Linaclotide Acetate
Description
This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
See also: Linaclotide (has active moiety).
Propriétés
IUPAC Name |
acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNVZFWXXEJKL-YZDVLOIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H83N15O23S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583223 | |
| Record name | PUBCHEM_16158207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851199-60-5 | |
| Record name | PUBCHEM_16158207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Analgesic Mechanism of Linaclotide Acetate in Visceral Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaclotide (B608579) acetate (B1210297), a guanylate cyclase-C (GC-C) agonist, is an established therapeutic for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Beyond its well-documented pro-secretory and pro-motility effects, linaclotide exhibits a distinct analgesic mechanism in visceral pain, independent of its effects on bowel function. This technical guide provides an in-depth exploration of the molecular pathways and physiological responses underlying linaclotide-mediated visceral analgesia. It synthesizes preclinical and clinical data, details key experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams and tables for comprehensive understanding.
Core Mechanism of Action: The GC-C/cGMP Pathway
Linaclotide, a 14-amino acid peptide, acts locally on the luminal surface of intestinal epithelial cells.[1][2][3][4] Its primary target is the transmembrane receptor guanylate cyclase-C (GC-C).[1][5][6] The binding of linaclotide to GC-C initiates a signaling cascade that is central to its therapeutic effects on both constipation and visceral pain.
Intracellular cGMP and Fluid Secretion
Activation of GC-C by linaclotide catalyzes the conversion of intracellular guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3][4] This increase in intracellular cGMP has two primary effects related to fluid secretion:
-
Activation of CFTR: Intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1][7] This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[1][4]
-
Inhibition of NHE3: cGMP also inhibits the sodium/hydrogen exchanger 3 (NHE3), which reduces the absorption of sodium from the intestinal lumen.[7]
The combined effect of increased ion secretion and decreased sodium absorption results in increased intestinal fluid, which softens stool and accelerates gastrointestinal transit.[1][2]
Extracellular cGMP and Visceral Analgesia
A key aspect of linaclotide's mechanism in visceral pain involves the transport of cGMP out of the intestinal epithelial cells into the submucosal space.[5][6][8] This extracellular cGMP is believed to be the primary mediator of the drug's analgesic effects.[8][9][10] The proposed mechanism is as follows:
-
cGMP Efflux: Following intracellular production, cGMP is transported across the basolateral membrane of the enterocytes into the submucosa, a process that can be inhibited by cGMP transporter inhibitors like probenecid.[9][11]
-
Inhibition of Colonic Nociceptors: Extracellular cGMP acts directly on colonic nociceptors, which are pain-sensing nerve fibers.[8][9][10] This interaction reduces the excitability and firing of these neurons in response to mechanical and chemical stimuli.[12][13] The precise molecular target on the nociceptors is still under investigation but is thought to be an extracellular membrane receptor.[10][14]
-
Reduced Spinal Cord Signaling: By dampening the signals from peripheral nociceptors, linaclotide reduces the transmission of pain signals to the spinal cord.[8][9] This is evidenced by a decrease in the number of activated dorsal horn neurons in the spinal cord following noxious colorectal distension in animal models.[8][15][16]
This analgesic effect is independent of linaclotide's impact on bowel movements and is supported by findings in GC-C knockout mice, where the pain-relieving effects of linaclotide are absent.[9][17]
Signaling Pathways and Experimental Workflows
Linaclotide Signaling Pathway in Visceral Pain
Linaclotide signaling cascade in visceral pain modulation.
Experimental Workflow for Assessing Visceral Pain in Rodent Models
Workflow for preclinical evaluation of linaclotide's analgesic effects.
Quantitative Data from Preclinical and Clinical Studies
The analgesic effects of linaclotide have been quantified in both animal models and human clinical trials.
Table 1: Summary of Preclinical Data on Linaclotide's Analgesic Effects
| Model | Species | Key Finding | Quantitative Result | Reference |
| TNBS-induced Colitis | Rat/Mouse | Reduced abdominal contractions in response to colorectal distension (CRD). | Significant decrease in the number of abdominal contractions. | [17] |
| Chronic Visceral Hypersensitivity | Mouse | Inhibited colonic nociceptors. | Greater efficacy in hypersensitive models compared to healthy controls. | [9] |
| Chronic Visceral Hypersensitivity | Mouse | Reduced signaling of noxious CRD to the spinal cord. | Significant reduction in pERK-immunoreactive neurons in the dorsal horn. | [15][16] |
| Stress-induced Hypersensitivity | Rat | Decreased colonic hypersensitivity in partial restraint stress and water avoidance stress models. | Significant reduction in visceral sensitivity. | [17] |
| Bladder-Colon Cross-Sensitization | Rat | Attenuated bladder and colonic hyperalgesia. | Restored withdrawal responses to control levels. | [8] |
Table 2: Summary of Clinical Data on Linaclotide's Effect on Abdominal Pain in IBS-C
| Trial Phase | Number of Patients | Treatment Duration | Key Finding | Quantitative Result | Reference |
| Phase III | 805 | 26 weeks | Greater percentage of patients with at least a 30% reduction in abdominal pain compared to placebo. | 70% (Linaclotide) vs. 50% (Placebo) | [9] |
| Phase III | - | 12 weeks | Significantly higher proportion of abdominal pain/discomfort responders compared to placebo. | 54.1% (Linaclotide) vs. 38.5% (Placebo) | [18] |
| Phase III | - | 26 weeks | Sustained response rates for abdominal pain/discomfort were significantly greater than placebo. | 53.6% (Linaclotide) vs. 36.0% (Placebo) | [18] |
| Non-interventional Study | 128 | 4 weeks | Significant reduction in mean abdominal pain intensity score. | From 5.8 to 2.7 on an 11-point NRS. | [19] |
| Randomized Controlled Trial | 483 | 12 weeks | Significantly improved abdominal bloating vs. placebo. | ~33% of linaclotide patients had ≥50% mean decrease from baseline in bloating vs. 18% of placebo patients. | [20] |
Detailed Experimental Protocols
Induction of Visceral Hypersensitivity (TNBS Model)
This protocol describes the induction of chronic visceral hypersensitivity in rodents using trinitrobenzene sulfonic acid (TNBS), a model that mimics aspects of post-inflammatory IBS.[17][21]
-
Animal Preparation: Adult male Wistar rats or C57BL/6 mice are used. Animals are fasted overnight with free access to water.
-
Anesthesia: Animals are lightly anesthetized with isoflurane (B1672236) or a similar anesthetic.
-
TNBS Administration: A small volume (e.g., 250 µL for rats) of TNBS solution (e.g., 50 mg/mL in 50% ethanol) is instilled intracolonically via a catheter inserted approximately 8 cm proximal to the anus.
-
Post-instillation: The animal is held in a head-down position for approximately 60 seconds to ensure distribution of the TNBS within the colon.
-
Recovery and Hypersensitivity Development: Animals are allowed to recover. Visceral hypersensitivity develops and persists for several weeks after the initial inflammation has subsided (typically assessed 4-6 weeks post-TNBS).[21]
Assessment of Visceral Sensitivity via Colorectal Distension (CRD)
This protocol details the measurement of the visceromotor response (VMR) to CRD, a standard method for quantifying visceral pain in conscious rodents.[21]
-
Animal Preparation: Rodents are habituated to the testing environment and restraint devices over several days.
-
Electrode Implantation (optional but common): For electromyography (EMG) recordings, electrodes are surgically implanted into the external oblique abdominal muscles. Animals are allowed to recover from surgery before testing.
-
Balloon Catheter Insertion: A flexible balloon catheter (e.g., 4-5 cm in length) is inserted into the distal colon and secured at the base of the tail.
-
Graded Distension: The balloon is inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period between distensions.
-
VMR Measurement: The VMR is quantified by either visual observation of abdominal muscle contractions or, more commonly, by recording the EMG activity of the abdominal muscles. The number of contractions or the area under the curve of the EMG signal is measured.
-
Data Analysis: The VMR at each pressure is compared between treatment groups (e.g., linaclotide vs. vehicle) to assess the analgesic effect of the compound.
Ex Vivo Recording of Colonic Afferent Nerve Activity
This protocol describes the electrophysiological recording of single-unit activity from colonic afferent nerves to directly assess the effect of linaclotide on nociceptor firing.[12][22]
-
Tissue Preparation: A segment of the distal colon with its associated mesenteric nerves is dissected from a euthanized mouse and placed in an organ bath perfused with carbogen-gassed Krebs solution.
-
Nerve Recording: The mesenteric nerve bundle is teased apart into fine filaments, and one filament is placed on a recording electrode to record single-unit afferent activity.
-
Fiber Identification: Afferent fibers are characterized based on their response to mechanical stimuli (e.g., probing with von Frey hairs) to identify mechanosensitive nociceptors.
-
Linaclotide Application: Linaclotide is applied to the mucosal surface of the colon.
-
Data Acquisition and Analysis: The firing rate of the afferent nerve is recorded before and after the application of linaclotide in response to a standardized mechanical stimulus (e.g., ramp distension). The change in firing frequency is used to quantify the inhibitory effect of linaclotide.
Conclusion
The mechanism of action of linaclotide acetate in visceral pain is a distinct, peripherally-acting pathway mediated by the activation of GC-C receptors on intestinal epithelial cells and the subsequent generation and extracellular release of cGMP. This extracellular cGMP directly inhibits colonic nociceptors, reducing the transmission of pain signals to the central nervous system. This analgesic effect is independent of the drug's pro-secretory and pro-motility actions. The robust preclinical and clinical data supporting this mechanism provide a strong foundation for its use in the management of visceral pain associated with IBS-C and underscore the therapeutic potential of targeting the GC-C/cGMP pathway for other visceral pain disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 4. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 7. The role of enteroendocrine cells in visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ironwood Pharmaceuticals, Inc. - Ironwood Pharmaceuticals Presents Data Further Elucidating Linaclotide's Effect on Pain at Digestive Disease Week® 2017 [investor.ironwoodpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomised clinical trial: linaclotide vs placebo—a study of bi‐directional gut and brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic linaclotide treatment reduces colitis-induced neuroplasticity and reverses persistent bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Chronic linaclotide treatment reduces colitis-induced neuroplasticity and reverses persistent bladder dysfunction [insight.jci.org]
- 16. researchgate.net [researchgate.net]
- 17. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. Multicentre, non-interventional study of the efficacy and tolerability of linaclotide in the treatment of irritable bowel syndrome with constipation in primary, secondary and tertiary centres: the Alpine study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Linaclotide in Chronic Idiopathic Constipation Patients with Moderate to Severe Abdominal Bloating: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental Models of Visceral Pain | Springer Nature Experiments [experiments.springernature.com]
Linaclotide Acetate: A Deep Dive into Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate structure-activity relationships (SAR) of linaclotide (B608579) acetate, a first-in-class guanylate cyclase-C (GC-C) agonist. By dissecting its molecular architecture and the functional consequences of targeted modifications, we aim to provide a comprehensive resource for researchers in gastroenterology and peptide drug development.
Introduction: Linaclotide's Mechanism of Action
Linaclotide is a 14-amino acid synthetic peptide, structurally related to the endogenous guanylin (B122020) peptide family.[1] Its therapeutic effect in treating irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC) stems from its localized action on GC-C receptors expressed on the apical surface of intestinal epithelial cells.[2][3]
Binding of linaclotide to GC-C initiates a signaling cascade that results in increased intracellular concentrations of cyclic guanosine (B1672433) monophosphate (cGMP).[2] This elevation in cGMP has a dual effect: it stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen, which in turn increases intestinal fluid and accelerates transit.[1] Additionally, extracellular cGMP is believed to reduce the activity of pain-sensing nerves in the gut.
Linaclotide is minimally absorbed and is metabolized in the gastrointestinal tract to its principal active metabolite, MM-419447, through the loss of the C-terminal tyrosine. This metabolite exhibits comparable activity to the parent compound.
Core Structure and Functional Determinants
The structure of linaclotide is characterized by three intramolecular disulfide bonds that create a compact, stable conformation crucial for its biological activity. The amino acid sequence and disulfide connectivity are as follows:
Sequence: Cys¹-Cys²-Glu³-Tyr⁴-Cys⁵-Cys⁶-Asn⁷-Pro⁸-Ala⁹-Cys¹⁰-Thr¹¹-Gly¹²-Cys¹³-Tyr¹⁴
Disulfide Bridges:
-
Cys¹ - Cys⁶
-
Cys² - Cys¹⁰
-
Cys⁵ - Cys¹³
This rigid structure is thought to be responsible for its high affinity and potent activation of the GC-C receptor.
Quantitative Structure-Activity Relationship Data
The following tables summarize the key quantitative data from various SAR studies, providing insights into the impact of structural modifications on linaclotide's binding affinity and functional activity.
| Compound | Modification | Binding Affinity (Kᵢ, nM) | cGMP Production (EC₅₀, nM) | Reference |
| Linaclotide | Parent Molecule | 1.23 - 1.64 | 99 | |
| MM-419447 | Des-Tyr¹⁴ | Comparable to Linaclotide | Comparable to Linaclotide | |
| Analog 1 | [desTyr¹⁴]-Linaclotide-NH₂ | Not Reported | 33.7 ± 5.7 | |
| Analog 2 | d-Tyr¹⁴-Linaclotide | Not Reported | 16.5 ± 5.8 | |
| Analog 3 | d-Val¹⁴-Linaclotide | Not Reported | 104.1 ± 21.6 | |
| Analog 4 | [cyclic]-Linaclotide | Not Reported | 2990.5 ± 928.6 | |
| Analog 5 | [Sec¹,⁶; d-Tyr¹⁴]-Linaclotide | Not Reported | Not Reported |
Experimental Protocols
Competitive Radioligand Binding Assay for GC-C
This assay determines the binding affinity of linaclotide and its analogs to the GC-C receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from human colon carcinoma T84 cells, which endogenously express the GC-C receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to GC-C (e.g., ¹²⁵I-labeled heat-stable enterotoxin, STa) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (linaclotide or its analogs).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Intracellular cGMP Accumulation Assay
This functional assay measures the ability of linaclotide and its analogs to stimulate cGMP production in intestinal cells.
Methodology:
-
Cell Culture: Human colon carcinoma T84 cells are cultured to confluence in appropriate cell culture plates.
-
Stimulation: The cells are washed and then incubated with varying concentrations of linaclotide or its analogs for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal cGMP response (EC₅₀) is determined from the dose-response curve.
Rat Intestinal Loop Model for Fluid Secretion
This in vivo model assesses the pro-secretory effects of linaclotide and its analogs.
Methodology:
-
Animal Preparation: Rats are anesthetized, and the small intestine is exposed through a midline abdominal incision.
-
Loop Creation: A segment of the jejunum is ligated at both ends to create a closed loop, taking care not to obstruct blood flow.
-
Compound Administration: A solution containing a known concentration of linaclotide or its analog is injected into the lumen of the ligated loop. A control loop is injected with the vehicle solution.
-
Incubation: The intestine is returned to the abdominal cavity, and the animal is maintained under anesthesia for a set period (e.g., 2-4 hours).
-
Fluid Collection and Measurement: The animal is euthanized, and the ligated loop is excised. The length and weight of the loop are measured. The fluid accumulated within the loop is collected and its volume is measured. The ratio of loop weight to length is calculated as an index of fluid secretion.
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 3. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Linaclotide Acetate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linaclotide (B608579) acetate, a synthetic 14-amino acid peptide, is a potent and selective guanylate cyclase-C (GC-C) agonist. Its pharmacodynamic effects are primarily localized to the gastrointestinal tract, where it stimulates intestinal fluid secretion, accelerates transit, and reduces visceral pain. These actions are mediated by the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of linaclotide, detailing its mechanism of action, key experimental protocols, and quantitative findings from various in vitro and in vivo models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of gastrointestinal therapeutics.
Mechanism of Action: Guanylate Cyclase-C Agonism
Linaclotide and its active metabolite, MM-419447, exert their effects by binding to and activating the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells. This activation initiates a signaling cascade that is central to its therapeutic effects.
Intracellular Signaling Pathway
Activation of GC-C by linaclotide leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the intestinal epithelial cells. The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKG-II). PKG-II subsequently phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane. This activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen. The increased intraluminal anion concentration drives the osmotic movement of water, leading to increased intestinal fluid secretion and accelerated gastrointestinal transit.
Extracellular Signaling and Visceral Analgesia
In addition to its role in fluid secretion, cGMP is also actively transported out of the intestinal epithelial cells into the submucosa. This extracellular cGMP is believed to inhibit the activity of colonic nociceptors (pain-sensing nerves), thereby reducing visceral hypersensitivity and abdominal pain. This analgesic effect is independent of the laxative effect of linaclotide.
In Vitro Pharmacodynamics
The initial characterization of linaclotide's activity was performed using in vitro cell-based assays.
Receptor Binding and cGMP Production in T84 Cells
Human colon carcinoma T84 cells, which endogenously express the GC-C receptor, are a standard model for studying the effects of GC-C agonists. Linaclotide exhibits high-affinity, pH-independent binding to GC-C receptors on T84 cells. This binding leads to a concentration-dependent increase in intracellular cGMP.
Table 1: In Vitro Activity of Linaclotide in T84 Cells
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 1.23-1.64 nM | |
| EC50 for cGMP production | 99 nM | |
| EC50 for cGMP production | 112.1 - 167.6 nM |
Experimental Protocol: cGMP Measurement in T84 Cells
A common method for quantifying linaclotide-induced cGMP production involves the following steps:
-
Cell Culture: T84 cells are cultured to confluence in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a density of approximately 200,000 cells per well and incubated for 48 hours.
-
Pre-incubation: Cells are washed and then pre-incubated for 10 minutes at 37°C with a phosphodiesterase inhibitor such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cGMP degradation.
-
Linaclotide Stimulation: Various concentrations of linaclotide (e.g., 0.001 µM to 10 µM) are added to the wells and incubated for a defined period, typically 30 minutes.
-
Cell Lysis and cGMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cGMP concentration is then determined using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay.
In Vivo Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of linaclotide have been extensively studied in various animal models, which have been crucial in elucidating its mechanisms of action and therapeutic potential.
Intestinal Fluid Secretion
The pro-secretory effect of linaclotide is a key component of its mechanism of action. This has been demonstrated in the rat ligated intestinal loop model.
Table 2: Effect of Linaclotide on Intestinal Fluid Secretion in Rats
| Model | Linaclotide Dose | Duration | Outcome | Reference |
| Rat ligated intestinal loop | 5 µ g/loop | 30 min | Robust fluid secretion | |
| Rat ligated intestinal loop | Not specified | Not specified | Significant increase in fluid secretion and intraluminal cGMP |
Experimental Protocol: Rat Ligated Intestinal Loop Model
This model directly assesses intestinal fluid secretion in vivo:
-
Animal Preparation: Rats are anesthetized, and the small intestine is exposed via a midline laparotomy.
-
Loop Creation: A segment of the jejunum is ligated at both ends to create a closed loop.
-
Drug Administration: Linaclotide (e.g., 5 µg in 1 mL saline) or vehicle is injected into the lumen of the ligated loop.
-
Incubation: The intestine is returned to the abdominal cavity, and the animal is maintained under anesthesia for a specified period (e.g., 30 minutes).
-
Measurement: The loop is then excised, and the volume of accumulated fluid is measured. The ratio of loop weight to length can also be used as an index of fluid secretion.
Gastrointestinal Transit
Linaclotide has been shown to accelerate gastrointestinal transit in rodent models. The charcoal meal transit assay is a widely used method to evaluate this effect.
Table 3: Effect of Linaclotide on Gastrointestinal Transit in Rodents
| Model | Linaclotide Dose (oral) | Outcome | Reference |
| Rats | ≥5 µg/kg | Significant, dose-dependent increase in GI transit | |
| Mice | 50 µg/kg | Improved intestinal transit |
Experimental Protocol: Mouse Charcoal Meal Transit Assay
This protocol measures the rate of transit through the small intestine:
-
Fasting: Mice are fasted overnight with free access to water.
-
Drug Administration: Linaclotide or vehicle is administered by oral gavage.
-
Charcoal Meal Administration: After a set time following drug administration, a suspension of charcoal (e.g., in 1% carboxymethylcellulose) is given by oral gavage.
-
Euthanasia and Measurement: After a defined period (e.g., 30-40 minutes), the mice are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal front from the pylorus is measured and expressed as a percentage of the total length of the small intestine.
Visceral Hypersensitivity
Linaclotide has demonstrated analgesic effects in various rodent models of visceral pain. The colorectal distension (CRD) model is commonly used to assess visceral sensitivity.
Table 4: Effect of Linaclotide on Visceral Pain in Rodent Models
| Model | Linaclotide Dose (oral) | Outcome | Reference |
| Rat CRD model with PS-induced hyperalgesia | 3 µg/kg daily for 7 days | Attenuated bladder and colonic hyperalgesia | |
| Mouse CRD model | Not specified | Inhibited colonic nociceptors |
**3.6. Experimental Protocol: Colorectal Distension (CRD) in Rats
Linaclotide Acetate and its Effect on Intestinal Barrier Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Linaclotide (B608579) acetate (B1210297), a synthetic 14-amino acid peptide analog of human uroguanylin, is a potent and selective agonist for the guanylate cyclase-C (GC-C) receptor. Primarily indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC), its mechanism of action extends beyond stimulating intestinal fluid secretion and accelerating transit. Linaclotide's activity initiates a signaling cascade that has significant, though context-dependent, implications for intestinal barrier function and visceral sensitivity. This technical guide provides an in-depth review of the molecular mechanisms, experimental evidence, and key protocols used to evaluate the effects of linaclotide on the intestinal epithelial barrier.
Core Mechanism of Action: The GC-C Signaling Pathway
Linaclotide exerts its primary effects by binding to the GC-C receptor on the apical surface of intestinal enterocytes. This interaction triggers a dual-function signaling cascade that influences both intestinal secretion and nociception.
-
Intracellular cGMP Pathway (Secretion): Upon binding to GC-C, linaclotide stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] Elevated intracellular cGMP subsequently activates cGMP-dependent protein kinase II (PKG-II), which phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[3][4] This activation leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen, which in turn draws water osmotically, increasing luminal fluid and accelerating intestinal transit.[1][2][4]
-
Extracellular cGMP Pathway (Analgesia): The GC-C activation also leads to the release of cGMP into the submucosal space.[4] This extracellular cGMP is believed to exert an analgesic effect by inhibiting the activity of colonic nociceptors (pain-sensing neurons), thereby reducing visceral hypersensitivity, a key symptom in IBS-C.[5][6]
Effects on Intestinal Barrier Function and Permeability
The intestinal barrier, maintained by tight junctions between epithelial cells, is crucial for preventing the translocation of harmful luminal contents. The effect of linaclotide on this barrier is not straightforward and appears to be highly dependent on the physiological context and the nature of the barrier-disrupting insult.
-
Protective Effect in Stress-Induced Models: In a preclinical rat model where visceral hypersensitivity and hyperpermeability were induced by protamine sulfate (B86663) (PS) infusion, daily administration of linaclotide significantly inhibited the PS-induced colonic hyperpermeability. This was measured as a reversal of the decrease in transepithelial electrical resistance (TEER) and increase in conductance (G).[7] This suggests that linaclotide may have a protective or restorative effect on the intestinal barrier under certain conditions of stress or mild chemical irritation.
-
Ineffectiveness in Inflammatory and Ischemic Models: Conversely, a key study investigating barrier repair found that active linaclotide was "virtually ineffective" at restoring barrier function in T84 human colonic epithelial cell monolayers damaged by pro-inflammatory cytokines (interferon-γ and tumor necrosis factor-α).[1][3] Similarly, in ischemia-damaged pig jejunum, linaclotide failed to effectively promote the repair of the epithelial barrier, as measured by TEER and ³H-mannitol flux.[3]
These contrasting findings indicate that linaclotide is not a universal barrier repair agent. Its beneficial effects may be linked to mitigating specific pathways of barrier disruption, such as those involved in visceral cross-sensitization, rather than repairing damage from severe inflammatory or ischemic insults.
Quantitative Data on Barrier Function Parameters
The following tables summarize the quantitative findings from key preclinical studies assessing linaclotide's effect on intestinal barrier integrity.
Table 1: Effect of Linaclotide on Barrier Function in an Inflammatory Cytokine Model (Data sourced from Cuppoletti et al., 2012)[1][3][8]
| Model System | Parameter | Condition | Result |
| T84 Cell Monolayers | Transepithelial Electrical Resistance (TER) | Control | Basal TER: 1.56 ± 0.01 kΩ/cm² |
| T84 Cell Monolayers | Transepithelial Electrical Resistance (TER) | IFN-γ / TNF-α | Significant decrease in TER |
| T84 Cell Monolayers | Transepithelial Electrical Resistance (TER) | IFN-γ / TNF-α + Linaclotide (200 nM) | No significant restoration of TER |
| T84 Cell Monolayers | FITC-LPS Flux | Control | Basal Flux: 361.1 ± 3.4 em units |
| T84 Cell Monolayers | FITC-LPS Flux | IFN-γ / TNF-α | Significant increase in LPS flux |
| T84 Cell Monolayers | FITC-LPS Flux | IFN-γ / TNF-α + Linaclotide (200 nM) | No significant reduction in LPS flux |
Table 2: Effect of Linaclotide on Barrier Function in an Ischemic Damage Model (Data sourced from Cuppoletti et al., 2012)[3][8]
| Model System | Parameter | Condition | Result |
| Ischemia-damaged pig jejunum | Transepithelial Electrical Resistance (TER) | Ischemia + Linaclotide | No effect on TER |
| Ischemia-damaged pig jejunum | ³H-Mannitol Paracellular Flux | Ischemia | Increased flux from 0.15 to 0.6 µM/cm²/h |
| Ischemia-damaged pig jejunum | ³H-Mannitol Paracellular Flux | Ischemia + Linaclotide | Barely significant, dose-independent decrease in flux |
| Ischemia-damaged pig jejunum | Occludin Localization | Ischemia + Linaclotide | Caused a small increase in occludin, insufficient for barrier repair |
Table 3: Effect of Linaclotide on Barrier Function in a Stress/Irritation Model (Data sourced from Grundy et al.)[7]
| Model System | Parameter | Condition | Result |
| Rat Colon Tissue (in vitro) | Transepithelial Electrical Resistance (TEER) | Protamine Sulfate (PS) Induced Hyperpermeability | Linaclotide significantly inhibited the PS-induced decrease in TEER |
| Rat Colon Tissue (in vitro) | Conductance (G) | Protamine Sulfate (PS) Induced Hyperpermeability | Linaclotide significantly inhibited the PS-induced increase in Conductance |
Key Experimental Protocols
Assessing intestinal barrier function requires specialized in vitro, in vivo, and ex vivo methodologies.
In Vitro Permeability Assay (T84/Caco-2 Cells)
This method uses cultured intestinal epithelial cell lines (e.g., T84, Caco-2) that form polarized monolayers with functional tight junctions when grown on permeable supports.
-
Cell Culture: T84 or Caco-2 cells are seeded onto permeable Transwell™ inserts and cultured until they form a confluent, differentiated monolayer.
-
Barrier Integrity Measurement:
-
Transepithelial Electrical Resistance (TEER): A voltohmmeter is used to measure the electrical resistance across the cell monolayer. A high TEER value is indicative of a well-formed, tight barrier.[8]
-
Paracellular Flux: A fluorescently labeled, membrane-impermeable molecule (e.g., FITC-dextran, ³H-mannitol) is added to the apical chamber.[3][8] Samples are taken from the basolateral chamber over time, and the amount of tracer that has crossed the monolayer is quantified by fluorometry or scintillation counting. Increased flux indicates compromised barrier integrity.
-
-
Experimental Conditions: The monolayers can be exposed to various conditions (e.g., inflammatory cytokines, linaclotide) to assess the impact on barrier function.[1][3]
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This protocol assesses overall gut permeability in a living animal model.[8]
-
Animal Preparation: Mice are fasted to ensure an empty upper gastrointestinal tract.
-
Gavage: A precise dose of 4 kDa FITC-dextran is administered directly into the stomach via oral gavage.
-
Serum Collection: After a defined period (e.g., 4 hours), blood is collected via cardiac puncture. The blood is processed to separate the serum.
-
Quantification: The concentration of FITC-dextran in the serum is measured using a fluorometer against a standard curve. Higher serum fluorescence indicates increased intestinal permeability.
Conclusion
The effect of linaclotide acetate on intestinal barrier function is nuanced. While its primary mechanism of action via GC-C activation robustly increases intestinal fluid secretion and reduces visceral pain, its direct impact on barrier integrity is context-dependent. Preclinical evidence demonstrates that linaclotide can protect against barrier dysfunction induced by certain forms of stress and chemical irritation. However, it does not appear to be an effective agent for repairing barrier damage caused by significant inflammatory or ischemic insults. This distinction is critical for researchers and drug developers exploring the therapeutic potential of GC-C agonists in gastrointestinal disorders where barrier dysfunction is a key etiological factor. Future research should focus on elucidating the specific molecular pathways through which linaclotide preserves barrier function in certain pathological states, which could inform its application in a wider range of intestinal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting effects of linaclotide and lubiprostone on restitution of epithelial cell barrier properties and cellular homeostasis after exposure to cell stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linaclotide-induced electrolyte secretion in human and rat colon: Ussing chamber studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of interferon γ and tumour necrosis factor α on T84 cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Interferon-γ–Induced Increase in T84 Intestinal Epithelial Tight Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting effects of linaclotide and lubiprostone on restitution of epithelial cell barrier properties and cellular homeostasis after exposure to cell stressors - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations of Linaclotide Acetate Beyond the Gastrointestinal Tract: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide (B608579) acetate (B1210297), a guanylate cyclase-C (GC-C) agonist, is well-established for the treatment of gastrointestinal (GI) disorders such as irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its mechanism of action within the GI tract is localized, involving the activation of GC-C receptors on the luminal surface of intestinal enterocytes. This activation leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates fluid secretion, accelerates intestinal transit, and has been shown in animal models to reduce visceral pain by decreasing the activity of pain-sensing nerves.[1][2][3][4] While its clinical applications have been confined to the GI system, emerging preclinical research has begun to explore the potential therapeutic effects of linaclotide in a range of non-GI disorders. This technical guide synthesizes early-stage research findings, focusing on the proposed mechanisms and experimental evidence for linaclotide's activity outside the gut, specifically in bladder pain and cardiorenal syndrome.
Core Mechanism of Action: A Brief Refresher
Linaclotide is a 14-amino acid peptide that acts as a potent and selective agonist of the GC-C receptor.[5][6] Its binding to GC-C triggers the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP activates the cGMP-dependent protein kinase II (PKG-II), which phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[7] This leads to the secretion of chloride and bicarbonate into the intestinal lumen, drawing water with it and thereby increasing intestinal fluid and accelerating transit.[8][9] Additionally, increased extracellular cGMP is thought to inhibit colonic nociceptors, contributing to the analgesic effect observed in visceral pain models.[3][4] Due to its peptide nature and minimal systemic absorption, linaclotide's effects have traditionally been considered localized to the GI tract.
Signaling Pathway of Linaclotide in Intestinal Epithelium
Caption: Linaclotide's mechanism of action in the GI tract.
Preclinical Research in Non-GI Disorders
Bladder Pain and Hypersensitivity
Recent preclinical studies have investigated the potential of linaclotide to alleviate bladder pain, a condition often comorbid with IBS. The prevailing hypothesis from this research is that linaclotide's effect is not direct but is mediated through the phenomenon of visceral organ crosstalk, where sensory information from the colon influences the perception of pain in the bladder.
A key study utilized a female-specific rodent model of early life stress (ELS), which is known to induce chronic visceral hypersensitivity in both the colon and the bladder.[1] In this model, adult rats exposed to unpredictable ELS exhibited both colonic and bladder hypersensitivity. Oral administration of linaclotide was found to significantly reduce this hypersensitivity in both organs.[1] Furthermore, the study revealed that ELS induced an increase in both colonic and bladder permeability, which was reversed by linaclotide treatment.[1]
Another study in a mouse model of colitis-induced chronic visceral hypersensitivity demonstrated that daily oral administration of linaclotide reversed colonic afferent hypersensitivity and neuroplastic changes in the spinal cord, leading to a reduction in chronic abdominal pain.[2][10][11] Intriguingly, this treatment also reversed persistent bladder afferent hypersensitivity and restored normal bladder voiding, despite linaclotide not acting directly on bladder afferents.[2] The normalization of bladder function is proposed to occur indirectly through the reduction of nociceptive signaling from the colon.[2]
| Study Focus | Animal Model | Linaclotide Dosage | Key Findings |
| ELS-induced visceral hypersensitivity | Adult female rats | 3 μg/kg/day, p.o. | Significantly reduced colonic and bladder hypersensitivity; Reversed ELS-induced increases in colonic and bladder permeability.[1] |
| Colitis-induced chronic pain and bladder dysfunction | Mice | 3 μg/kg/day, p.o. | Reversed colonic afferent hypersensitivity and chronic abdominal pain; Reversed persistent bladder afferent hypersensitivity and restored normal bladder voiding.[2][10][11] |
| Visceral organ cross-sensitization | Rats with protamine sulfate-induced bladder irritation | Not specified | Attenuated visceral pain from both the bladder and colon; Reversed the increase in colonic permeability induced by bladder irritation.[12] |
-
ELS-Induced Visceral Hypersensitivity Model: Neonatal Long-Evans rats were exposed to an odor-attachment learning paradigm of early life stress. In adulthood, colonic sensitivity was assessed by measuring the visceromotor response to colorectal distension. Bladder sensitivity was quantified by measuring the frequency of withdrawal responses to the application of von Frey hairs to the suprapubic region. Colonic and bladder permeability were determined by measuring transepithelial electrical resistance (TEER) in isolated tissue sections.[1]
-
Colitis-Induced Chronic Visceral Hypersensitivity Model: Chronic visceral hypersensitivity was induced in mice by intracolonic administration of trinitrobenzenesulphonic acid (TNBS). Abdominal pain was assessed via visceromotor responses to colorectal distension. Bladder function was evaluated through ex vivo bladder afferent recordings in response to mechanical and chemical stimuli, as well as in vivo measurements of bladder voiding patterns.[2][10][11]
Caption: Indirect mechanism of linaclotide on bladder pain.
Cardiorenal Syndrome
Emerging research suggests a potential role for linaclotide in modulating the gut-cardio-renal axis. A study in an adenine-induced mouse model of chronic kidney disease (CKD) found that linaclotide administration could ameliorate this axis.[5][8]
The study reported that linaclotide decreased plasma levels of trimethylamine-N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular disease and renal dysfunction.[5] At higher doses, linaclotide also improved renal function and reduced the levels of various uremic toxins.[5][8] Furthermore, linaclotide treatment was associated with reduced renal and cardiac fibrosis, along with a decrease in the expression of fibrotic and inflammatory markers.[5][8] The mechanism is thought to involve the restoration of gut barrier function, as evidenced by the restoration of colonic claudin-1 levels, which may reduce the systemic influx of gut-derived toxins.[5][8] Another study in a rat model of renal ischemia-reperfusion injury demonstrated that linaclotide administration led to reduced serum creatinine (B1669602) levels, diminished tubular damage, and less collagen deposition, indicating a mitigation of fibrosis.[13]
| Study Focus | Animal Model | Linaclotide Dosage | Key Findings |
| Gut-cardio-renal axis in CKD | Adenine-induced renal failure mice | 10 μg/kg (low dose) and 100 μg/kg (high dose) | Decreased plasma TMAO levels; Improved renal function and reduced uremic toxins (high dose); Ameliorated renal and cardiac fibrosis; Restored colonic claudin-1 levels.[5][8] |
| Renal ischemia-reperfusion injury | Rats | Not specified | Substantially reduced serum creatinine levels; Diminished tubular damage and collagen deposition; Downregulated the fibrogenic TGF-β pathway.[13] |
-
Adenine-Induced Renal Failure Model: Renal failure was induced in mice through an adenine-rich diet. The effects of linaclotide were assessed by measuring plasma levels of TMAO and other uremic toxins via metabolomic analysis. Renal and cardiac fibrosis were evaluated through histological analysis and gene expression studies of fibrotic markers. Gut microbiota composition was analyzed using metagenomic methods.[5][8]
Caption: Linaclotide's proposed effect on the gut-cardio-renal axis.
Future Directions and Conclusion
The early preclinical research detailed in this guide provides a compelling, albeit preliminary, rationale for investigating the therapeutic potential of linaclotide acetate beyond its current indications for GI disorders. The findings in animal models of bladder pain and cardiorenal syndrome suggest that by acting locally on the gut, linaclotide may exert beneficial effects on distal organ systems. The concept of visceral organ crosstalk is central to the observed effects on bladder hypersensitivity, while the modulation of the gut-derived metabolome appears to be key in its cardiorenal protective effects.
It is important to note that these are early-stage, preclinical findings, and the clinical relevance of these effects in humans has not been established.[14] Further research is warranted to elucidate the precise molecular mechanisms underlying these extra-intestinal effects and to determine if these findings can be translated into safe and effective therapies for non-GI disorders in humans. The potential for signaling from extraintestinal GC-C pathways to influence conditions such as attention deficit hyperactivity disorder has also been noted, representing another frontier for future investigation.[3] For now, this body of research opens up exciting new avenues for drug development professionals and scientists exploring novel applications for a well-established therapeutic agent.
References
- 1. Linaclotide inhibits colonic and urinary bladder hypersensitivity in adult female rats following unpredictable neonatal stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic linaclotide treatment reduces colitis-induced neuroplasticity and reverses persistent bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The guanylate cyclase C agonist linaclotide ameliorates the gut-cardio-renal axis in an adenine-induced mouse model of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. JCI Insight - Chronic linaclotide treatment reduces colitis-induced neuroplasticity and reverses persistent bladder dysfunction [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renoprotective effects of laxative linaclotide: Inhibition of acute kidney injury and fibrosis in a rat model of renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
The Central Role of Cyclic GMP in the Therapeutic Effects of Linaclotide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaclotide (B608579) acetate, a first-in-class guanylate cyclase-C (GC-C) agonist, is a minimally absorbed, 14-amino acid peptide that provides therapeutic relief for patients with irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Its mechanism of action is localized to the intestinal epithelium and is fundamentally mediated by the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This technical guide provides an in-depth exploration of the pivotal role of cGMP in the dual therapeutic effects of linaclotide: ameliorating constipation and alleviating visceral pain. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.
Introduction: Linaclotide Acetate and the Guanylate Cyclase-C Pathway
Linaclotide and its active metabolite bind to and activate the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[2][3] This activation initiates the conversion of guanosine triphosphate (GTP) to cGMP, leading to an increase in both intracellular and extracellular cGMP concentrations.[3][5] This elevation in cGMP is the linchpin of linaclotide's therapeutic efficacy, triggering a cascade of downstream events that address both the constipation and pain associated with IBS-C and CIC.[6]
The Dual Mechanism of Action Mediated by cGMP
The therapeutic action of linaclotide, driven by cGMP, can be bifurcated into two primary pathways: a secretagogue effect and an analgesic effect.
The Secretagogue Effect: Alleviation of Constipation
Increased intracellular cGMP levels directly lead to enhanced intestinal fluid secretion and accelerated transit.[7] This is achieved through the activation of the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[8][9] The activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen.[3] This increased ion flow creates an osmotic gradient that draws water into the intestines, softening the stool and facilitating bowel movements.[10]
References
- 1. Advances in the management of constipation-predominant irritable bowel syndrome: the role of linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 6. How Do Guanylate Cyclase-C Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 8. dovepress.com [dovepress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What are GC-C agonists and how do they work? [synapse.patsnap.com]
Linaclotide Acetate and the Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linaclotide (B608579) acetate (B1210297), a guanylate cyclase-C (GC-C) agonist, is an established therapeutic for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its mechanism of action, centered on the stimulation of intestinal fluid secretion and acceleration of transit, is well-documented.[1][2][3] However, emerging evidence highlights a significant interplay between linaclotide and the gut microbiome, suggesting that the resident microbial community may influence the drug's efficacy and be, in turn, modulated by its activity. This technical guide provides an in-depth exploration of this interaction, presenting key experimental findings, detailed methodologies, and a synthesis of the current understanding of the signaling pathways involved.
Core Mechanism of Action: The Guanylate Cyclase-C Pathway
Linaclotide, a 14-amino acid peptide, acts locally on the luminal surface of the intestinal epithelium.[1][4] Its primary target is the transmembrane receptor guanylate cyclase-C (GC-C).[5][6] The binding of linaclotide to GC-C initiates a downstream signaling cascade:
-
Activation of GC-C: This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1]
-
Increased Intracellular and Extracellular cGMP: The accumulation of cGMP is the central event in linaclotide's mechanism.[2][3]
-
Activation of Protein Kinase G II (PKG-II): Intracellular cGMP activates PKG-II.
-
Phosphorylation and Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): PKG-II phosphorylates and activates the CFTR ion channel.[4]
-
Ion and Fluid Secretion: Activated CFTR promotes the secretion of chloride (Cl-) and bicarbonate (HCO3-) into the intestinal lumen. This increased anion concentration drives the osmotic movement of water into the intestines, softening the stool and accelerating transit.[1][2][3]
-
Inhibition of Sodium Absorption: cGMP also inhibits the Na+/H+ exchanger 3 (NHE3), reducing sodium absorption and further contributing to luminal fluid accumulation.
-
Visceral Pain Reduction: Increased extracellular cGMP is thought to act on submucosal neurons, reducing the activity of pain-sensing nerves and thereby alleviating abdominal pain associated with IBS-C.[4]
Interaction with the Gut Microbiome: Emerging Evidence
Recent research, most notably a multicenter, prospective, pre-post study, has provided compelling evidence for a bidirectional relationship between linaclotide and the gut microbiome in patients with IBS-C.[5][7][8][9][10][11]
Linaclotide-Induced Alterations in the Gut Microbiome
Treatment with linaclotide has been shown to significantly modify the composition and metabolic output of the gut microbiota.
-
Increased Abundance of Blautia : A key finding is the significant enrichment of the genus Blautia in IBS-C patients who respond to linaclotide treatment.[7][9][10][11] The abundance of Blautia after treatment was found to be higher than that in healthy volunteers.[5][7][8][9]
-
Modulation of Other Microbial Taxa: In a mouse model of constipation, treatment with a GC-C agonist resulted in an increase in the abundance of Lactobacillus and ameliorated intestinal dysbiosis, which included decreased levels of Muribaculaceae, Lachnospiraceae, and Akkermansia, and increased levels of Allobaculum, Turicibacter, and Clostridium in the constipated state.
-
Alterations in Short-Chain Fatty Acid (SCFA) Metabolism: Linaclotide treatment has been observed to significantly alter the metabolic output of the gut microbiome, particularly the production of SCFAs.[5][7][9]
Quantitative Data on Microbiome and Metabolite Changes
The following tables summarize the quantitative findings from a pivotal clinical study investigating the effects of linaclotide on the gut microbiome and SCFA concentrations in patients with IBS-C.
Table 1: Changes in Relative Abundance of Key Bacterial Genera
| Bacterial Genus | Pre-treatment Abundance (Mean ± SD) | Post-treatment Abundance (Mean ± SD) | p-value | Reference |
| Blautia | Data not explicitly provided in abstract | Significantly enriched in responders | <0.01 | [7][9] |
| Other Genera | Data not available from human studies | Data not available from human studies | - |
Table 2: Fecal Short-Chain Fatty Acid (SCFA) Concentrations Before and After Linaclotide Treatment
| SCFA | Pre-treatment Concentration (µmol/g) (Mean ± SD) | Post-treatment Concentration (µmol/g) (Mean ± SD) | p-value | Reference |
| Acetic acid | Data not explicitly provided in abstract | Significantly increased | <0.01 | [7] |
| Propionic acid | Data not explicitly provided in abstract | Significantly increased | <0.05 | [7] |
| Butyric acid | Data not explicitly provided in abstract | Significantly increased | <0.01 | [7] |
| Isobutyric acid | Data not explicitly provided in abstract | Significantly increased | <0.05 | [7] |
| Isovalerate acid | Data not explicitly provided in abstract | No significant change | NS | [7] |
| Valerate acid | Data not explicitly provided in abstract | No significant change | NS | [7] |
Table 3: Correlation Between Microbial/Metabolite Changes and Clinical Symptom Improvement
| Parameter 1 | Parameter 2 | Correlation | p-value | Reference |
| Blautia abundance | Improvement in clinical symptoms | Positive | Not explicitly provided in abstract | [5][7][9] |
| SCFA concentrations | Improvement in clinical symptoms | Positive | Not explicitly provided in abstract | [5][7][9] |
The Microbiome's Influence on Linaclotide Efficacy
The composition of the gut microbiome and its metabolic products appear to play a role in the therapeutic response to linaclotide.
-
Blautia as a Predictive Marker: The abundance of Blautia has been identified as a potential predictive marker for the efficacy of linaclotide in IBS-C patients.[5][7][9][11] Higher baseline abundance or a significant increase in Blautia post-treatment is associated with better clinical outcomes.[5][7][9]
-
Modulation by Microbial Metabolites: The microbial metabolite butyrate (B1204436) has been shown to dampen the cGMP response to linaclotide in patient-derived colonic organoids. This suggests that the metabolic environment of the gut, shaped by the microbiome, can directly influence the cellular mechanisms of linaclotide action.
Experimental Protocols
16S rRNA Gene Sequencing for Gut Microbiome Analysis
-
Fecal Sample Collection and DNA Extraction: Fecal samples are collected from patients before and after the treatment period. Total microbial DNA is extracted from the samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit (Qiagen), following the manufacturer's instructions.
-
PCR Amplification of the 16S rRNA Gene: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers (e.g., 338F and 806R) with barcode sequences to allow for multiplexing of samples.
-
Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled in equimolar amounts. The pooled library is then sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq platform, using a paired-end sequencing strategy.
-
Bioinformatics Analysis: The raw sequencing reads are processed using a standardized bioinformatics pipeline. This typically involves:
-
Quality filtering and trimming: Low-quality reads and adapter sequences are removed.
-
Paired-end read merging: Forward and reverse reads are merged to create full-length V3-V4 sequences.
-
Operational Taxonomic Unit (OTU) clustering or Amplicon Sequence Variant (ASV) generation: Sequences are grouped based on similarity (typically 97% for OTUs) or resolved to single-nucleotide differences (for ASVs).
-
Taxonomic assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage using a reference database such as Greengenes or SILVA.
-
Alpha and Beta Diversity Analysis: Alpha diversity (within-sample diversity) is calculated using metrics like the Shannon and Simpson indices. Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis and Jaccard distances and visualized using Principal Coordinate Analysis (PCoA).
-
Targeted Metabolomics for Short-Chain Fatty Acids (SCFAs)
-
Fecal Sample Preparation: Fecal samples are homogenized, and a specific amount is used for SCFA extraction. An internal standard is added for quantification.
-
Derivatization: SCFAs are volatile compounds and require derivatization to be analyzed by gas chromatography. A common method is esterification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized SCFAs are separated and quantified using a GC-MS system.
-
Gas Chromatograph: Equipped with a capillary column suitable for SCFA analysis. A temperature gradient is used to separate the different SCFAs.
-
Mass Spectrometer: Used for the detection and quantification of the eluted SCFAs based on their mass-to-charge ratio.
-
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of SCFA standards.
Signaling Pathways and Experimental Workflows
Caption: Linaclotide's primary signaling pathway in intestinal epithelial cells.
Caption: Bidirectional interaction between linaclotide and the gut microbiome.
Caption: Experimental workflow for studying linaclotide-microbiome interactions.
Conclusion and Future Directions
The interaction between linaclotide acetate and the gut microbiome is a rapidly evolving area of research with significant implications for the clinical application of this therapeutic. The evidence strongly suggests that linaclotide can modulate the gut microbial ecosystem, leading to an enrichment of potentially beneficial bacteria such as Blautia and an alteration in the production of SCFAs.[5][7][9] Concurrently, the host's resident microbiome and its metabolic output may influence the therapeutic response to linaclotide.
For researchers and drug development professionals, these findings open up several avenues for future investigation:
-
Prospective studies: Larger, prospective clinical trials are needed to validate Blautia as a predictive biomarker for linaclotide efficacy.
-
Mechanistic studies: Further research is required to elucidate the precise molecular mechanisms by which microbial metabolites like butyrate modulate the GC-C signaling pathway.
-
Microbiome-based therapeutics: The potential for co-administering linaclotide with specific probiotics (e.g., Blautia strains) or prebiotics to enhance its efficacy warrants investigation.
-
Personalized medicine: A deeper understanding of the linaclotide-microbiome interaction could pave the way for a more personalized approach to treating IBS-C, where a patient's microbiome profile could inform treatment decisions.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Comprehensive 16S rRNA and metagenomic data from the gut microbiome of aging and rejuvenation mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ambiguous Correlation of Blautia with Obesity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of linaclotide in patients with irritable bowel syndrome with constipation: Chinese sub‐cohort analysis of a phase III, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylate Cyclase C Activation Shapes the Intestinal Microbiota in Patients with Familial Diarrhea and Increased Susceptibility for Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redistribution of cyclic GMP in response to sodium butyrate in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microbiota-derived butyrate dampens linaclotide stimulation of the guanylate cyclase C pathway in patient-derived colonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The gut microbiota participates in the effect of linaclotide in patients with irritable bowel syndrome with constipation (IBS-C): a multicenter, prospective, pre-post study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Butyrate Enhances the Intestinal Barrier by Facilitating Tight Junction Assembly via Activation of AMP-Activated Protein Kinase in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Systemic Absorption of Linaclotide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linaclotide (B608579) acetate (B1210297), a guanylate cyclase-C (GC-C) agonist, is an orally administered peptide therapeutic indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its mechanism of action is localized to the luminal surface of the intestinal epithelium. This technical guide provides an in-depth review of the systemic absorption of linaclotide and its active metabolite, MM-419447. Through a comprehensive summary of pharmacokinetic data from human and animal studies, this document establishes that linaclotide undergoes minimal systemic absorption, with plasma concentrations of both the parent drug and its active metabolite being negligible or often below the lower limit of quantitation (LLOQ) following oral administration of therapeutic doses. Detailed methodologies for the sensitive detection of linaclotide in biological matrices are presented, alongside a depiction of its signaling pathway.
Introduction
Linaclotide is a 14-amino acid synthetic peptide that is structurally related to the endogenous hormones guanylin (B122020) and uroguanylin.[1][2] It acts as a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells.[1][3] The therapeutic effects of linaclotide are mediated locally in the gastrointestinal tract and are not dependent on systemic exposure.[1] This guide summarizes the available data on the systemic absorption of linaclotide and its active metabolite and details the experimental protocols used to assess their presence in plasma.
Pharmacokinetics and Systemic Exposure
Studies in both animals and humans have consistently demonstrated the negligible systemic absorption of linaclotide.
Human Pharmacokinetic Data
Following oral administration of linaclotide at therapeutic doses (145 mcg and 290 mcg), plasma concentrations of both linaclotide and its active metabolite, MM-419447, are typically below the quantifiable limit. In a clinical trial, healthy volunteers who received 290 mcg of linaclotide once daily for seven days showed no detectable plasma concentrations of either linaclotide or MM-419447, regardless of whether the drug was taken in a fed or fasted state. Even at supratherapeutic doses, systemic exposure remains minimal. Due to these low to non-existent plasma levels, standard pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t½) cannot be calculated.
Animal Pharmacokinetic Data
Animal studies corroborate the findings in humans. In rats administered a high oral dose of linaclotide (10 mg/kg), systemic and portal vein concentrations of linaclotide and MM-419447 were very low, confirming minimal absorption. The majority of plasma samples had concentrations below the lower limits of quantitation (1 ng/mL for linaclotide and 2 ng/mL for MM-419447).
Data Summary
The following tables summarize the key findings regarding the systemic exposure of linaclotide and its active metabolite.
Table 1: Human Plasma Concentrations of Linaclotide and MM-419447
| Study Population | Dose | Analyte | Plasma Concentration | Reference |
| Healthy Volunteers | 290 mcg once daily for 7 days | Linaclotide & MM-419447 | Below Limit of Quantitation | |
| Healthy Volunteers | Single doses up to 3000 µg | Linaclotide & MM-419447 | No evidence of systemic exposure | |
| Patients with IBS-C | 290 mcg | Linaclotide | Detected in only 2 of 162 patients at 2 hours post-dose; not detected in subsequent samples | |
| Patients with CIC | Therapeutic doses | Linaclotide | Not detected in plasma samples |
Table 2: Animal (Rat) Plasma Concentrations of Linaclotide and MM-419447 after a 10 mg/kg Oral Dose
| Vein Sampled | Analyte | Maximum Observed Concentration (Cmax) | Time to Cmax (Tmax) | Reference |
| Jugular (Systemic) | Linaclotide | 2.97 ng/mL (highest individual) | 5 min | |
| Portal | Linaclotide | 5.95 ng/mL (highest individual) | 5 min | |
| Jugular (Systemic) | MM-419447 | 2.28 ng/mL (highest individual) | 5 min | |
| Portal | MM-419447 | 5.09 ng/mL (highest individual) | 5 min |
Metabolism of Linaclotide
Linaclotide is metabolized within the gastrointestinal tract. The primary metabolic pathway involves the loss of the C-terminal tyrosine moiety to form its principal and active metabolite, MM-419447. Both linaclotide and MM-419447 are subsequently broken down into smaller peptides and amino acids through proteolysis.
Experimental Protocols
The negligible plasma concentrations of linaclotide and its metabolite necessitate highly sensitive analytical methods for their detection.
Quantification of Linaclotide in Plasma via UPLC-MS/MS
A highly sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the quantification of linaclotide in plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 300 µL of human plasma, add 200 µL of a 2 mM ammonium (B1175870) acetate solution containing 0.2% ammonium hydroxide (B78521).
-
Load the pretreated plasma sample onto an Oasis MAX 96-well µElution plate (a mixed-mode sorbent).
-
Wash the plate with 200 µL of 5% ammonium hydroxide in water, followed by 200 µL of methanol.
-
Elute linaclotide from the sorbent with two 50 µL aliquots of the elution solvent.
-
Dilute the extracted sample with 100 µL of water for a final volume of 200 µL.
-
-
Chromatographic Separation:
-
System: Waters ACQUITY UPLC I-Class System.
-
Column: ACQUITY UPLC HSS PFP 1.8 µm.
-
Mobile Phase A: 0.2% formic acid in water.
-
Mobile Phase B: 0.2% formic acid in acetonitrile.
-
Flow Rate: Initial flow rate of 0.2 mL/min with a linear gradient.
-
-
Mass Spectrometry Detection:
-
System: Waters Xevo TQ-XS Tandem Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI).
-
-
Method Performance:
-
Lower Limit of Quantitation (LLOQ): 10.0 pg/mL.
-
Linear Dynamic Range: 10–4000 pg/mL.
-
Radioimmunoassay (RIA)
While LC-MS/MS is a more modern and specific technique, radioimmunoassay (RIA) is a classical method for quantifying peptides at low concentrations. A general protocol for a competitive RIA is as follows:
-
Principle: A known quantity of radiolabeled linaclotide (tracer) competes with unlabeled linaclotide (from the sample or standard) for binding to a limited number of specific anti-linaclotide antibodies. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled linaclotide in the sample.
-
General Procedure:
-
Label duplicate tubes for total counts, non-specific binding (NSB), standards, and unknown samples.
-
Pipette standards and samples into their respective tubes.
-
Add a fixed amount of radiolabeled linaclotide to all tubes except the total counts.
-
Add the anti-linaclotide antibody to all tubes except the total counts and NSB tubes.
-
Incubate the tubes (e.g., 16-24 hours at 4°C) to allow for competitive binding.
-
Separate the antibody-bound linaclotide from the free linaclotide. This can be achieved by adding a precipitating reagent followed by centrifugation.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the concentration of the unknown samples from this curve.
-
Signaling Pathway and Mechanism of Action
Linaclotide's therapeutic effects are initiated by its binding to GC-C receptors on the luminal surface of intestinal epithelial cells. This binding triggers a downstream signaling cascade.
dot
Caption: Linaclotide's dual mechanism of action signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of linaclotide in plasma samples from a clinical study.
dot
Caption: Workflow for linaclotide plasma concentration analysis.
Conclusion
The extensive body of evidence from both preclinical and clinical studies unequivocally demonstrates that linaclotide acetate has negligible systemic absorption and bioavailability following oral administration. Plasma concentrations of linaclotide and its active metabolite, MM-419447, are consistently below the lower limit of quantitation of highly sensitive analytical assays. The therapeutic efficacy of linaclotide is a result of its local action on GC-C receptors in the gastrointestinal tract, which leads to increased intestinal fluid secretion and accelerated transit, as well as a reduction in visceral pain. The lack of systemic exposure contributes to the favorable safety profile of linaclotide. Drug development professionals can be confident that the clinical effects of linaclotide are confined to the gastrointestinal system.
References
Methodological & Application
Application Notes: In Vitro Experimental Protocols for Linaclotide Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Linaclotide (B608579) acetate (B1210297) is a synthetic 14-amino acid peptide agonist of the guanylate cyclase-C (GC-C) receptor. It is structurally and functionally related to the endogenous guanylin (B122020) peptide family. Approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC), linaclotide acts locally in the gastrointestinal tract with minimal systemic absorption. Its therapeutic effects are mediated by the activation of GC-C on the apical surface of intestinal epithelial cells, initiating a signaling cascade that increases intestinal fluid secretion and accelerates transit. These application notes provide detailed protocols for in vitro studies to evaluate the mechanism and activity of linaclotide.
Mechanism of Action: The GC-C Signaling Pathway
Linaclotide binds to the transmembrane receptor GC-C, which is predominantly expressed on the luminal surface of intestinal epithelial cells. This binding event activates the intracellular catalytic domain of the receptor, which converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to two primary downstream effects:
-
Activation of Protein Kinase G II (PKG-II): Intracellular cGMP activates PKG-II, which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen. Concurrently, PKG-II can inhibit the Sodium-Hydrogen Exchanger 3 (NHE3), reducing sodium absorption. The combined effect is an increase in luminal fluid, which softens stool and accelerates intestinal transit.
-
Extracellular cGMP and Visceral Pain Reduction: A portion of the intracellular cGMP is actively transported out of the epithelial cells into the submucosal space. It is hypothesized that this extracellular cGMP can decrease the activity of pain-sensing nerves (nociceptors) in the colon, contributing to the visceral analgesic effects of linaclotide.
Data Presentation: In Vitro Activity of Linaclotide
Quantitative analysis of linaclotide's activity in cell-based assays is crucial for understanding its potency and mechanism. The most common readout is the concentration-dependent increase in intracellular cGMP.
Table 1: Linaclotide Potency (EC₅₀) for cGMP Production in Colonic Cell Lines
| Cell Line | EC₅₀ (nM) | Comments | Reference |
|---|---|---|---|
| T84 | 99 | Concentration-dependent accumulation of intracellular cGMP. | |
| T84 | 772 | Measured in cell supernatants after 30 min stimulation. | |
| C2BBe | 523 | Measured in cell supernatants after 30 min stimulation. | |
| T84 | 167.6 | EC₅₀ for a reference linaclotide formulation after 30 min. |
| T84 | 112.1 | EC₅₀ for a test linaclotide formulation after 30 min. | |
Table 2: Quantitative Results from In Vitro/Ex Vivo Assays
| Assay | Parameter | Result | Conditions | Reference |
|---|---|---|---|---|
| Ussing Chamber | cGMP Secretion Rate | 23 fmol/min × cm² | 1 µM linaclotide on mouse colonic mucosa (basolateral side). |
| Receptor Binding | Binding Affinity (Kᵢ) | 1.23 - 1.64 nM | pH-independent binding to GC-C receptors on T84 cells. | |
Experimental Protocols
Cell Line Selection and Culture
The human colon adenocarcinoma cell line T84 is the most widely used in vitro model for linaclotide studies because it endogenously expresses the GC-C receptor. These cells form polarized monolayers with tight junctions, mimicking the intestinal epithelium.
Protocol 1: T84 Cell Culture
-
Media Preparation: Prepare complete growth medium consisting of a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of T84 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initial Seeding: Transfer the thawed cell suspension to a centrifuge tube containing 9 mL of complete growth medium. Centrifuge at approximately 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Incubation: Culture the cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂. The medium pH should be maintained between 7.0 and 7.6.
-
**
Linaclotide Acetate in Rodent Dose-Response Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of Linaclotide (B608579) Acetate in rodent models, focusing on its effects on intestinal secretion, gastrointestinal transit, and visceral pain. Detailed experimental protocols are included to assist in the design and execution of similar preclinical studies.
Mechanism of Action
Linaclotide Acetate is a guanylate cyclase-C (GC-C) agonist.[1][2] Its mechanism of action involves binding to the GC-C receptor on the luminal surface of intestinal enterocytes. This binding leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] The elevated intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This increase in anions is followed by the passive movement of sodium and water, leading to increased intestinal fluid and accelerated transit.
Furthermore, linaclotide has been shown to reduce visceral pain. This analgesic effect is believed to be mediated by an increase in extracellular cGMP, which in turn decreases the activity of pain-sensing nerves.
Signaling Pathways
The signaling cascade initiated by linaclotide involves several key molecules. The primary pathway leads to increased intestinal fluid secretion, while a secondary pathway is involved in the modulation of visceral pain.
References
- 1. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Quantifying Linaclotide Acetate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of linaclotide (B608579) acetate (B1210297) in biological samples. The primary focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, for which robust data is available. Additionally, a theoretical protocol for a competitive enzyme-linked immunosorbent assay (ELISA) is presented as a potential alternative immunoassay approach.
UPLC-MS/MS Method for Quantification of Linaclotide in Human Plasma
This section details a highly sensitive and robust UPLC-MS/MS method for the quantification of linaclotide in human plasma. The methodology is adapted from a validated application by Waters Corporation, demonstrating excellent sensitivity and selectivity for this challenging peptide therapeutic.
Application Note
Linaclotide is a 14-amino acid peptide with three disulfide bonds, making it a complex molecule to quantify. Its oral administration results in low systemic circulation, necessitating a highly sensitive analytical method. The described UPLC-MS/MS method achieves a lower limit of quantification (LLOQ) of 10.0 pg/mL in human plasma, making it suitable for pharmacokinetic studies in drug discovery and research.
The method utilizes a mixed-mode solid-phase extraction (SPE) for sample clean-up and concentration, followed by high-resolution UPLC separation and detection by a sensitive tandem quadrupole mass spectrometer. This combination provides the necessary selectivity to differentiate linaclotide from endogenous plasma components.
Quantitative Data Summary
The performance of the UPLC-MS/MS method is summarized in the table below.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | |
| Linear Dynamic Range | 10–4000 pg/mL | |
| Sample Volume | 300 µL of human plasma | |
| Precision & Accuracy (P&A) Batches | ||
| LLOQ QC (10.0 pg/mL) | Mean Accuracy: 100.30%, %CV: 4.99 | |
| Low QC (30.0 pg/mL) | Mean Accuracy: 107.07%, %CV: 7.65 | |
| Mid QC (300.0 pg/mL) | Mean Accuracy: 104.38%, %CV: 1.95 | |
| High QC (3000.0 pg/mL) | Mean Accuracy: 98.18%, %CV: 1.73 |
Experimental Protocol: UPLC-MS/MS
1. Materials and Reagents:
-
Linaclotide Acetate reference standard
-
Human plasma (commercially available)
-
Ammonium acetate
-
Ammonium hydroxide
-
Formic acid
-
Water (UPLC-MS grade)
-
Acetonitrile (UPLC-MS grade)
-
Methanol (UPLC-MS grade)
-
Oasis MAX 96-well µElution plate (Waters)
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of linaclotide in a suitable solvent.
-
Spike linaclotide into human plasma to prepare calibration standards (e.g., 10, 20, 50, 100, 200, 500, 1000, 2000, 4000 pg/mL) and QC samples (e.g., LLO
Application Notes and Protocols for Assessing Intestinal Fluid Secretion with Linaclotide Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the assessment of intestinal fluid secretion induced by Linaclotide Acetate. This compound is a guanylate cyclase-C (GC-C) agonist that stimulates intestinal fluid secretion and accelerates transit.[1] It is structurally related to the endogenous hormones guanylin (B122020) and uroguanylin.[2] These protocols are designed to assist researchers in pharmacology, gastroenterology, and drug development in evaluating the secretagogue activity of Linaclotide and similar compounds.
Mechanism of Action
Linaclotide acts locally on the luminal surface of the intestinal epithelium.[3] It binds to and activates the guanylate cyclase-C (GC-C) receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] This elevation in cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This ionic movement drives the passive efflux of sodium and water, thereby increasing intestinal fluid and accelerating gastrointestinal transit.
Signaling Pathway of this compound
Caption: Linaclotide signaling pathway in intestinal enterocytes.
Experimental Protocols
The following are detailed protocols for assessing Linaclotide-induced intestinal fluid secretion using common preclinical models.
In Vivo Murine Ligated Intestinal Loop Assay
This in vivo model directly measures fluid accumulation in a defined segment of the intestine.
Materials:
-
This compound
-
Vehicle (e.g., saline or appropriate buffer)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical thread
-
Syringes and needles (30-gauge)
-
Calipers
-
Analytical balance
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours with free access to water.
-
Anesthesia: Anesthetize the mouse using a standard approved protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Carefully exteriorize the jejunum.
-
Create a series of ligated loops (approximately 2-3 cm in length) by tying surgical thread around the intestine. Ensure that the blood supply to the loops is not compromised. Leave a small space between loops.
-
-
Injection:
-
Inject a defined volume (e.g., 100 µL) of Linaclotide solution (at various concentrations) or vehicle into the lumen of each ligated loop using a 30-gauge needle.
-
-
Incubation:
-
Return the intestine to the abdominal cavity and close the incision with sutures or clips.
-
Allow the animal to recover from anesthesia on a warming pad. The incubation period is typically 2-4 hours.
-
-
Sample Collection and Measurement:
-
After the incubation period, re-anesthetize the animal and euthanize via an approved method (e.g., cervical dislocation).
-
Carefully re-open the abdomen and excise the ligated loops.
-
Measure the length of each loop with calipers.
-
Weigh each loop individually.
-
Calculate the fluid accumulation as the ratio of the loop weight (in g) to its length (in cm).
-
Ex Vivo Ussing Chamber Assay with Human or Rodent Colonic Mucosa
The Ussing chamber is an in vitro technique used to measure ion transport across an epithelial tissue, providing a direct assessment of electrogenic ion secretion.
Materials:
-
Ussing chamber system with voltage-clamp apparatus
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
This compound
-
Vehicle control
-
Human colonic tissue (from surgical resections) or rodent colon
-
CFTR inhibitor (e.g., GlyH-101) and NKCC1 inhibitor (e.g., bumetanide) as controls
Procedure:
-
Tissue Preparation:
-
Obtain fresh colonic tissue and immediately place it in ice-cold, carbogen-gassed Krebs-Ringer buffer.
-
Isolate the mucosal layer by blunt dissection to remove the underlying muscle layers.
-
-
Ussing Chamber Setup:
-
Mount the isolated mucosal tissue between the two halves of the Ussing chamber, separating the apical (luminal) and basolateral (serosal) sides.
-
Fill both chambers with an equal volume of pre-warmed (37°C) and carbogen-gassed Krebs-Ringer buffer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 30-60 minutes until a stable baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc) are achieved.
-
-
Experiment:
-
Add this compound (at desired concentrations) to the apical chamber.
-
Record the change in short-circuit current (ΔIsc), which reflects the net ion transport. An increase in Isc indicates anion secretion.
-
For mechanistic studies, inhibitors such as bumetanide (B1668049) can be added to the basolateral side or a CFTR inhibitor to the apical side to confirm the involvement of these transporters.
-
-
Data Analysis:
-
Calculate the peak change in Isc from baseline for each concentration of Linaclotide.
-
Data are typically expressed as ΔIsc in µA/cm².
-
Experimental Workflow Diagram
Caption: General experimental workflows for assessing Linaclotide-induced fluid secretion.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of Linaclotide in Animal Models
| Model | Species | Linaclotide Dose | Endpoint | Result | Citation |
| Ligated Intestinal Loop | Rat | ≥ 5 µg/kg (oral) | GI Transit Rate | Significant, dose-dependent increase | |
| Ligated Intestinal Loop | Rat | Not specified | Fluid Secretion | Significant increase | |
| Ussing Chamber | Rat (proximal colon) | 100 nM | Short-Circuit Current (Isc) | Maximum response | |
| Ussing Chamber | Rat (proximal colon) | EC₅₀: 9.8 nM | Short-Circuit Current (Isc) | Concentration-dependent increase | |
| Ussing Chamber | Mouse (duodenum) | 10 µM | ΔIsc | 46.2 µA/cm² | |
| Ussing Chamber | Mouse (ileum) | 10 µM | ΔIsc | 47.5 µA/cm² | |
| Ussing Chamber | Human (ascending colon) | 30 nM | Transepithelial Current | Induced | |
| Ussing Chamber | Human (ascending colon) | 1000 nM | Transepithelial Current | Induced |
Table 2: Clinical Efficacy of Linaclotide in Patients with Chronic Idiopathic Constipation (CIC)
| Trial | Linaclotide Dose | Duration | Primary Endpoint | Responder Rate (Linaclotide) | Responder Rate (Placebo) | Citation |
| Phase 3 | 72 µg once daily | 12 weeks | ≥3 CSBMs/week and increase of ≥1 CSBM/week from baseline for ≥9 of 12 weeks | 13.4% | 4.7% | |
| Phase 3 | 145 µg once daily | 12 weeks | ≥3 CSBMs/week and increase of ≥1 CSBM/week from baseline for ≥9 of 12 weeks | 12.4% | 4.7% | |
| Phase 3 (Pooled) | 145 µg once daily | 12 weeks | ≥3 CSBMs/week and increase of ≥1 CSBM/week from baseline for 9 of 12 weeks | 19.4% - 21.3% | 3.3% - 6.0% | |
| Phase 3 (Pooled) | 290 µg once daily | 12 weeks | ≥3 CSBMs/week and increase of ≥1 CSBM/week from baseline for 9 of 12 weeks | 16.0% - 21.2% | 3.3% - 6.0% |
CSBM = Complete Spontaneous Bowel Movement
Table 3: Clinical Efficacy of Linaclotide in Patients with Irritable Bowel Syndrome with Constipation (IBS-C)
| Trial | Linaclotide Dose | Duration | Primary Endpoint | Responder Rate (Linaclotide) | Responder Rate (Placebo) | Citation |
| Phase 3 | 290 µg once daily | 26 weeks | ≥30% reduction in abdominal pain and increase of ≥1 CSBM/week for ≥6 of 12 weeks | 33.7% | 13.9% | |
| Post-hoc Analysis (4 RCTs) | 290 µg once daily | 12 weeks | ≥30% decrease in abdominal pain | >50% response within 3-4 weeks | Not specified | |
| Post-hoc Analysis (4 RCTs) | 290 µg once daily | 12 weeks | ≥3 CSBMs/week | Median time to response: 4 weeks | Not specified |
CSBM = Complete Spontaneous Bowel Movement; RCTs = Randomized Controlled Trials
References
- 1. Linaclotide: evidence for its potential use in irritable bowel syndrome and chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Utilizing Linaclotide Acetate in Intestinal Organoid Models for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids are three-dimensional, self-organizing structures derived from stem cells that closely recapitulate the architecture and cellular complexity of the native intestinal epithelium.[1][2][3] These "mini-guts" in a dish provide an invaluable in vitro platform for studying intestinal physiology, disease modeling, and drug screening.[2][3] Linaclotide (B608579) acetate (B1210297) is a synthetic 14-amino acid peptide and a potent, selective agonist of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells.[4][5][6] Clinically used to treat irritable bowel syndrome with constipation (IBS-C), linaclotide's mechanism of action makes it a valuable tool for probing ion and fluid secretion pathways in intestinal organoid models.
This application note provides a detailed overview and protocols for using linaclotide acetate to induce and quantify fluid secretion in intestinal organoids, primarily through a method analogous to the well-established Forskolin-Induced Swelling (FIS) assay.
Mechanism of Action
Linaclotide acts locally on the apical membrane of intestinal enterocytes. Its binding to the transmembrane GC-C receptor initiates a signaling cascade that leads to increased intestinal fluid secretion.[4][6]
-
GC-C Receptor Activation : Linaclotide binds to and activates GC-C.[5][6]
-
cGMP Production : Activated GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), leading to an increase in intracellular cGMP concentrations.[4][6]
-
PKGII Activation : Elevated intracellular cGMP activates cGMP-dependent protein kinase II (PKGII).[4][5]
-
CFTR Phosphorylation : PKGII then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical ion channel.[4][5]
-
Ion and Fluid Secretion : Activated CFTR promotes the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This increase in luminal solute concentration drives the osmotic movement of water into the lumen, resulting in increased fluid secretion and accelerated gastrointestinal transit.[4][5][6]
This pathway is crucial for maintaining gut homeostasis and is a key target for pro-secretory therapies.
Experimental Protocols
Protocol 1: Maintenance and Culture of Human Intestinal Organoids
This protocol provides a basic method for the culture of human intestinal organoids derived from crypts.
Materials:
-
Basal Culture Medium (e.g., Advanced DMEM/F12)
-
Growth Factors: EGF, Noggin, R-spondin1
-
N-2 and B-27 Supplements
-
N-acetylcysteine
-
Primocin
-
ROCK inhibitor (Y-27632)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Cell Recovery Solution
-
24-well tissue culture-treated plates
Procedure:
-
Thawing and Seeding: Thaw cryopreserved intestinal crypts or established organoid fragments rapidly at 37°C.
-
Wash cells with basal medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in liquid Basement Membrane Matrix on ice. A typical density is 200-500 crypts per 50 µL of matrix.
-
Plate 50 µL domes of the matrix/organoid suspension into the center of pre-warmed 24-well plate wells.
-
Polymerize the domes by incubating at 37°C for 15-20 minutes.
-
Gently add 500 µL of complete organoid growth medium (containing EGF, Noggin, R-spondin1, etc.) to each well.
-
Maintenance: Culture organoids at 37°C and 5% CO₂. Replace the medium every 2-3 days.
-
Passaging: Passage organoids every 7-10 days. Use a cell recovery solution to depolymerize the matrix, mechanically disrupt the organoids into fragments, and re-plate as described above.
Protocol 2: Linaclotide-Induced Swelling (LIS) Assay
This assay quantifies CFTR-mediated fluid secretion by measuring the increase in organoid cross-sectional area following stimulation with linaclotide.
Materials:
-
Mature intestinal organoids (cultured for 6-8 days post-passaging)
-
Basal medium (e.g., Krebs-Ringer Bicarbonate buffer or culture medium without growth factors)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
-
96-well optical bottom plates
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Organoid Plating: Gently disrupt mature organoids and re-plate them in a 96-well optical plate at a density of 30-80 organoids per well in a 10-15 µL dome of Basement Membrane Matrix.
-
Culture for 24 hours to allow recovery.
-
Assay Preparation: Carefully replace the growth medium with 100 µL of pre-warmed basal medium. Equilibrate the plate at 37°C for 30-60 minutes.
-
Baseline Imaging (T=0): Place the plate on the imaging system. Acquire brightfield or confocal images of each well. This is the baseline measurement (T=0).
-
Linaclotide Stimulation: Add linaclotide to the wells to achieve the desired final concentration (e.g., 100 nM - 10 µM). For a vehicle control, add an equivalent volume of DMSO. A positive control using Forskolin (10 µM) can also be included.
-
Time-Lapse Imaging: Immediately begin acquiring images of each well at regular intervals (e.g., every 10-15 minutes) for a total duration of 90-120 minutes.
-
Data Analysis: a. Using image analysis software, measure the total cross-sectional area of all organoids within each well at each time point. b. For each well, normalize the area at each time point (Tx) to the baseline area (T0). The result is the "Fold Change in Area" or "Normalized Area". c. Plot the average Normalized Area vs. Time for each condition. d. The Area Under the Curve (AUC) can also be calculated as a single metric for the total swelling response.
Data Presentation & Expected Results
Linaclotide treatment is expected to induce robust, time-dependent swelling in wild-type (WT) intestinal organoids possessing functional CFTR. In contrast, organoids derived from individuals with severe loss-of-function CFTR mutations (e.g., CFTR-null) will show little to no swelling in response to linaclotide, confirming the CFTR-dependency of the mechanism. The magnitude of swelling can be used to assess baseline CFTR function and the pro-secretory potential of GC-C agonists.
Table 1: Representative Quantitative Data of Organoid Swelling Assays
The following table summarizes typical results from linaclotide and forskolin-induced swelling assays on different intestinal organoid models.
| Organoid Type | Stimulant (Concentration) | Duration (min) | Endpoint Measurement | Result (Mean ± SEM) | Reference |
| Wild-Type (Mouse) | Linaclotide (10 µM) | 50 | Normalized Area (%) | 146 ± 1.9 | |
| F508del-CFTR (Mouse) | Linaclotide (10 µM) | 50 | Normalized Area (%) | 103 ± 0.4 | |
| CFTR-null (Mouse) | Linaclotide (10 µM) | 50 | Normalized Area (%) | 102 ± 0.9 | |
| Wild-Type (Mouse) | Linaclotide (10 µM) | 50 | Area Under Curve (AUC) | 1537.5 ± 85.5 | |
| F508del-CFTR (Mouse) | Linaclotide (10 µM) | 50 | Area Under Curve (AUC) | 138.9 ± 17.1 | |
| F508del-CFTR (Human) | Linaclotide | N/A | Swelling vs Healthy Control | ~67% of Healthy Response | [5] |
| F508del-CFTR (Human) | Forskolin | N/A | Swelling vs Healthy Control | ~48% of Healthy Response | [5] |
Note: Data are compiled and adapted from cited literature. "N/A" indicates the specific value was not provided in the source abstract.
Conclusion
The use of this compound in intestinal organoid models provides a powerful and physiologically relevant system to study the GC-C/CFTR-mediated secretory pathway. The Linaclotide-Induced Swelling (LIS) assay is a robust, quantitative method for assessing CFTR function, screening pro-secretory compounds, and investigating disease mechanisms, particularly in the context of cystic fibrosis and secretory diarrheas. This application note provides the foundational protocols and understanding for researchers to successfully implement this valuable tool in their studies.
References
- 1. Linaclotide increases cecal pH, accelerates colonic transit, and increases colonic motility in irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Forskolin-induced swelling of intestinal organoids correlates with disease severity in adults with cystic fibrosis and homozygous F508del mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Visceral Hypersensitivity with Linaclotide Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction Visceral hypersensitivity, a condition characterized by an increased perception of pain originating from internal organs, is a primary pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome with Constipation (IBS-C).[1] It manifests as abdominal pain and discomfort in response to stimuli that are not normally painful. Linaclotide (B608579) acetate (B1210297), a synthetic 14-amino-acid peptide, is a first-in-class agonist of the guanylate cyclase-C (GC-C) receptor.[1][2][3] It is approved for the treatment of IBS-C and is recognized for its dual mechanism of action: increasing intestinal fluid secretion to improve bowel function and, critically for research, attenuating visceral pain.[4][5] This application note provides a detailed overview of the use of Linaclotide in preclinical visceral hypersensitivity research, including its mechanism of action, relevant experimental models, and detailed protocols.
Mechanism of Action: Dual Pathway of Linaclotide Linaclotide acts locally on the luminal surface of the intestinal epithelium.[5] Its analgesic effects are distinct from its pro-secretory effects but are both mediated by the GC-C receptor.[2]
-
Pro-Secretory Pathway: Linaclotide binds to and activates GC-C, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[5] This elevation in intracellular cGMP activates the cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[2] The opening of CFTR results in the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[2][5]
-
Analgesic Pathway: Activation of GC-C also stimulates the production and subsequent release of cGMP into the submucosal space.[2][6][7] This extracellular cGMP is believed to act directly on colonic nociceptors (pain-sensing sensory neurons), inhibiting their sensitization and reducing the transmission of pain signals to the spinal cord.[2][6][8][9] This analgesic mechanism has been validated in studies showing that the pain-relieving effects of Linaclotide are lost in GC-C knockout mice.[1]
Preclinical Research Applications
Linaclotide has been successfully evaluated in multiple rodent models of visceral hypersensitivity, demonstrating its potent anti-nociceptive effects specifically under hypersensitive conditions, with no effect on basal pain perception.[1][10]
Common Animal Models:
-
Inflammatory Models: Trinitrobenzene sulfonic acid (TNBS)-induced colitis is used to model post-inflammatory visceral hypersensitivity.[1][10]
-
Stress-Induced Models: Acute water avoidance stress (WAS) and wrap restraint stress (WRS) are non-inflammatory models that induce visceral hyperalgesia through psychological stress.[1][11][12]
-
Chronic Visceral Hypersensitivity (CVH) Models: These models, often established by allowing recovery from TNBS-induced inflammation, mimic the persistent nature of visceral pain in IBS.[10][13]
Quantitative Data Summary
The efficacy of Linaclotide in reducing visceral hypersensitivity has been quantified across various preclinical models.
| Table 1: Effect of Linaclotide on Visceromotor Response (VMR) to Colorectal Distension | | :--- | :--- | :--- | :--- | :--- | | Model | Species | Linaclotide Dose | Administration | Key Finding | | TNBS-induced Colitis | Rat | 0.01 - 0.3 µg/kg | Oral (p.o.) | Significantly decreased the number of abdominal contractions in response to CRD.[1][3] | | Water Avoidance Stress (WAS) | Rat | 3 µg/kg | Oral (p.o.) | Completely abolished stress-induced hyperalgesia.[1][11] | | Partial Restraint Stress (PRS) | Rat | Not specified | Oral (p.o.) | Significantly decreased colonic hypersensitivity.[1] | | Chronic Visceral Hypersensitivity (CVH) | Mouse | 3 µg/kg/day (14 days) | Oral (p.o.) | Reversed enhanced VMRs, returning pain responses to control levels.[13] | | Bladder-Colon Crosstalk | Rat | 3 µg/kg/day (7 days) | Oral (p.o.) | Attenuated colonic hyperalgesia to control levels.[2] |
| Table 2: Effect of Linaclotide on Nociceptive Signaling and Neuron Activity | | :--- | :--- | :--- | :--- | :--- | | Model | Species | Linaclotide Dose | Endpoint | Key Finding | | Healthy & CVH Mice | Mouse | 1000 nM | pERK-IR in Spinal Cord | Significantly reduced the number of activated (pERK-IR) dorsal horn neurons after noxious CRD.[6][14] | | Healthy Mice | Mouse | 100 - 1000 nM | Colonic Nociceptor Firing | Dose-dependently decreased nociceptor responses to mechanical stimulation by up to 49%.[14] | | Bladder-Colon Crosstalk | Rat | 3 µg/kg/day (7 days) | pERK-IR in Spinal Cord | Reduced CRD-induced pERK immunoreactivity in the spinal cord.[2] |
Experimental Protocols
Protocol 1: Visceromotor Response (VMR) to Colorectal Distension (CRD)
This is the gold-standard behavioral assay for quantifying visceral pain in rodents.[15] It measures the visceromotor reflex (abdominal muscle contraction) in response to a controlled mechanical stimulus in the colon.
Objective: To assess the effect of Linaclotide on visceral sensitivity to mechanical distension.
Methodology:
-
Animal Preparation:
-
For acute studies, animals can be used without surgery. For chronic studies, surgically implant bipolar Teflon-coated EMG electrodes into the external oblique abdominal muscles of rats or mice.
-
Allow a recovery period of at least 3-5 days post-surgery.
-
-
Drug Administration:
-
Acclimatization:
-
On the day of the experiment, place animals in small, clean home cages or appropriate restraints and allow them to acclimate for at least 30-60 minutes.[2]
-
-
CRD Procedure:
-
Gently insert a flexible balloon catheter (e.g., 4-6 cm) into the descending colon and rectum via the anus.
-
Connect the catheter to a barostat or pressure distension control device.
-
-
Distension Paradigm:
-
Data Acquisition and Analysis:
-
Record EMG activity continuously before (baseline), during, and after each distension.
-
The VMR can be quantified in two ways:
-
Compare the VMRs between Linaclotide-treated and vehicle-treated groups at each distension pressure. A significant reduction in VMR in the Linaclotide group indicates an analgesic effect.
-
Protocol 2: Assessment of Nociceptive Signaling via pERK Immunohistochemistry
This molecular assay measures the activation of spinal cord neurons in response to a noxious visceral stimulus, providing a direct correlate of nociceptive signal transmission.
Objective: To determine if Linaclotide inhibits the activation of dorsal horn neurons in the spinal cord following noxious colorectal distension.
Methodology:
-
Animal Model and Dosing:
-
Utilize an appropriate model of visceral hypersensitivity (e.g., CVH mice).
-
Administer Linaclotide or vehicle. For this protocol, intra-colonic administration (e.g., 1000 nM) can be used to bypass oral absorption variables and assess local effects.[14]
-
-
Noxious Stimulus:
-
Tissue Harvesting:
-
Ten minutes after the cessation of the stimulus, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Carefully dissect and extract the thoracolumbar (T10-L1) segments of the spinal cord, as this region receives primary sensory input from the colon.[14]
-
Post-fix the tissue in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
-
Immunohistochemistry:
-
Section the spinal cord tissue using a cryostat (e.g., 30-40 µm sections).
-
Perform standard immunohistochemistry using a primary antibody against phosphorylated ERK (pERK), a well-established marker for neuronal activation.[2][6][14]
-
Use an appropriate fluorescently-labeled secondary antibody for visualization.
-
-
Imaging and Quantification:
-
Capture images of the dorsal horn region of the spinal cord sections using a fluorescence microscope.
-
Count the number of pERK-immunoreactive (pERK-IR) cells within the dorsal horn (laminae I, II, V, and X).
-
A statistically significant decrease in the number of pERK-IR neurons in the Linaclotide-treated group compared to the vehicle group indicates inhibition of central nociceptive signaling.[14]
-
Conclusion Linaclotide acetate is a valuable pharmacological tool for investigating the mechanisms of visceral hypersensitivity. Its specific, GC-C-mediated analgesic pathway provides a targeted approach to modulating colonic sensory neuron function. The protocols described herein, particularly VMR to CRD and pERK immunohistochemistry, are robust and well-validated methods for assessing the anti-nociceptive properties of Linaclotide and other novel compounds in preclinical models of visceral pain.
References
- 1. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LINACLOTIDE – A SECRETAGOGUE AND ANTI-HYPERALGESIC AGENT – WHAT NEXT? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 5. droracle.ai [droracle.ai]
- 6. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]
- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Experimental Models of Irritable Bowel Syndrome and the Role of the Enteric Neurotransmission [mdpi.com]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. JCI Insight - Chronic linaclotide treatment reduces colitis-induced neuroplasticity and reverses persistent bladder dysfunction [insight.jci.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice [frontiersin.org]
Application Note: Long-Term Stability of Linaclotide Acetate in Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linaclotide (B608579) is a 14-amino acid synthetic peptide and a first-in-class guanylate cyclase-C (GC-C) agonist.[1][2] It is structurally related to the endogenous guanylin (B122020) peptide family, which regulates intestinal fluid homeostasis.[3] Linaclotide is utilized in research and is approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1] For laboratory applications, understanding the stability of linaclotide in solution is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines the stability profile of linaclotide acetate (B1210297) in solution, provides protocols for its handling and stability assessment, and details its mechanism of action.
Linaclotide's intrinsic chemical instability, primarily due to moisture-driven degradation reactions like hydrolysis, deamidation, and isomerization, necessitates careful handling and storage.[4] In the gastrointestinal tract, it is metabolized to its primary active metabolite, MM-419447, through the cleavage of the C-terminal tyrosine. Both linaclotide and its metabolite activate the GC-C receptor on the luminal surface of the intestinal epithelium.
Mechanism of Action: Guanylate Cyclase-C (GC-C) Signaling Pathway
Linaclotide binds to and activates the GC-C receptor, leading to an increase in intracellular and extracellular cyclic guanosine (B1672433) monophosphate (cGMP). Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate into the intestinal lumen. This results in increased intestinal fluid and accelerated transit. Extracellular cGMP is believed to decrease the activity of pain-sensing nerves, reducing visceral pain.
Stability Profile and Degradation Pathways
Linaclotide is susceptible to degradation under various stress conditions, particularly hydrolysis and oxidation. Forced degradation studies have shown that linaclotide degrades under acidic, basic, and oxidative environments. The primary degradation pathway in simulated intestinal fluid involves the cleavage of the C-terminal Tyr¹⁴ and the reduction of its three disulfide bonds.
Table 1: Summary of Linaclotide Degradation Under Stress Conditions
| Stress Condition | Observations | Degradation Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis (e.g., 1N HCl at 60°C for 30 min) | Labile; significant degradation observed. An 8.72% decrease in the drug peak area was noted. | Two primary degradation products (DP 1, DP 2) were formed. | |
| Basic Hydrolysis (e.g., 1N NaOH at 60°C for 30 min) | Very sensitive; sharp decrease (22.43%) in the drug peak area. | Three major degradation products (DP 3, DP 4, DP 5) were detected. | |
| Oxidative Stress (e.g., Peroxide) | Susceptible to oxidation. | Degradation products DP-6 and DP-7 were formed under oxidative stress. | |
| Neutral Hydrolysis (e.g., Water at 60°C for 6 h) | Stable under neutral hydrolytic conditions. | Degradation product DP-5 was formed under neutral conditions. | |
| Simulated Intestinal Fluid (SIF) (pH 6.8, 37°C) | Degraded within 1 hour, with a calculated half-life of approximately 48 minutes. | Active metabolite MM-419447 (cleavage of Tyr¹⁴) and products from disulfide bond reduction. |
| Simulated Gastric Fluid (SGF) | Stable for at least 3 hours. | Minimal degradation observed. | |
Recommended Storage and Handling for Lab Use
To ensure the long-term stability of linaclotide acetate in solution for laboratory use, the following guidelines are recommended:
-
Stock Solutions:
-
Prepare stock solutions by dissolving this compound powder in a suitable solvent. A common diluent is a mixture of water and acetonitrile (B52724) (e.g., 90:10 v/v).
-
For cellular assays, use a biocompatible buffer or cell culture medium. Note that the stability in complex aqueous media at 37°C may be limited.
-
-
Storage Conditions:
-
Powder: Store the lyophilized powder at -20°C or below for maximum long-term stability.
-
Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare fresh working solutions from frozen stock aliquots for each experiment.
-
Avoid prolonged storage of diluted solutions at room temperature or 4°C. A study of a solution for HPLC analysis kept in a tightly capped flask at room temperature showed stability for 24 hours.
-
Protocols for Stability Assessment
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying linaclotide and monitoring the formation of its degradation products over time.
The workflow involves preparing the linaclotide solution, subjecting it to storage or stress conditions, sampling at various time points, and analyzing the samples via RP-HPLC to quantify the remaining parent peptide.
This protocol describes a general method for assessing the stability of a linaclotide solution stored under specific laboratory conditions.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Potassium Dihydrogen Orthophosphate
-
Orthophosphoric acid or NaOH (for pH adjustment)
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
HPLC system with a UV/PDA detector
-
C8 or C18 RP-HPLC column (e.g., Zorbax Eclipse XDB C8, 250 mm × 4.6 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: Prepare 0.01 N potassium dihydrogen orthophosphate buffer. Adjust pH if necessary.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Water and Acetonitrile (90:10 v/v).
-
Linaclotide Stock Solution (1 mg/mL): Accurately weigh and dissolve the linaclotide standard in the diluent.
-
Working Solution (e.g., 50 µg/mL): Dilute the stock solution with the diluent to the final desired concentration.
3. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
4. Stability Study Procedure:
-
Prepare a batch of linaclotide working solution.
-
Dispense aliquots into appropriate storage vials (e.g., amber glass HPLC vials).
-
Store the vials under the desired conditions (e.g., refrigerated at 4°C, room temperature at 25°C, frozen at -20°C).
-
Establish a sampling schedule (e.g., 0, 6, 12, 24 hours for short-term; 1, 7, 14, 30, 60 days for long-term).
-
At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature if frozen or refrigerated.
-
Inject the sample into the HPLC system.
-
Record the peak area for linaclotide and any new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of linaclotide remaining at each time point relative to the initial (t=0) concentration.
-
% Remaining = (Peak Area at time 't' / Peak Area at t=0) x 100
-
-
Plot the percentage of linaclotide remaining versus time for each storage condition.
-
Determine the time at which the concentration falls below a specified limit (e.g., 90%) to establish a practical shelf-life for the solution under those conditions.
By following these guidelines and protocols, researchers can ensure the integrity of this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Optimizing Linaclotide Acetate concentration for cell culture experiments
Welcome to the technical support center for using Linaclotide Acetate (B1210297) in your cell culture experiments. This guide provides answers to frequently asked questions, troubleshooting tips for common issues, and detailed protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Linaclotide Acetate and what is its mechanism of action?
This compound is the salt form of Linaclotide, a synthetic 14-amino acid peptide.[1][2] It is a potent and selective agonist for the Guanylate Cyclase-C (GC-C) receptor.[3][4][5] The mechanism of action involves:
-
Binding: Linaclotide binds to GC-C receptors on the surface of intestinal epithelial cells.[3][6]
-
cGMP Production: This binding activates GC-C, which increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP).[1][7][8]
-
Downstream Activation: Elevated cGMP activates cGMP-dependent protein kinase II (PKG-II).[3][9]
-
CFTR Phosphorylation: PKG-II then phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[3][9]
-
Ion Secretion: Activated CFTR stimulates the secretion of chloride and bicarbonate into the lumen, which increases intestinal fluid and accelerates transit.[3][7][10]
Q2: Which cell lines are most suitable for this compound experiments?
The most commonly used and appropriate cell lines are human intestinal epithelial cells that endogenously express the Guanylate Cyclase-C (GC-C) receptor.
-
T84 cells: A human colon carcinoma cell line that is a well-established model for studying intestinal chloride secretion. Linaclotide binds to GC-C receptors on T84 cells with high affinity and stimulates cGMP accumulation in a concentration-dependent manner.[1][11][12]
-
Caco-2BBe (C2BBe) cells: A subclone of the Caco-2 cell line, which also expresses GC-C and responds to Linaclotide treatment by increasing cell surface CFTR levels.[9][13]
Q3: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration depends on the cell line and the specific endpoint being measured. Based on published data, a concentration range of 10 nM to 1 µM is a good starting point for most experiments.
-
The half-maximal effective concentration (EC₅₀) for cGMP accumulation in T84 cells has been reported to be between approximately 16 nM and 99 nM.[11][12]
-
High-affinity binding to GC-C receptors on T84 cells occurs at nanomolar concentrations (Ki: 1.23-1.64 nM).[11]
Q4: How should I prepare and store this compound stock solutions?
-
Reconstitution: Linaclotide is soluble in DMSO.[14] For a 1 mM stock solution, dissolve the appropriate amount of peptide in sterile DMSO. Further dilutions should be made in your cell culture medium or a buffered saline solution (e.g., PBS).
-
Storage: Store the stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[14] Avoid repeated freeze-thaw cycles.
Q5: What is a typical treatment duration for cell culture experiments?
Short incubation times are often sufficient to observe a biological response.
-
A 30-minute treatment with Linaclotide has been shown to induce robust translocation of CFTR to the cell surface in T84 and C2BBe cells.[9][13]
-
For cGMP accumulation assays, incubations are typically short, ranging from 15 to 60 minutes.
-
Longer incubations (e.g., 24 hours or more) may be necessary for experiments assessing changes in gene expression or cell proliferation, but be mindful of peptide stability.
Q6: What are the primary downstream effects that I can measure?
The most direct and common endpoint is the measurement of intracellular cGMP accumulation . Other measurable downstream effects include:
-
Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a marker for PKG activation.[9]
-
Changes in transepithelial ion current (short-circuit current, Isc) in polarized cell monolayers.[9]
Troubleshooting Guide
Problem: My cells are not responding to this compound treatment (e.g., no increase in cGMP).
| Possible Cause | Suggested Solution |
| Incorrect Cell Line | Confirm that your cell line (e.g., T84, C2BBe) expresses the Guanylate Cyclase-C (GC-C) receptor. Verify expression via RT-PCR or Western blot if necessary. |
| Compound Degradation | Linaclotide can be degraded by proteases.[1][15] If using serum-containing media, consider reducing the serum concentration or using a serum-free medium during the treatment period. Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Start with a broad range (e.g., 1 nM to 10 µM). |
| Incorrect Incubation Time | The peak cGMP response is often rapid.[9][13] Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal treatment duration. |
| Cell Health/Passage Number | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift.[16] |
Problem: I am observing high levels of cell death or unexpected cytotoxicity after treatment.
| Possible Cause | Suggested Solution |
| Concentration Too High | Very high concentrations of any peptide can cause non-specific effects. Lower the concentration to the effective range (typically ≤ 1 µM). Confirm the effect is dose-dependent. |
| Acetate Salt Effect | While unlikely at typical working concentrations, the acetate counter-ion could theoretically affect cells at very high (millimolar) concentrations.[17][18] Ensure your final concentration of this compound is in the nanomolar to low-micromolar range. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in your culture medium is non-toxic, typically ≤ 0.5%. Run a vehicle control (medium with the same amount of DMSO) to confirm it has no effect on cell viability. |
| Contamination | Test your cell cultures for mycoplasma or other microbial contamination, which can compromise cell health and affect experimental outcomes.[19] |
| General Culture Conditions | Review your general cell culture practices, including media quality, incubator CO₂ and temperature levels, and adherence to aseptic techniques.[19] |
Problem: My experimental results are highly variable between replicates or experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Density | Plate cells at a consistent density for every experiment. Cell density can affect responsiveness to treatment.[16] |
| Variable Time from Passage | Standardize the time between passaging your cells and starting the experiment. Nutrient depletion and waste accumulation in the media can alter cell physiology.[16] |
| Incomplete Trypsinization | Incomplete or overly harsh trypsinization can select for certain cell subpopulations or damage cells. Standardize your subculture protocol.[16] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of Linaclotide and other reagents. |
| Assay Performance | Ensure your endpoint assay (e.g., cGMP ELISA, viability assay) is properly validated and that you are working within the linear range of the assay. |
Data Summary
Table 1: Recommended this compound Concentrations for In Vitro Studies
| Cell Line | Concentration | Observed Effect | Citation |
| T84 (human colon) | EC₅₀: 99 nM | cGMP Accumulation | [11] |
| T84 (human colon) | EC₅₀: 15.9 ± 7.4 nM | cGMP Accumulation | [12] |
| T84 (human colon) | Ki: 1.23-1.64 nM | GC-C Receptor Binding | [11] |
| T84 & C2BBe | Not specified | Increased cell surface CFTR after 30 min | [9][13] |
Experimental Protocols & Visualizations
Linaclotide Signaling Pathway
The diagram below illustrates the primary signaling cascade initiated by Linaclotide in intestinal epithelial cells.
Caption: Linaclotide signaling cascade via the GC-C/cGMP/PKG-II pathway.
Protocol 1: General Workflow for Optimizing Linaclotide Concentration
This protocol outlines a typical workflow for determining the optimal dose of this compound for your experiment.
Caption: Experimental workflow for Linaclotide dose-response analysis.
Protocol 2: Measuring Intracellular cGMP Accumulation
This protocol details the steps for quantifying the primary downstream signal of Linaclotide activity.
-
Cell Seeding: Plate T84 or other suitable cells in a 96-well plate at a density that will result in a confluent monolayer (e.g., 5 x 10⁴ cells/well). Culture overnight or until confluent.
-
Pre-incubation: Gently wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or serum-free medium. Add 100 µL of HBSS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cGMP degradation. Incubate for 15-20 minutes at 37°C.
-
Treatment: Add the desired concentrations of this compound (prepared in HBSS with IBMX) to the wells. Include a vehicle-only control.
-
Incubation: Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by removing the treatment solution and adding 100 µL of 0.1 M HCl. Incubate for 10 minutes at room temperature with gentle shaking to lyse the cells and stabilize cGMP.
-
Quantification: Measure the cGMP concentration in the cell lysates using a commercially available cGMP competitive ELISA kit, following the manufacturer’s instructions.
-
Data Normalization: Normalize the cGMP concentration to the total protein content in each well, determined by a protein assay (e.g., BCA assay) from parallel wells.
Protocol 3: Assessing Cell Viability
It is good practice to confirm that the observed effects are not due to cytotoxicity.
-
Cell Seeding and Treatment: Seed and treat cells with this compound and controls as described in Protocol 2 for the desired duration (e.g., 24 hours).
-
Viability Assay: Use a commercially available viability assay.[20][21][22][23]
-
For Metabolic Activity (e.g., MTT/MTS assay): Add the tetrazolium salt reagent to each well and incubate according to the manufacturer's protocol. Read the absorbance on a plate reader.[23]
-
For ATP Content (e.g., CellTiter-Glo®): Add the lytic/luciferase reagent to each well, and after a brief incubation, read the luminescence on a plate reader.[20][23]
-
-
Analysis: Compare the signal from treated wells to the vehicle control wells. A significant decrease in signal may indicate cytotoxicity.
Troubleshooting Logic Flow
Use this diagram to diagnose a lack of cellular response to Linaclotide.
Caption: A logical workflow for troubleshooting non-responsive cells.
References
- 1. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qeios.com [qeios.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 8. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 9. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hhs.texas.gov [hhs.texas.gov]
- 11. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Acetate Induces Growth Arrest in Colon Cancer Cells Through Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 20. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Linaclotide Acetate In Vivo Studies: Technical Support Center
Welcome to the Technical Support Center for researchers utilizing linaclotide (B608579) acetate (B1210297) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and minimize variability in your experiments.
Troubleshooting Guide
High variability in in vivo studies with linaclotide acetate can be a significant challenge. This guide addresses specific issues in a question-and-answer format to help you identify and mitigate potential sources of variability.
Question: We are observing high variability in our intestinal fluid secretion measurements between animals in the same treatment group. What are the potential causes and solutions?
Answer: High variability in intestinal fluid secretion is a common issue and can stem from several factors:
-
Gastrointestinal Content: The amount and type of food and chyme in the intestine at the time of the experiment can significantly influence fluid secretion.
-
Solution: Standardize the fasting period for all animals before the experiment. An overnight fast with free access to water is a common practice. Ensure the fasting duration is consistent across all experimental groups.
-
-
Animal Stress: Stress from handling and the experimental procedure itself can alter gastrointestinal function and increase variability.
-
Solution: Acclimatize the animals to the laboratory environment and handling for a sufficient period before the study. Handle animals gently and consistently. For procedures like oral gavage, ensure that technicians are proficient to minimize stress.
-
-
Surgical Technique (Ligated Loop Assay): In the intestinal loop assay, variations in the length of the ligated segment, tightness of the ligatures, and injection technique can introduce significant variability.
-
Solution: Ensure all surgical procedures are performed consistently. Use a template or ruler to create loops of uniform length. Apply consistent tension to ligatures to prevent leakage or tissue damage. Standardize the injection volume and rate of linaclotide administration into the loop.
-
Question: The effect of linaclotide on gastrointestinal transit time is inconsistent in our studies. How can we improve the reproducibility of our results?
Answer: Inconsistent gastrointestinal transit times can be addressed by controlling the following variables:
-
Diet and Gut Microbiome: The composition of the gut microbiota, which is heavily influenced by diet, can impact the response to linaclotide. Studies have shown that the presence of certain bacteria, such as the genus Blautia, is associated with a better response to linaclotide.[1][2][3][4]
-
Solution: Standardize the diet for all animals for at least two weeks prior to the experiment. If possible, consider co-housing animals to promote a more uniform gut microbiome. Analyzing the fecal microbiota before and after the experiment can help identify any significant differences between responders and non-responders.
-
-
Charcoal Meal Administration: The volume and consistency of the charcoal meal, as well as the gavage technique, can affect transit time measurements.
-
Solution: Prepare the charcoal meal fresh and ensure it has a consistent viscosity. Administer a precise volume of the charcoal meal based on the animal's body weight. Use experienced technicians for oral gavage to ensure consistent delivery to the stomach.
-
-
Fasting Period: The duration of fasting before the charcoal meal administration is critical. Food in the GI tract will interfere with the transit of the charcoal.[5]
-
Solution: A standardized overnight fasting period (e.g., 12-18 hours) with free access to water is recommended to ensure the stomach and upper small intestine are empty.[5]
-
Question: We are not observing a clear dose-response relationship in our visceral hypersensitivity model. What could be the reason?
Answer: A lack of a clear dose-response in visceral hypersensitivity models can be multifactorial:
-
Baseline Hypersensitivity: The level of baseline visceral sensitivity in the animals can vary. If the baseline is already high, it may be difficult to see a further reduction with linaclotide.
-
Solution: Ensure your model of visceral hypersensitivity (e.g., stress-induced or post-inflammatory) is inducing a consistent and moderate level of hypersensitivity. Include a control group to establish a stable baseline.
-
-
Stress-Induced Analgesia: The stress of the experimental procedure (e.g., colorectal distension) can sometimes induce a temporary analgesic effect, masking the effect of linaclotide.
-
Solution: Acclimatize the animals to the testing apparatus and procedure over several days before the actual experiment. This will help reduce the stress response during testing.
-
-
Subjectivity in Scoring: The abdominal withdrawal reflex (AWR) scoring is a semi-quantitative measure and can be subject to observer bias.[6]
-
Solution: The observer should be blinded to the treatment groups. Have two independent observers score the animals, if possible, to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Linaclotide is a peptide agonist of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells.[7] Activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP has two main effects:
-
Activation of the cystic fibrosis transmembrane conductance regulator (CFTR), which leads to the secretion of chloride and bicarbonate ions into the intestinal lumen. This ion secretion is followed by water, which increases the fluid content in the gut and accelerates transit.
-
Increased extracellular cGMP is thought to act on submucosal pain-sensing nerves, leading to a reduction in visceral pain.[8][9]
Q2: Is linaclotide systemically absorbed?
A2: No, linaclotide has minimal systemic absorption after oral administration. It acts locally on the luminal surface of the intestine.[7]
Q3: Is linaclotide metabolized, and is its metabolite active?
A3: Yes, linaclotide is metabolized in the gastrointestinal tract to its principal active metabolite, MM-419447, by the loss of the terminal tyrosine moiety. This active metabolite has a similar potency to linaclotide in activating the GC-C receptor.[7][10][11][12][13]
Q4: What are the most common animal models used for in vivo studies of linaclotide?
A4: The most common animal models include:
-
Normal mice and rats: To study effects on intestinal fluid secretion and gastrointestinal transit.
-
Loperamide-induced constipation models: To mimic constipation and evaluate the pro-secretory and pro-motility effects of linaclotide.[1][13][14][15]
-
Stress-induced visceral hypersensitivity models: To assess the analgesic effects of linaclotide on visceral pain.[16][17][18][19]
Q5: What is the typical vehicle used for administering linaclotide in animal studies?
A5: Linaclotide is typically dissolved in deionized water or a saline solution for oral administration.
Data Presentation
Table 1: Representative Preclinical Data on Linaclotide's Effect on Gastrointestinal Transit in Mice
| Animal Model | Linaclotide Dose | Endpoint | Result (Mean ± SD/SEM) | Reference |
| CF Mice (F508del) | 50 µg/kg | Geometric Center of Fluorescence (GCF) | 5.73 ± 0.41 | [20] |
| CF Mice (null) | 50 µg/kg | Geometric Center of Fluorescence (GCF) | 5.16 ± 0.4 | [20] |
| Wild-type Mice | Not specified | Intestinal Transit (%) | Increased transit compared to control | [21] |
Table 2: Representative Preclinical Data on Linaclotide's Effect on Intestinal Fluid Secretion
| Animal Model | Linaclotide Dose | Endpoint | Result (Mean ± SD/SEM) | Reference |
| SD Rats | 5 µg (in ligated loop) | Luminal Fluid Accumulation (g) | ~4.5-fold increase vs. control | [22] |
| CF Mice | 150 µg/kg | Fluid Accumulation in Loop (µL) | 3.6-fold increase vs. control | [17] |
Table 3: Clinical Data on Linaclotide's Efficacy in IBS-C Patients
| Study Population | Linaclotide Dose | Endpoint | Responder Rate (Linaclotide vs. Placebo) | Reference |
| Adults with IBS-C | 290 µg | FDA Responder Endpoint | 33.7% vs. 17.4% | [23] |
| Adults with IBS-C | 290 µg | ≥30% improvement in abdominal pain | 62% vs. 45% | [23] |
| Pediatric Patients (6-17 yrs) with Functional Constipation | 72 µg | Change in weekly spontaneous bowel movements | -2.22 vs. -1.05 | [24][25] |
Experimental Protocols
Loperamide-Induced Constipation in Mice
Objective: To induce a constipated state in mice to evaluate the efficacy of linaclotide.
Materials:
-
Male ICR or C57BL/6 mice (6-8 weeks old)
-
Loperamide (B1203769) hydrochloride
-
Vehicle (0.9% saline or 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
House mice individually in metabolic cages for fecal collection.
-
Induce constipation by administering loperamide (e.g., 5-10 mg/kg) orally or subcutaneously. The dosing regimen may vary (e.g., once or twice daily for 2-3 days).[1][11][13][14][15]
-
Administer linaclotide or vehicle orally at the desired time point relative to loperamide administration.
-
Monitor and collect fecal pellets over a defined period (e.g., 6-24 hours).
-
Measure fecal parameters: number of pellets, total wet weight, and dry weight (after drying at 60°C for 24 hours).
-
Calculate fecal water content: [(Wet Weight - Dry Weight) / Wet Weight] x 100.
Gastrointestinal Transit (Charcoal Meal) Assay in Mice
Objective: To measure the effect of linaclotide on the rate of gastrointestinal transit.
Materials:
-
Mice (fasted overnight)
-
Charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum arabic or 0.5% methylcellulose)
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Fast mice overnight (12-18 hours) with free access to water.[5]
-
Administer linaclotide or vehicle orally at the specified time before the charcoal meal.
-
Administer a standardized volume of the charcoal meal suspension (e.g., 0.3 mL per mouse) via oral gavage.[4][26][27][28]
-
After a specific time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pyloric sphincter.
-
Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Visceral Hypersensitivity (Abdominal Withdrawal Reflex) Assay in Mice
Objective: To assess the effect of linaclotide on visceral pain perception.
Materials:
-
Mice
-
Colorectal distension balloon (e.g., 2-3 cm) attached to a catheter
-
Pressure transducer and pump for balloon inflation
-
Observation chambers
Procedure:
-
Acclimatize mice to the testing environment and procedure for several days to minimize stress.
-
On the day of the experiment, lightly anesthetize the mouse and insert the lubricated balloon catheter into the colon (e.g., 2 cm from the anus).
-
Allow the mouse to recover in an observation chamber for at least 30 minutes.
-
Administer linaclotide or vehicle at the appropriate time before the distension protocol.
-
Perform graded colorectal distension by inflating the balloon to different pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10-20 seconds) with a rest period between distensions.[29]
-
A blinded observer scores the abdominal withdrawal reflex (AWR) for each distension pressure using a standardized scale (e.g., 0 = no response; 1 = brief head movement; 2 = contraction of abdominal muscles; 3 = lifting of the abdomen; 4 = body arching and lifting of pelvic structures).[6][12]
-
Compare the AWR scores between treatment groups at each distension pressure.
Mandatory Visualizations
Caption: Linaclotide signaling pathway in intestinal epithelial cells.
Caption: Troubleshooting workflow for high data variability.
Caption: Factors influencing variability in linaclotide studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Complex Interactions Among Diet, Gastrointestinal Transit, and Gut Microbiota in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulators of gut motility revealed by a gnotobiotic model of diet-microbiome interactions related to traveling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charcoal Meal Test for Gastrointestinal Transit Analysis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal Dysbiosis Contributes to the Delayed Gastrointestinal Transit in High-Fat Diet Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cannabis sativa L. alleviates loperamide-induced constipation by modulating the composition of gut microbiota in mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization the response of Korl:ICR mice to loperamide induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Prevention of Loperamide-Induced Constipation in Mice and Alteration of 5-Hydroxytryotamine Signaling by Ligilactobacillus salivarius Li01 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stress-Induced Chronic Visceral Pain of Gastrointestinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stress and visceral pain: from animal models to clinical therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 20. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Responders vs clinical response: a critical analysis of data from linaclotide phase 3 clinical trials in IBS-C - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ijper.org [ijper.org]
- 27. Charcoal Meal Test - Rat [productsafetylabs.com]
- 28. researchgate.net [researchgate.net]
- 29. Electroacupuncture Attenuates Post-Inflammatory IBS-Associated Visceral and Somatic Hypersensitivity and Correlates With the Regulatory Mechanism of Epac1–Piezo2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Linaclotide Acetate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linaclotide Acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Linaclotide is a potent and highly selective agonist of the guanylate cyclase-C (GC-C) receptor, which is predominantly located on the luminal surface of intestinal epithelial cells.[1][2] Activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This elevation in cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This process increases intestinal fluid and accelerates gastrointestinal transit.[2][3]
Q2: How selective is Linaclotide for the GC-C receptor? Are significant off-target binding effects known?
A2: Linaclotide is considered a highly selective agonist for the GC-C receptor.[1][2][4] Due to its peptide structure and minimal systemic absorption (oral bioavailability is less than 0.1%), the potential for systemic off-target effects is very low.[1][4] Its pharmacological actions are primarily localized to the gastrointestinal tract.[4]
Q3: Can Linaclotide have effects on non-intestinal cell types in vitro?
A3: While Linaclotide's effects are localized to the gut in vivo due to minimal absorption, it is plausible that it could elicit responses in non-intestinal cell types in vitro if those cells express GC-C receptors. Some research has pointed to the existence of extraintestinal GC-C pathways, which could be relevant in specific experimental contexts.[2] Therefore, if using Linaclotide on non-intestinal cells, it is crucial to first verify the expression of the GC-C receptor.
Q4: What is the role of Linaclotide's active metabolite, MM-419447?
A4: In the gastrointestinal tract, Linaclotide is metabolized to MM-419447 by the removal of the C-terminal tyrosine. This metabolite is also a potent agonist of the GC-C receptor with a binding affinity and activity comparable to the parent compound, Linaclotide.[5] Therefore, MM-419447 contributes to the overall pharmacological effect of Linaclotide.[5]
Q5: Are there any known downstream signaling effects of Linaclotide beyond the canonical cGMP-CFTR pathway?
A5: Yes, some studies suggest that the increased intracellular cGMP resulting from Linaclotide treatment can lead to cross-activation of the protein kinase A (PKA) pathway.[6][7] This is an important consideration for researchers, as it could lead to downstream effects that are not directly mediated by protein kinase G (PKG).
Troubleshooting Guide
Q1: I am observing an unexpected cellular response in my intestinal cell line (e.g., T84, Caco-2) after treatment with Linaclotide that doesn't seem to be related to ion transport. What could be the cause?
A1: While the primary effect of Linaclotide is on ion transport, other cellular responses have been noted in research settings. One possibility is an increase in intracellular calcium. Some studies have observed that Linaclotide can increase intracellular Ca2+ and cause depolarization of the plasma membrane in T84 cells.[8][9] This could trigger various calcium-dependent signaling pathways. It is also possible that the observed effect is due to cGMP-dependent cross-activation of the PKA pathway.[6][7]
To troubleshoot this, you can:
-
Measure intracellular calcium levels following Linaclotide treatment.
-
Perform a PKA activity assay to determine if this pathway is being activated.
-
Use specific inhibitors for PKA to see if the unexpected response is attenuated.
Q2: My experiments on epithelial barrier function show inconsistent or negative results with Linaclotide, especially under inflammatory conditions. Why might this be?
A2: Research has shown that under certain cellular stress conditions (e.g., exposure to pro-inflammatory cytokines like IFN-γ and TNF-α), Linaclotide may not effectively promote the repair of the epithelial barrier.[8][9] If your experimental model involves inducing inflammation or cellular stress, you may observe a lack of a protective or restorative effect from Linaclotide on transepithelial resistance (TER) or macromolecular flux.
To address this, consider the following:
-
Ensure your baseline TER readings are stable and consistent before applying stressors and Linaclotide.
-
Include positive controls known to promote barrier repair to validate your assay system.
-
Evaluate the expression and localization of tight junction proteins (e.g., occludin, ZO-1) via immunofluorescence to directly assess barrier integrity.
Q3: I'm seeing a biological effect of Linaclotide in my animal model, but I'm not sure if it's a direct on-target effect or an indirect consequence. How can I confirm this?
A3: The most definitive way to confirm that an observed effect is mediated by the GC-C receptor is to use a GC-C null (knockout) animal model. The pharmacological effects of Linaclotide, including its impact on visceral pain, are absent in GC-C null mice.[6]
Experimental approach:
-
Replicate your experiment in both wild-type and GC-C null mice.
-
If the effect of Linaclotide is present in wild-type mice but absent in GC-C null mice, it strongly indicates an on-target mechanism.
Q4: In my Ussing chamber experiments, the short-circuit current (Isc) response to Linaclotide is variable. What are some potential reasons for this?
A4: Variability in Isc can arise from several factors in an Ussing chamber setup.
-
Tissue Viability: Ensure the intestinal tissue is healthy and properly mounted. Any damage during preparation can lead to inconsistent results.
-
Buffer Composition: The composition and pH of the Krebs buffer are critical. Ensure it is correctly prepared and continuously gassed with 95% O2 / 5% CO2.
-
Electrode Function: Check that the Ag/AgCl electrodes and agar (B569324) bridges are functioning correctly and that there are no bubbles in the system.
-
Tissue Origin: The region of the intestine from which the tissue is harvested can influence the magnitude of the response, as GC-C expression levels can vary.
Refer to comprehensive Ussing chamber guides for detailed troubleshooting steps.[4][10]
Quantitative Data Summary
Table 1: Binding Affinity and Potency of Linaclotide and its Active Metabolite (MM-419447) for Guanylate Cyclase-C (GC-C)
| Compound | Assay | Cell Line | Ki (nM) | EC50 (nM) | Reference(s) |
| Linaclotide | Competitive radioligand binding | T84 | ~2-3 | - | [11] |
| MM-419447 | Competitive radioligand binding | T84 | ~2-3 | - | [11] |
| Linaclotide | cGMP accumulation | T84 | - | 99 | [7][12] |
| Linaclotide | cGMP accumulation | T84 | - | 8-10x more potent than guanylin/uroguanylin | [13] |
Table 2: Incidence of Key On-Target and Potential Off-Target Effects in Clinical Studies
| Dose | Indication | Primary On-Target Effect (Endpoint) | Incidence of Diarrhea (Exaggerated Pharmacological Effect) | Reference(s) |
| 75 µg | Chronic Constipation | Significant increase in weekly spontaneous bowel movements (SBMs) | Dose-related increase | [14] |
| 145 µg | Chronic Constipation | 2.0 increase in complete SBMs/week vs 0.5 for placebo | ~4.2% discontinuation rate | [15] |
| 150 µg | Chronic Constipation | Significant increase in weekly SBMs | Dose-related increase | [14] |
| 290 µg | Irritable Bowel Syndrome with Constipation (IBS-C) | 33.6% of patients met FDA endpoint vs 21% for placebo | ~4.5% discontinuation rate | [15] |
| 300 µg | Chronic Constipation | Significant increase in weekly SBMs | Dose-related increase | [14] |
| 600 µg | Chronic Constipation | Significant increase in weekly SBMs | Dose-related increase | [14] |
Experimental Protocols
Protocol 1: Verification of On-Target Effects using GC-C Null Intestinal Organoids
This protocol allows for the definitive assessment of whether an observed effect of Linaclotide is mediated through the GC-C receptor.
Methodology:
-
Organoid Culture: Culture intestinal organoids from both wild-type and GC-C null mice as previously described.[16]
-
Treatment: Treat both sets of organoids with a range of Linaclotide concentrations (e.g., 10 nM - 1 µM) or a vehicle control.
-
Functional Assay: Perform the functional assay of interest. For example, to assess fluid secretion, monitor organoid swelling over time using brightfield microscopy.[16]
-
Data Analysis: Quantify the response in both wild-type and GC-C null organoids. An on-target effect will be observed in the wild-type organoids but will be absent in the GC-C null organoids.[8][16]
-
Molecular Analysis (Optional): Lyse the organoids after treatment to analyze downstream signaling events (e.g., cGMP levels, protein phosphorylation) via ELISA or Western blot to confirm the engagement of the target pathway.
Protocol 2: Assay for cGMP-Dependent PKA Cross-Activation
This protocol is designed to investigate if Linaclotide treatment leads to the activation of the PKA signaling pathway in intestinal epithelial cells.
Methodology:
-
Cell Culture: Culture an intestinal epithelial cell line (e.g., T84 or Caco-2) to confluency.
-
Treatment: Treat the cells with Linaclotide (e.g., 1 µM) for a specified time course (e.g., 5, 15, 30 minutes). Include a positive control for PKA activation (e.g., Forskolin) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated PKA substrates, such as phospho-VASP (Vasodilator-Stimulated Phosphoprotein) at Ser157, which is a known PKA target.
-
Also, probe for total VASP and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: An increase in the ratio of phosphorylated PKA substrate to total substrate in Linaclotide-treated cells compared to the vehicle control would suggest PKA cross-activation.
Protocol 3: Measurement of Intracellular Calcium Changes
This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to Linaclotide using the ratiometric fluorescent dye Fura-2 AM.
Methodology:
-
Cell Preparation: Seed intestinal epithelial cells (e.g., T84) onto glass coverslips or in a clear-bottom, black-walled 96-well plate and culture until they reach the desired confluency.[15]
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM) in a physiological buffer (e.g., HBSS) with a low serum concentration. The addition of a non-ionic detergent like Pluronic F-127 can aid in dye dispersion.[15]
-
Wash the cells with the buffer and then incubate them with the Fura-2 AM loading solution for 30-60 minutes at 37°C, protected from light.[11]
-
-
De-esterification: Wash the cells twice with the buffer to remove extracellular dye. Incubate for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.[15]
-
Fluorescence Measurement:
-
Place the cells in a fluorescence plate reader or on a fluorescence microscope equipped for ratiometric imaging.
-
Measure the fluorescence emission at ~510 nm while alternating the excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[2][11]
-
Establish a stable baseline reading.
-
Add Linaclotide to the cells and continue recording the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates a rise in [Ca2+]i.[2]
-
-
Controls: Include a positive control, such as the calcium ionophore ionomycin, to elicit a maximal calcium response, and a vehicle control.
Protocol 4: Assessment of Epithelial Barrier Function under Inflammatory Stress
This protocol uses an Ussing chamber to measure transepithelial electrical resistance (TER) and the flux of macromolecules as indicators of epithelial barrier integrity following exposure to inflammatory cytokines and Linaclotide.
Methodology:
-
Cell Culture on Transwells: Culture a monolayer of intestinal epithelial cells (e.g., T84) on permeable supports (Transwells) until a high and stable TER is achieved.
-
Inflammatory Stress: Treat the cell monolayers with a combination of pro-inflammatory cytokines (e.g., IFN-γ and TNF-α) for a period sufficient to induce a measurable decrease in TER (e.g., 24-48 hours).
-
Linaclotide Treatment: Following the inflammatory challenge, treat the cells with Linaclotide (e.g., 1 µM) or a vehicle control. Include a positive control for barrier repair if available.
-
Ussing Chamber Measurement:
-
Macromolecule Flux Assay:
-
To the apical chamber, add a fluorescently labeled, non-transportable macromolecule (e.g., 4 kDa FITC-dextran).[5]
-
At various time points, take samples from the basolateral chamber and measure the fluorescence intensity.
-
An increase in the amount of FITC-dextran in the basolateral chamber indicates increased paracellular permeability.[5]
-
-
Data Analysis: Compare the changes in TER and FITC-dextran flux between the Linaclotide-treated and vehicle-treated groups to determine if Linaclotide has an effect on barrier function under these inflammatory conditions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Potential downstream signaling via cGMP-dependent cross-activation of PKA.
Caption: Experimental workflow to differentiate on-target vs. off-target effects.
Caption: Troubleshooting workflow for unexpected results in Linaclotide experiments.
References
- 1. Organoid Culture Immunofluorescence Staining Protocol | Bio-Techne [bio-techne.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunofluorescent Staining of Mouse Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel antiproliferative PKCα-Ras-ERK signaling axis in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hellobio.com [hellobio.com]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Gastrointestinal Stability of Linaclotide Acetate Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the gastrointestinal (GI) stability of Linaclotide Acetate analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the gastrointestinal stability of Linaclotide?
A1: The primary challenge is its high susceptibility to proteolytic degradation in the gastrointestinal tract.[1][2][3] Linaclotide is rapidly degraded in the intestinal environment, with a reported half-life of approximately 48 minutes in simulated intestinal fluid (SIF). This degradation is initiated by the cleavage of the C-terminal tyrosine residue and the reduction of its disulfide bonds.
Q2: What are the main strategies to improve the GI stability of Linaclotide analogs?
A2: Several strategic modifications can be employed to enhance the gastrointestinal stability of Linaclotide analogs:
-
C-terminal Amidation: Protecting the C-terminus from exopeptidases by amidation can substantially improve intestinal half-life.
-
D-amino Acid Substitution: Introducing a D-amino acid, particularly at the C-terminus (e.g., D-Tyr14), can prevent enzymatic degradation.
-
N-to-C Terminal Backbone Cyclization: Creating a cyclic peptide backbone can enhance stability, although it may sometimes lead to different degradation pathways.
-
Diselenide Bond Mimetic: Replacing a disulfide bond with a more reduction-resistant diselenide bond can prevent disulfide bond scrambling and reduction.
Q3: How do these modifications affect the pharmacological activity of Linaclotide analogs?
A3: Most of these strategic modifications are well-tolerated and result in analogs that remain active at low nanomolar concentrations, with some being nearly equipotent to the parent Linaclotide. However, certain modifications, such as the introduction of D-Val14, have been shown to have a greater impact on activity, suggesting that modifications at position 14 need to be carefully considered.
Q4: What is the mechanism of action of Linaclotide and its analogs?
A4: Linaclotide and its active metabolite, MM-419447, are agonists of the guanylate cyclase-C (GC-C) receptor located on the luminal surface of intestinal epithelial cells. Activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This increase in cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This increased fluid secretion accelerates intestinal transit and alleviates constipation. Extracellular cGMP is also thought to decrease the activity of pain-sensing nerves in the colon.
Troubleshooting Guides
Problem 1: My Linaclotide analog shows high stability in Simulated Gastric Fluid (SGF) but degrades rapidly in Simulated Intestinal Fluid (SIF).
-
Possible Cause: This is expected behavior for many peptides, including Linaclotide. The enzymatic environment of the intestine, mimicked by pancreatin (B1164899) in SIF, is much harsher than the acidic environment of the stomach (SGF with pepsin).
-
Troubleshooting Steps:
-
Confirm SIF Composition: Ensure your SIF is prepared according to USP guidelines, containing pancreatin at the correct concentration and pH (~6.8). The activity of the pancreatin used can significantly impact degradation rates.
-
Analyze Degradation Products: Use LC-MS to identify the cleavage sites in your analog. This will help you understand the specific proteases responsible for degradation.
-
Implement Stability-Enhancing Modifications: If not already done, consider the strategies mentioned in FAQ 2, such as C-terminal amidation or D-amino acid substitution at the cleavage site, to protect against intestinal proteases.
-
Problem 2: The results of my in vitro stability assays are not consistent across different experiments.
-
Possible Cause: Variability in the preparation of simulated fluids, especially the enzyme activity, can lead to inconsistent results. The source and batch of enzymes like pepsin and pancreatin can have different activity levels.
-
Troubleshooting Steps:
-
Standardize Fluid Preparation: Strictly adhere to a standardized protocol for preparing SGF and SIF, paying close attention to the source, lot number, and specified activity of the enzymes used.
-
Use Control Peptides: Include a reference peptide with known stability (e.g., Linaclotide itself) in every assay to normalize your results and assess the consistency of your assay conditions.
-
Ensure Proper Quenching: At each time point, effectively stop the enzymatic reaction by adding a quenching solution (e.g., 0.2 M Na2CO3 for SGF or 10% aqueous TFA for SIF) to prevent further degradation during sample processing.
-
Problem 3: My modified Linaclotide analog is stable in SIF but shows significantly reduced pharmacological activity.
-
Possible Cause: The modification, while improving stability, may have altered the conformation of the peptide in a way that hinders its binding to the GC-C receptor.
-
Troubleshooting Steps:
-
Evaluate Binding Affinity: Perform a receptor binding assay to determine if the modification has affected the analog's affinity for the GC-C receptor.
-
Consider Alternative Modifications: If binding is compromised, explore other stability-enhancing strategies. For example, if a D-amino acid substitution at a critical position reduces activity, consider amidation or cyclization instead.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs with different modifications at various positions to understand the structural requirements for both stability and activity.
-
Data Presentation
Table 1: Gastrointestinal Stability and Pharmacological Activity of Linaclotide and its Analogs
| Compound | Modification | Half-life in SGF (t1/2) | Half-life in SIF (t1/2) | EC50 (nM) |
| Linaclotide | - | >8 h | 48 min | 3.7 ± 0.5 |
| [NH2]-Linaclotide | C-terminal Amidation | >8 h | >8 h | 4.5 ± 0.8 |
| [d-Tyr14]-Linaclotide | D-amino acid substitution | >8 h | >8 h | 6.2 ± 1.1 |
| [cyclic]-Linaclotide | N-to-C terminal cyclization | >8 h | >8 h | 15.3 ± 2.7 |
| [Sec1,6; d-Tyr14]-Linaclotide | Diselenide bond & D-amino acid | >8 h | >8 h | 9.8 ± 1.5 |
Data summarized from a study by Muttenthaler et al. (2021).
Experimental Protocols
1. Simulated Gastric Fluid (SGF) Stability Assay
-
Objective: To assess the stability of Linaclotide analogs in a simulated stomach environment.
-
Materials:
-
Simulated Gastric Fluid (SGF) without pepsin (0.2% w/v NaCl, pH 1.2 adjusted with HCl)
-
Pepsin (from porcine gastric mucosa, e.g., Sigma-Aldrich)
-
Test peptide stock solution (1 mM in water or appropriate solvent)
-
Quenching solution (0.2 M Na2CO3)
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare SGF with pepsin according to USP guidelines (e.g., 3.2 mg/mL pepsin).
-
Pre-warm the SGF solution to 37°C.
-
Add the test peptide to the SGF solution to a final concentration of ~50 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by RP-HPLC to quantify the remaining amount of the intact peptide.
-
Calculate the half-life (t1/2) by fitting the data to a one-phase decay model.
-
2. Simulated Intestinal Fluid (SIF) Stability Assay
-
Objective: To assess the stability of Linaclotide analogs in a simulated intestinal environment.
-
Materials:
-
Simulated Intestinal Fluid (SIF) without pancreatin (0.68% w/v KH2PO4, pH 6.8 adjusted with NaOH)
-
Pancreatin (from porcine pancreas, e.g., Sigma-Aldrich)
-
Test peptide stock solution (1 mM in water or appropriate solvent)
-
Quenching solution (10% aqueous Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 column
-
-
Procedure:
-
Prepare SIF with pancreatin according to USP guidelines (e.g., 10 mg/mL pancreatin).
-
Pre-warm the SIF solution to 37°C.
-
Add the test peptide to the SIF solution to a final concentration of ~50 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by RP-HPLC to quantify the remaining amount of the intact peptide.
-
Calculate the half-life (t1/2) by fitting the data to a one-phase decay model.
-
Mandatory Visualizations
Caption: Linaclotide's mechanism of action signaling pathway.
Caption: Experimental workflow for GI stability assays.
References
Mitigating diarrhea as a side effect in animal studies of Linaclotide Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Linaclotide (B608579) Acetate (B1210297) in animal studies. The following information is intended to help mitigate diarrhea, a common side effect, and ensure the welfare of animal subjects during experimentation.
Troubleshooting Guides
Issue: Animal exhibiting signs of diarrhea.
Q1: What are the initial steps to take when an animal on a linaclotide acetate study develops diarrhea?
A1: Upon observing diarrhea, it is crucial to first assess the animal's overall health status.
-
Clinical Assessment: Monitor for signs of dehydration (e.g., skin tenting, sunken eyes, lethargy), weight loss, and changes in behavior.
-
Stool Characterization: Document the frequency and consistency of the stool. A grading system can be useful for standardization.
-
Isolate if Necessary: If the diarrhea is severe, consider isolating the animal to monitor it more closely and prevent cage contamination.
-
Consult Veterinarian: Always consult with the attending veterinarian to rule out other causes of diarrhea and to develop a treatment plan.
Q2: How can the dose of this compound be adjusted to mitigate diarrhea?
A2: Dose reduction is a primary strategy for managing linaclotide-induced diarrhea.[1] The approach will depend on the study protocol and the animal model.
-
Stepwise Reduction: If the protocol allows, consider a stepwise reduction of the this compound dose. The specific decrements will be study-dependent and should be discussed with the principal investigator.
-
Lowest Effective Dose: The goal is to find the lowest effective dose that maintains the desired therapeutic effect while minimizing gastrointestinal side effects.
-
Monitor Efficacy: When adjusting the dose, continue to monitor the primary endpoints of the study to ensure that the therapeutic efficacy of this compound is not compromised.
Q3: Are there any dietary modifications that can help manage diarrhea in study animals?
A3: While specific dietary interventions for linaclotide-induced diarrhea in animal models are not extensively documented, general principles of dietary management for diarrhea can be applied in consultation with a veterinarian.
-
High-Fiber Diet: For some types of diarrhea, increasing the fiber content of the diet can help to firm the stool. The source and type of fiber should be carefully considered.
-
Bland Diet: In cases of severe diarrhea, a temporary switch to a more easily digestible or "bland" diet may be beneficial.
-
Hydration: Ensure continuous access to fresh drinking water. In cases of dehydration, supplemental hydration may be necessary.
Q4: What supportive care can be provided to animals experiencing diarrhea?
A4: Supportive care is critical for the well-being of the animals and the integrity of the study.
-
Hydration: This is the most critical aspect of supportive care. Ensure ad libitum access to water. For animals showing signs of dehydration, subcutaneous or intravenous fluid administration may be required, as determined by a veterinarian.
-
Electrolyte Balance: Severe diarrhea can lead to electrolyte imbalances. Electrolyte supplementation in the drinking water or via other routes may be necessary.
-
Clean Bedding: Maintain a clean and dry environment to prevent skin irritation and secondary infections.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to diarrhea?
A1: this compound is a guanylate cyclase-C (GC-C) agonist.[2][3] It binds to GC-C receptors on the luminal surface of the intestinal epithelium.[2][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen.[1][2][3] This increased ion secretion results in increased intestinal fluid and accelerated transit, which manifests as diarrhea.[1][2][3]
Q2: Is diarrhea a dose-dependent side effect of this compound in animal studies?
A2: Yes, clinical and preclinical data suggest that diarrhea is a dose-dependent adverse event of this compound.[4] Higher doses are associated with a greater incidence and severity of diarrhea.
Q3: Are certain animal models or age groups more susceptible to linaclotide-induced diarrhea?
A3: Yes, neonatal and juvenile animals, particularly mice, have shown increased sensitivity to linaclotide. Deaths due to severe dehydration have been reported in neonatal mice.[5][6][7] This increased sensitivity is thought to be due to higher expression of GC-C receptors in the intestines of younger animals. Therefore, extreme caution and careful dose selection are necessary when administering this compound to young animals.
Q4: Can anti-diarrheal medications be used to manage this side effect in study animals?
A4: The use of anti-diarrheal medications should be approached with caution and be explicitly approved in the study protocol. Medications like loperamide (B1203769) can counteract the mechanism of action of linaclotide and may interfere with the study's objectives. Any pharmacological intervention should be discussed with the principal investigator and the institutional animal care and use committee (IACUC).
Q5: How should I prepare the this compound formulation for administration to minimize variability?
A5: Consistent formulation and administration are key to minimizing variability in your study results.
-
Vehicle Selection: The choice of vehicle should be consistent across all study groups. Common vehicles include water or saline.
-
Solubility: Ensure that this compound is fully dissolved or homogenously suspended in the vehicle.
-
Fresh Preparation: It is advisable to prepare the dosing solution fresh daily, unless stability data for the formulation and storage conditions are available.
-
Administration Timing: Administer this compound at the same time each day to maintain consistent pharmacokinetic and pharmacodynamic profiles. In clinical trials, linaclotide is typically administered on an empty stomach, 30 to 60 minutes before the first meal of the day.[4] This practice may be considered for animal studies to reduce variability.
Data Presentation
Table 1: Doses of this compound Used in Non-Clinical Toxicology Studies
| Animal Model | Study Duration | Dose Levels (mcg/kg/day) | Key Findings Related to Diarrhea |
| Mice | 2 years (Carcinogenicity) | Up to 6000 | Not tumorigenic. Diarrhea is a known pharmacological effect. |
| Rats | 2 years (Carcinogenicity) | Up to 3500 | Not tumorigenic. Diarrhea is a known pharmacological effect. |
| Neonatal Mice | Single dose | 600 | Deaths occurred due to rapid and severe dehydration.[5] |
| 3-week-old Mice | Daily | 100 | Well-tolerated at this dose. |
Experimental Protocols
Protocol 1: Assessment of Stool Consistency
A standardized scoring system should be used to assess stool consistency throughout the study.
-
Observation Period: Observe the animals at the same time each day.
-
Scoring: Score the consistency of the most recently passed feces based on a predefined scale.
-
Score 1: Well-formed, hard pellets.
-
Score 2: Formed, soft pellets.
-
Score 3: Pasty, semi-formed stool.
-
Score 4: Liquid stool (diarrhea).
-
-
Data Recording: Record the score for each animal daily.
Protocol 2: Monitoring for Dehydration
Regular monitoring for dehydration is essential, especially in animals exhibiting diarrhea.
-
Daily Weighing: Record the body weight of each animal at the same time each day. Significant weight loss can be an indicator of dehydration.
-
Skin Turgor Test (Skin Tenting): Gently pinch the skin over the animal's back or neck. In a well-hydrated animal, the skin will quickly return to its normal position. In a dehydrated animal, the skin will remain "tented" for a longer period.
-
Visual Assessment: Observe for other clinical signs of dehydration such as lethargy, sunken eyes, and dry mucous membranes.
-
Action Plan: If signs of dehydration are observed, implement the supportive care plan, which may include fluid therapy as directed by a veterinarian.
Visualizations
References
- 1. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. Linzess (linaclotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. drugs.com [drugs.com]
Technical Support Center: Refinement of Linaclotide Acetate Administration in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linaclotide (B608579) acetate (B1210297) in preclinical models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the administration of linaclotide acetate in preclinical experiments.
| Issue | Possible Cause | Recommended Solution |
| High variability in animal response | Improper oral gavage technique leading to inconsistent dosing. | Ensure all personnel are properly trained in oral gavage for the specific rodent species. Use appropriate gavage needle size and length to avoid injury and ensure delivery to the stomach. |
| Degradation of this compound in the dosing solution. | Prepare fresh dosing solutions daily. Linaclotide is a peptide and can degrade in solution. Store stock solutions and the formulated drug under recommended conditions, typically refrigerated, and protect from light. In vitro studies have shown linaclotide is stable in simulated gastric fluid for at least 3 hours.[1][2][3] | |
| Animal stress affecting gastrointestinal function. | Acclimate animals to handling and the gavage procedure for several days before the experiment to minimize stress-induced variability in gut motility and pain perception.[4] | |
| Severe diarrhea in treated animals | High dose of this compound. | Diarrhea is a known, dose-dependent side effect of linaclotide due to its mechanism of action.[5][6] If severe, consider reducing the dose. Monitor animals closely for signs of dehydration and provide supportive care if necessary. In neonatal mice, linaclotide can cause severe dehydration and mortality.[7] |
| Formulation issues. | Ensure the vehicle used is well-tolerated and does not independently cause gastrointestinal upset. Water is a common and appropriate vehicle.[8] | |
| Difficulty in dissolving this compound | Improper solvent. | This compound should be dissolved in purified water. If solubility issues persist, consult the manufacturer's instructions for specific formulation guidance. |
| Inconsistent results in visceral pain models | Variability in the induction of hypersensitivity. | Ensure the model of visceral hypersensitivity (e.g., TNBS-induced colitis, stress models) is induced consistently across all animals.[4] Monitor inflammatory markers or behavioral responses to confirm the development of hypersensitivity before drug administration. |
| Timing of drug administration relative to peak hypersensitivity. | Optimize the timing of linaclotide administration in relation to the induction of visceral hypersensitivity. The antinociceptive effects of linaclotide may be more pronounced in a state of established hypersensitivity.[4][9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for oral administration in rodents?
A1: Purified water is the most commonly used and recommended vehicle for dissolving this compound for oral gavage in preclinical rodent studies.[8]
Q2: How should this compound solutions be prepared and stored for animal studies?
A2: Due to its peptide nature, this compound solutions are susceptible to degradation.[1] It is best practice to prepare fresh dosing solutions daily. If a stock solution is prepared, it should be stored at 2-8°C and protected from light. Long-term storage of solutions is not recommended unless stability has been validated under specific conditions.
Q3: What is the appropriate oral gavage volume for mice and rats?
A3: The appropriate oral gavage volume depends on the animal's weight. As a general guideline:
-
Mice: 5-10 mL/kg body weight.
-
Rats: 5-10 mL/kg body weight. It is crucial to use a gavage needle of the correct size and to ensure the technique is performed correctly to avoid aspiration or injury.
Q4: How can I manage diarrhea as a side effect in my preclinical model?
A4: Diarrhea is an expected pharmacological effect of linaclotide.[5] To manage this:
-
Dose-response studies: Conduct a pilot study to determine the optimal dose that provides the desired therapeutic effect with manageable side effects.
-
Monitoring: Closely monitor the animals for signs of dehydration, such as weight loss, lethargy, and sunken eyes.
-
Supportive care: Ensure easy access to drinking water and consider providing hydration support (e.g., subcutaneous fluids) if severe dehydration occurs.
Q5: What is the mechanism of action of this compound?
A5: Linaclotide is a guanylate cyclase-C (GC-C) agonist.[10] It binds to GC-C receptors on the luminal surface of intestinal epithelial cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[10] This increase in cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR).[10] The increased fluid in the gut accelerates intestinal transit.[3][11] Additionally, increased extracellular cGMP is thought to reduce the activity of pain-sensing nerves in the colon, contributing to its analgesic effects.[7][9]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound in various preclinical rodent models.
Table 1: Effect of Linaclotide on Gastrointestinal Transit in Rodents
| Species | Model | Dose (oral) | Effect on Gastrointestinal Transit | Reference |
| Mouse | Wild-type | 100 µg/kg | Significantly accelerated transit time compared to vehicle. | [12] |
| Mouse (CF) | F508del and null Cftr mutations | 50 µg/kg | Improved intestinal transit compared to untreated CF mice. | [8] |
| Rat | Wild-type | 5, 10, 20 µg/kg | Significantly increased gastrointestinal transit in a dose-dependent manner. | [13] |
Table 2: Effect of Linaclotide on Visceral Pain in Rodent Models
| Species | Model | Dose (oral) | Effect on Visceral Pain (Visceromotor Response to Colorectal Distension) | Reference |
| Rat | TNBS-induced colonic allodynia | Not specified | Significantly decreased the number of abdominal contractions. | [4] |
| Rat | Partial Restraint Stress (PRS) | Not specified | Significantly decreased colonic hypersensitivity. | [4] |
| Rat | Water Avoidance Stress (WAS) | Not specified | Significantly decreased colonic hypersensitivity. | [4] |
| Mouse | Chronic Visceral Hypersensitivity (CVH) | 3 µg/kg daily for 2 weeks | Reversed allodynia and hyperalgesia. | [14] |
| Rat | Protamine sulfate-induced bladder and colonic hyperalgesia | 3 µg/kg daily for 7 days | Attenuated bladder and colonic hyperalgesia. | [15] |
Experimental Protocols
Protocol 1: Assessment of Visceral Motor Response (VMR) to Colorectal Distension (CRD) in Rats
This protocol is adapted from studies evaluating the antinociceptive effects of linaclotide.[4]
-
Animal Preparation:
-
Acclimate male Wistar rats to the experimental environment and handling for at least 3 days.
-
Fast animals for 18-24 hours before the experiment with free access to water.
-
On the day of the experiment, lightly anesthetize the rats (e.g., with isoflurane).
-
Insert a lubricated balloon catheter (e.g., 4-5 cm) into the colon, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.
-
Allow the animals to recover from anesthesia in a restraint device for at least 30 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage at the desired dose and volume.
-
Allow a specific pre-treatment time (e.g., 60-90 minutes) for the drug to take effect.
-
-
Colorectal Distension and VMR Measurement:
-
Connect the catheter to a pressure transducer and a syringe pump to control balloon inflation.
-
Record electromyographic (EMG) activity of the abdominal muscles by placing electrodes in the external oblique musculature.
-
Perform graded colorectal distensions at increasing pressures (e.g., 10, 20, 40, 60, 80 mmHg), with each distension lasting for a set duration (e.g., 10-20 seconds) and followed by a rest period (e.g., 2-5 minutes).
-
Quantify the VMR as the total number of abdominal muscle contractions or the area under the curve of the EMG recording during the distension period.
-
-
Data Analysis:
-
Compare the VMR at each distension pressure between the linaclotide-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).
-
Protocol 2: Measurement of Whole Gut Transit Time in Mice
This protocol is a common method for assessing the pro-motility effects of linaclotide.
-
Animal Preparation:
-
Acclimate mice to the experimental conditions.
-
Fast the mice for 4-6 hours before the experiment, with free access to water.
-
-
Drug and Marker Administration:
-
Administer this compound or vehicle by oral gavage.
-
After a set pre-treatment time (e.g., 30 minutes), administer a non-absorbable colored marker (e.g., 0.1 mL of 6% carmine (B74029) red in 0.5% methylcellulose) by oral gavage.
-
-
Observation and Measurement:
-
Place each mouse in a separate cage with a clean paper lining.
-
Record the time of marker administration.
-
Monitor the mice for the first appearance of a colored fecal pellet.
-
Record the time of the first colored pellet excretion.
-
The whole gut transit time is the time difference between marker administration and the appearance of the first colored pellet.
-
-
Data Analysis:
-
Compare the mean transit time between the linaclotide-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or one-way ANOVA).
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Preclinical Evaluation Workflow for Linaclotide.
References
- 1. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
- 6. Linaclotide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 11. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 14. JCI Insight - Chronic linaclotide treatment reduces colitis-induced neuroplasticity and reverses persistent bladder dysfunction [insight.jci.org]
- 15. Linaclotide Attenuates Visceral Organ Crosstalk: Role of Guanylate Cyclase-C Activation in Reversing Bladder-Colon Cross-Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Linaclotide Acetate assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Linaclotide (B608579) Acetate assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cGMP assay results with Linaclotide are lower than expected. What are the potential causes?
A1: Lower-than-expected cyclic guanosine (B1672433) monophosphate (cGMP) levels can stem from several factors. A primary reason could be the degradation of Linaclotide Acetate.[1][2][3] The peptide is susceptible to degradation in hydrolytic (acidic and basic) and oxidative conditions.[2][3] Ensure that your stock solutions are fresh and have been stored properly.
Another possibility is related to the cell culture conditions. The expression of the target receptor, guanylate cyclase-C (GC-C), can vary between cell passages and with cell confluence.[4] Using a consistent cell passage number and ensuring a confluent monolayer of cells, such as T84 or Caco-2BBe cells, is crucial for reproducible results.[5]
Q2: I am observing high variability between replicate wells in my cGMP assay. How can I improve precision?
A2: High variability can be due to inconsistent cell seeding, leading to different cell numbers per well. Implement a thorough cell counting and seeding protocol. Additionally, ensure uniform exposure of all wells to Linaclotide by using a multichannel pipette and consistent mixing technique. The incubation time is also a critical parameter; a 30-minute incubation period has been shown to be effective for inducing robust cGMP production.[5]
Q3: What is the expected EC50 for Linaclotide in a T84 cell-based cGMP assay?
A3: The half-maximal effective concentration (EC50) for Linaclotide in T84 cells can vary depending on the specific assay conditions. However, published studies have reported EC50 values in the nanomolar range. For instance, one study observed EC50 values of 167.6 nmol/L and 112.1 nmol/L for two different Linaclotide capsule formulations.[6]
Q4: My Linaclotide stock solution appears to be losing activity over time. What is the stability of Linaclotide in solution?
A4: Linaclotide is a peptide and is prone to degradation. It is relatively stable in simulated gastric fluid for up to 3 hours but degrades within an hour in simulated intestinal conditions.[1][7] For in vitro assays, it is recommended to prepare fresh stock solutions from lyophilized powder for each experiment. If a stock solution must be stored, it should be aliquoted and frozen at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Should I be concerned about the active metabolite of Linaclotide in my in vitro assays?
A5: In the gastrointestinal tract, Linaclotide is metabolized to an active metabolite, MM-419447, by the cleavage of the C-terminal tyrosine.[1][7] This metabolite is also a potent agonist of the GC-C receptor.[8] For in vitro cell-based assays, you are primarily measuring the activity of the parent Linaclotide. However, if your assay involves intestinal tissue preparations or simulated intestinal fluids, the formation of MM-419447 could contribute to the overall observed activity.
Experimental Protocols
Protocol 1: In Vitro cGMP Assay in T84 Cells
This protocol outlines the measurement of intracellular cGMP levels in T84 human colon adenocarcinoma cells following treatment with this compound.
Materials:
-
T84 cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM IBMX, a phosphodiesterase inhibitor)
-
Lysis buffer
-
cGMP immunoassay kit
Procedure:
-
Cell Culture: Culture T84 cells in the appropriate medium supplemented with FBS and antibiotics. Seed cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment:
-
On the day of the assay, remove the culture medium and wash the cells once with the assay buffer.
-
Add fresh assay buffer to each well and incubate for a short period to allow the cells to equilibrate.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the Linaclotide solutions to the respective wells and incubate for 30 minutes at 37°C.[5]
-
-
Cell Lysis:
-
After incubation, aspirate the Linaclotide-containing buffer.
-
Add the lysis buffer to each well and incubate according to the cGMP assay kit manufacturer's instructions to lyse the cells and release intracellular cGMP.
-
-
cGMP Measurement:
-
Use the cell lysates to determine the cGMP concentration using a competitive enzyme immunoassay (EIA) or a similar detection method as per the kit's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
Plot the cGMP concentration against the Linaclotide concentration to determine the dose-response curve and calculate the EC50.
-
Protocol 2: Stability Assessment of Linaclotide using RP-HPLC
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of Linaclotide under stress conditions.[2][3]
Materials:
-
This compound
-
Acetonitrile (B52724) (ACN)
-
Potassium dihydrogen orthophosphate buffer (e.g., 0.01 N)
-
Hydrochloric acid (HCl) for acidic degradation
-
Sodium hydroxide (B78521) (NaOH) for basic degradation
-
Hydrogen peroxide (H₂O₂) for oxidative degradation
-
RP-HPLC system with a C8 column (e.g., 250 mm x 4.6 mm, 5 µm) and a PDA detector
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Linaclotide in a suitable solvent (e.g., water or a mixture of water and ACN).
-
Stress Testing:
-
Acid Hydrolysis: Treat the Linaclotide solution with HCl (e.g., 0.1 N) and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the Linaclotide solution with NaOH (e.g., 0.1 N) and incubate at room temperature.
-
Oxidative Degradation: Treat the Linaclotide solution with H₂O₂ (e.g., 3%) and keep it at room temperature.
-
Take samples at different time points and neutralize the acid and base-treated samples before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent Linaclotide.
-
Calculate the percentage of degradation.
-
Data Presentation
Table 1: Representative EC50 Values for Linaclotide in cGMP Assays
| Cell Line | Assay Conditions | EC50 (nmol/L) | Reference |
| T84 | 30-minute incubation | 167.6 (Reference Formulation) | [6] |
| T84 | 30-minute incubation | 112.1 (Test Formulation) | [6] |
Table 2: Stability of Linaclotide under Stress Conditions
| Stress Condition | Incubation Time | Degradation Products | % Degradation | Reference |
| Acid Hydrolysis (0.1N HCl) | 6 hours | DP 1, DP 2 | 8.72 | [2] |
| Base Hydrolysis (0.1N NaOH) | 6 hours | DP 3, DP 4, DP 5 | 22.43 | [2] |
| Oxidative (3% H₂O₂) | 6 hours | DP 6 | 17.82 | [2] |
Visualizations
References
- 1. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stress testing of linaclotide: Development of a validated stability-indicating RP-HPLC method – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cGMP levels in T84 cells co-incubated with linaclotide by LC-MS/MS method [ywfx.nifdc.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Linaclotide Acetate Stability and Degradation
Welcome to the Technical Support Center for Linaclotide (B608579) Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of Linaclotide Acetate and best practices to ensure its stability throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a 14-amino acid peptide, is susceptible to several degradation pathways, primarily:
-
Proteolytic Degradation: In the gastrointestinal tract, the C-terminal tyrosine is cleaved by enzymes like carboxypeptidase A to form an active metabolite, MM-419447. Both linaclotide and this metabolite are then further broken down by proteases.[1][2][3]
-
Disulfide Bond Reduction: The three disulfide bridges are critical for the peptide's conformation and activity. Reduction of these bonds leads to a loss of the tertiary structure and subsequent inactivation.[1][4]
-
Hydrolysis: The peptide is susceptible to degradation in both acidic and alkaline (basic) conditions, with a faster rate of degradation observed in alkaline environments.[5][6]
-
Oxidation: this compound can be degraded by oxidative stress.[5][6]
-
Moisture-Induced Degradation: Exposure to moisture can lead to hydrolysis, deamidation, and the formation of multimers.[7][8]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, adhere to the following storage guidelines:
-
Short-term (days to weeks): Store in a dry, dark place at 0 - 4°C.[9] The commercially available formulation is stored at room temperature, 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[10][11][12]
-
Long-term (months to years): For the pure compound, storage at -20°C is recommended.[9][13][14]
-
Protection from Moisture: Always store in the original container with the desiccant and keep the container tightly closed in a dry place.[11][12][15] Do not repackage or subdivide the capsules.[10][12]
Q3: How should I handle this compound in experimental settings to minimize degradation?
A3: Proper handling is crucial for maintaining the integrity of this compound:
-
Reconstitution: If opening a capsule for experimental use, the contents can be mixed with water or applesauce. This mixture should be used immediately and not stored for future use.[10][11] Do not crush or chew the beads within the capsule.[12]
-
pH Control: When preparing solutions, use buffers to maintain a stable pH and avoid highly acidic or alkaline conditions.
-
Minimize Oxidation: Avoid exposure to strong oxidizing agents.
-
Empty Stomach Administration: In clinical and preclinical studies involving oral administration, this compound should be given on an empty stomach, at least 30 minutes before the first meal of the day.[11][12][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of activity in solution | Disulfide bond reduction or hydrolysis. | Prepare fresh solutions for each experiment. Ensure the pH of your buffer is within a stable range. Avoid prolonged storage of solutions. |
| Inconsistent experimental results | Degradation due to improper storage or handling. | Review storage conditions and handling procedures. Ensure the product is stored at the correct temperature, protected from light and moisture, and handled according to the guidelines. Use a fresh vial of the compound. |
| Presence of unexpected peaks in HPLC analysis | Formation of degradation products. | This could be due to hydrolysis, oxidation, or other degradation pathways. Refer to the stability-indicating HPLC method to identify known degradants.[5][6] Consider performing stress testing to characterize degradation products under your specific experimental conditions. |
Data Summary
Table 1: Summary of this compound Degradation Under Stress Conditions
| Stress Condition | Observation | Degradation Products (Relative Retention Time) | Reference |
| Acidic Hydrolysis (1N HCl, 60°C, 30 min) | 8.72% degradation | DP 1 (1.36), DP 2 (1.21) | [6] |
| Alkaline Hydrolysis (1N NaOH, 60°C, 30 min) | 22.43% degradation | DP 3 (0.88), DP 4 (0.69), DP 5 (0.55) | [6] |
| Oxidative (Peroxide) | 17.82% degradation | DP 6 (0.83) | [6] |
| Thermal, Light, Neutral Hydrolysis | Stable | No decomposition found | [6] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its degradation products.[5][6]
-
Column: Zorbax Eclipse XDB C8 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: 0.01 N potassium dihydrogen orthophosphate buffer and acetonitrile (B52724) (80:20 v/v)
-
Flow Rate: 1.00 mL/min
-
Column Temperature: 40°C
-
Detection: Photodiode array (PDA) detector at 220 nm
-
Diluent: Water and acetonitrile (90:10 v/v)
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving this compound in the diluent.
-
For analysis, dilute the stock solution to a final working concentration of 50 μg/mL with the diluent.
Visualizations
Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for stress testing of this compound.
References
- 1. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. US8748573B2 - Formulations comprising linaclotide - Google Patents [patents.google.com]
- 8. US10272131B2 - Linaclotide stable composition - Google Patents [patents.google.com]
- 9. medkoo.com [medkoo.com]
- 10. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Linzess (linaclotide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. drugs.com [drugs.com]
- 16. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Enhancing the Therapeutic Index of Linaclotide Acetate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments involving Linaclotide Acetate and its derivatives. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the enhancement of the therapeutic index of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Linaclotide and its derivatives?
Linaclotide is a 14-amino acid peptide that acts as a guanylate cyclase-C (GC-C) agonist.[1][2] It binds to GC-C receptors on the luminal surface of intestinal enterocytes, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] This elevation in cGMP has two main effects: it stimulates the secretion of chloride and bicarbonate into the intestinal lumen, which increases intestinal fluid and accelerates transit, and it is also thought to reduce visceral pain by inhibiting the activity of pain-sensing nerves.[1][3][4]
Q2: What is the main challenge in enhancing the therapeutic index of Linaclotide derivatives?
The primary challenge is to separate the desired analgesic effects from the secretagogue effects that can lead to diarrhea, the most common side effect.[3] Enhancing the therapeutic index often involves modifying the compound to improve its stability in the gastrointestinal tract or altering its release profile to target specific regions of the intestine.[1][5]
Q3: How can the gastrointestinal stability of Linaclotide derivatives be improved?
Strategies to improve gastrointestinal stability include chemical modifications to the peptide structure.[1][5] One approach is to protect the C-terminus from enzymatic degradation by exopeptidases through amidation or the introduction of a D-amino acid.[5] Another strategy involves replacing disulfide bonds with more reduction-resistant diselenide bonds.[1] These modifications aim to increase the half-life of the compounds in the intestinal fluid, potentially allowing for lower effective doses and reducing side effects.[1][5]
Q4: What are delayed-release formulations of Linaclotide, and how do they aim to improve the therapeutic index?
Delayed-release (DR) formulations are designed to release the drug at specific locations in the gastrointestinal tract. For example, a formulation might be designed to release the drug in the more distal parts of the intestine, such as the ileum or colon. This targeted delivery could potentially enhance the local analgesic effects on colonic nerves while minimizing the fluid secretion in the small intestine, thereby reducing the incidence of diarrhea.
Q5: What is the role of the active metabolite of Linaclotide?
Linaclotide is metabolized in the small intestine by the loss of its C-terminal tyrosine moiety to form a principal active metabolite, MM-419447.[3][4] This metabolite is also a potent GC-C agonist and contributes to the overall pharmacological effect of Linaclotide.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with Linaclotide derivatives.
In Vitro cGMP Accumulation Assay
Issue 1: High variability in cGMP levels between replicate wells.
-
Potential Cause 1: Inconsistent cell seeding. Uneven cell density will lead to variable GC-C receptor numbers per well.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting.
-
-
Potential Cause 2: Pipetting errors. Inaccurate or inconsistent pipetting of compounds or lysis buffer.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step.
-
-
Potential Cause 3: Edge effects. Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations.
-
Solution: Avoid using the outer wells for experimental samples. Fill them with sterile media or buffer to create a humidity barrier.
-
-
Potential Cause 4: Inadequate mixing of reagents.
-
Solution: After adding reagents, gently tap the plate to ensure thorough mixing within the wells.
-
Issue 2: Low or no cGMP response to the Linaclotide derivative.
-
Potential Cause 1: Peptide degradation. The peptide may have degraded due to improper storage or handling.
-
Solution: Store lyophilized peptides at -20°C or colder and protect from light. Avoid repeated freeze-thaw cycles. Reconstitute peptides in sterile, appropriate buffers just before use.
-
-
Potential Cause 2: Poor peptide solubility. The peptide may not be fully dissolved, leading to a lower effective concentration.
-
Solution: Refer to solubility guidelines for the specific peptide. Consider using a solubility test to determine the optimal buffer and pH.
-
-
Potential Cause 3: TFA contamination. Trifluoroacetic acid (TFA) is often a remnant from peptide synthesis and can interfere with cellular assays.
-
Solution: If TFA interference is suspected, consider using a TFA removal service for the peptide.
-
-
Potential Cause 4: Cell health. Unhealthy or stressed cells may not respond optimally.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability before starting the assay.
-
In Vivo Intestinal Fluid Secretion Assay (Ligated Loop Model)
Issue 1: High variability in fluid accumulation between animals.
-
Potential Cause 1: Inconsistent loop length. The length of the ligated intestinal segment directly impacts the surface area for secretion.
-
Solution: Use a consistent and precise method to measure the length of each loop.
-
-
Potential Cause 2: Tissue damage during surgery. Rough handling of the intestine can cause inflammation and affect fluid secretion.
-
Solution: Handle the intestine gently with appropriate surgical instruments. Avoid compromising the blood supply to the ligated segment.
-
-
Potential Cause 3: Leakage from the loop. Improperly tied ligatures can lead to loss of secreted fluid.
-
Solution: Ensure ligatures are tight enough to seal the loop without damaging the tissue.
-
Issue 2: No significant increase in fluid secretion with the test compound.
-
Potential Cause 1: Insufficient dose. The administered dose may be too low to elicit a response.
-
Solution: Perform a dose-response study to determine the optimal concentration.
-
-
Potential Cause 2: Rapid degradation of the compound in the intestinal lumen.
-
Solution: Assess the stability of the compound in simulated intestinal fluid in vitro to understand its degradation profile.
-
In Vivo Visceral Pain Assessment (Colorectal Distension Model)
Issue 1: Inconsistent visceromotor response (VMR) to colorectal distension (CRD).
-
Potential Cause 1: Variation in balloon placement. The location of the balloon within the colorectum can influence the response.
-
Solution: Maintain a consistent insertion depth for the balloon catheter in all animals.
-
-
Potential Cause 2: Animal stress. Stress can alter visceral perception and lead to variable responses.
-
Solution: Allow for an adequate acclimatization period for the animals in the testing environment before starting the experiment.
-
-
Potential Cause 3: Inconsistent distension pressure/volume.
-
Solution: Use a calibrated barostat or a precise volume infusion system to ensure consistent and reproducible distension.
-
Issue 2: Lack of analgesic effect with the test compound.
-
Potential Cause 1: Insufficient drug exposure at the site of action.
-
Solution: Consider the pharmacokinetic profile of the compound. If orally administered, ensure it reaches the colon in sufficient concentrations.
-
-
Potential Cause 2: Inappropriate pain model. The chosen model may not be sensitive to the analgesic mechanism of the compound.
-
Solution: Ensure the model is appropriate for assessing visceral pain mediated by the targeted pathways.
-
Data Presentation
Table 1: In Vitro Activity and Stability of Linaclotide and its Analogs
| Compound | EC50 for cGMP Production in T84 Cells (nM) | Half-life in Simulated Gastric Fluid (SGF) | Half-life in Simulated Intestinal Fluid (SIF) |
| Linaclotide | 3.7 ± 0.5[1] | Stable (>8 h)[1] | 48 min[1] |
| Linaclotide-NH2 | 7.2 ± 2.1[1] | Stable (>8 h)[1] | >8 h[1] |
| [d-Tyr14]-Linaclotide | 16.5 ± 5.8[1] | Stable (>8 h)[1] | >8 h[1] |
| [Sec1,6; d-Tyr14]-Linaclotide | 5.0 ± 0.6[1] | Stable (>8 h)[1] | >8 h[1] |
| [cyclic]-Linaclotide | 2990.5 ± 928.6[1] | Stable (>8 h)[1] | >8 h[1] |
Table 2: Clinical Efficacy of Immediate-Release (IR) and Delayed-Release (DR) Linaclotide Formulations in IBS-C Patients
| Treatment Group | Change from Baseline in Abdominal Pain (LS Mean Difference from Placebo) | Change from Baseline in CSBM Frequency (LS Mean Difference from Placebo) | Incidence of Diarrhea (%) |
| Placebo | - | - | 1.5 |
| Linaclotide IR (290 µg) | -0.569 | 0.992 | 13.6 |
| Linaclotide DR1 (30 µg) | -0.258 | - | 3.0 |
| Linaclotide DR1 (100 µg) | -0.455 | - | 7.5 |
| Linaclotide DR1 (300 µg) | -0.771 | 0.662 | 10.4 |
| Linaclotide MD-7246 (30 µg) | -0.455 | - | 0 |
| Linaclotide MD-7246 (100 µg) | -0.258 | - | 1.5 |
| Linaclotide MD-7246 (300 µg) | -0.455 | - | 3.0 |
Data adapted from a phase 2b clinical trial. CSBM = Complete Spontaneous Bowel Movement; LS = Least Squares.
Experimental Protocols
Protocol 1: In Vitro cGMP Accumulation Assay in T84 Cells
This protocol details the measurement of cGMP production in human colon carcinoma T84 cells in response to Linaclotide derivatives.
Materials:
-
T84 cells (ATCC CCL-248)
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine
-
3-isobutyl-1-methylxanthine (IBMX)
-
Linaclotide or its derivatives
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., HTRF or ELISA)
-
384-well white plates
Methodology:
-
Cell Culture: Culture T84 cells in DMEM/F-12 medium at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed 20,000 cells per well in a 384-well white plate and culture for 48 hours to form a confluent monolayer.[6]
-
Assay Preparation:
-
Wash the cell monolayer with PBS.
-
Pre-incubate the cells with 1 mM IBMX in serum-free DMEM/F-12 for 10 minutes at 37°C to inhibit phosphodiesterase activity.[6]
-
-
Compound Treatment: Add varying concentrations of Linaclotide or its derivatives to the wells. Incubate for 30 minutes at 37°C.[6]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP immunoassay kit manufacturer's instructions.
-
cGMP Detection: Determine the cGMP concentration in the cell lysates using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cGMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vivo Intestinal Fluid Secretion - Rat Ligated Ileal Loop Model
This protocol describes the measurement of intestinal fluid secretion in a ligated loop of the rat ileum.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Surgical suture
-
Linaclotide or its derivatives dissolved in saline
-
Saline solution (vehicle control)
Methodology:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Gently locate the ileum.
-
Create a ligated loop of approximately 5 cm in length by tying sutures at both ends, being careful not to obstruct the blood supply.
-
-
Compound Administration: Inject a known volume (e.g., 0.5 mL) of the test compound solution or vehicle into the lumen of the ligated loop.
-
Incubation: Return the intestine to the abdominal cavity and close the incision with surgical clips. Allow the animal to recover from anesthesia for a set period (e.g., 2 hours).
-
Sample Collection: Re-anesthetize the rat, re-open the abdomen, and carefully excise the ligated loop.
-
Measurement:
-
Measure the length of the loop.
-
Weigh the loop before and after removing the luminal fluid to determine the volume of secreted fluid.
-
Express the fluid accumulation as volume per unit length of the intestine (e.g., mL/cm).
-
Protocol 3: In Vivo Visceral Pain Assessment - Rat Colorectal Distension (CRD) Model
This protocol outlines the assessment of visceral sensitivity in rats by measuring the visceromotor response (VMR) to colorectal distension.
Materials:
-
Male Wistar rats (200-250g)
-
Colorectal distension balloon catheter
-
Barostat or pressure transducer system
-
EMG electrodes and recording system
-
Linaclotide or its derivatives
Methodology:
-
EMG Electrode Implantation (optional, for objective measurement):
-
Under anesthesia, implant bipolar EMG electrodes into the external oblique abdominal muscles.
-
Allow the rats to recover for at least 5 days.
-
-
Acclimatization: On the day of the experiment, place the rats in small restraint cages and allow them to acclimate for at least 30 minutes.
-
Balloon Insertion: Gently insert the lubricated balloon catheter into the colorectum to a fixed depth (e.g., 6 cm from the anus).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before CRD.
-
Colorectal Distension:
-
Perform graded, phasic distensions of the balloon at increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
-
VMR Assessment:
-
Behavioral Scoring: Visually score the abdominal withdrawal reflex (AWR) on a scale of 0 to 4.
-
EMG Recording: Record and quantify the EMG signal from the abdominal muscles during distension.
-
-
Data Analysis: Compare the VMR (AWR scores or EMG activity) between the compound-treated and vehicle-treated groups to assess the analgesic effect.
Mandatory Visualizations
Caption: Linaclotide signaling pathway in intestinal enterocytes.
References
- 1. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Linaclotide Acetate Versus Plecanatide in Constipation Models
A detailed comparison for researchers and drug development professionals on the preclinical efficacy and mechanisms of two leading guanylate cyclase-C agonists in the treatment of constipation.
Linaclotide (B608579) acetate (B1210297) and plecanatide (B610132), both potent guanylate cyclase-C (GC-C) agonists, have emerged as important therapeutic options for constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). Their efficacy stems from a shared mechanism of action: the activation of the GC-C receptor on the luminal surface of intestinal enterocytes. This activation triggers a cascade of intracellular events, ultimately leading to increased fluid secretion and accelerated gastrointestinal transit. While clinical data have established the therapeutic value of both agents, a detailed examination of their performance in preclinical models of constipation is crucial for a deeper understanding of their pharmacological profiles. This guide provides a comprehensive comparison of linaclotide acetate and plecanatide in such models, presenting key experimental data, detailed methodologies, and visual representations of their shared signaling pathway and experimental workflows.
Mechanism of Action: A Shared Pathway to Alleviate Constipation
Both linaclotide and plecanatide exert their effects by binding to and activating the GC-C receptor.[1][2][3][4] This binding stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The subsequent increase in intracellular cGMP concentration activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel that facilitates the secretion of chloride and bicarbonate ions into the intestinal lumen.[3][4] This increased ion flow draws water into the intestines via osmosis, softening the stool and increasing its volume. The elevated intraluminal fluid, in turn, accelerates gastrointestinal transit, alleviating the symptoms of constipation.[1][4]
Interestingly, preclinical studies have also suggested that this pathway may play a role in reducing visceral pain, a common symptom in IBS-C.[2][4] This analgesic effect is thought to be mediated by the modulation of colonic nociceptors.[2]
Preclinical Efficacy in Animal Models of Constipation
While direct head-to-head preclinical studies comparing linaclotide and plecanatide are limited in the public domain, individual studies have demonstrated the efficacy of each compound in animal models of constipation. A commonly used model is loperamide-induced constipation in rodents, which mimics the reduced gastrointestinal motility characteristic of constipation.
This compound: Preclinical Evidence
Preclinical studies have shown that oral administration of linaclotide significantly accelerates gastrointestinal transit in a dose-dependent manner in rodent models.[5] In a study utilizing the charcoal meal transit assay in wild-type mice, a 100 µg/kg dose of linaclotide resulted in a significant increase in the distance traveled by the charcoal meal compared to vehicle-treated controls.[6] Furthermore, in rat models, linaclotide has been shown to increase fluid secretion into intestinal loops, a direct measure of its mechanism of action.[7]
Plecanatide: Preclinical Evidence
Similarly, preclinical investigations of plecanatide have demonstrated its pro-secretory and pro-motility effects. In animal models, plecanatide has been shown to increase fluid secretion into the gastrointestinal tract, accelerate intestinal transit, and lead to changes in stool consistency.[1] In vitro studies using T84 human colon carcinoma cells have confirmed that plecanatide stimulates the production of cGMP.[8] Moreover, in preclinical models, plecanatide has demonstrated a binding potency to the GC-C receptor that is eight times that of the endogenous ligand uroguanylin.[9]
Quantitative Data from Preclinical Studies
| Drug | Animal Model | Key Finding | Reference |
| This compound | Wild-type mice | Significantly accelerated gastrointestinal transit at 100 µg/kg. | [6] |
| Rats | Dose-dependent increase in intestinal fluid secretion. | [7] | |
| Plecanatide | Animal models | Increased fluid secretion, accelerated intestinal transit, and altered stool consistency. | [1] |
| In vitro (T84 cells) | Potent stimulation of cGMP production. | [8] |
Experimental Protocols
To provide a clear understanding of the methodologies used to generate the preclinical data, the following are detailed protocols for key experiments.
Loperamide-Induced Constipation Model
This model is widely used to induce a state of constipation in rodents, characterized by delayed gastrointestinal transit.
Protocol:
-
Animal Selection: Male or female rodents (e.g., mice or rats) of a specific age and weight range are used.
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions for a specified period (e.g., one week) with free access to standard chow and water.
-
Induction of Constipation: Loperamide (B1203769) hydrochloride is administered subcutaneously or orally at a dose known to induce constipation (e.g., 0.5-5 mg/kg).
-
Drug Administration: Following loperamide administration, animals are randomly assigned to receive either vehicle control, this compound, or plecanatide at various doses via oral gavage.
-
Assessment of Gastrointestinal Transit:
-
Charcoal Meal Assay: A non-absorbable marker, such as a charcoal meal (e.g., 5-10% charcoal suspension in 0.5-1% methylcellulose), is administered orally a set time after drug administration.
-
After a predetermined period (e.g., 30-60 minutes), the animals are euthanized, and the small intestine is carefully excised.
-
The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
Gastrointestinal transit is expressed as the percentage of the total intestinal length traveled by the charcoal front.
-
-
Stool Parameters: Fecal pellets can be collected over a specified time period to assess stool frequency, weight, and water content.
Intestinal Loop Secretion Assay
This ex vivo model directly measures the ability of a compound to induce fluid secretion in a segment of the intestine.
Protocol:
-
Animal Preparation: Rodents are fasted overnight with free access to water.
-
Anesthesia and Surgery: Animals are anesthetized, and the small intestine is exposed via a midline abdominal incision.
-
Loop Creation: Segments of the jejunum or ileum of a defined length (e.g., 2-3 cm) are ligated at both ends to create closed loops, taking care not to obstruct major blood vessels.
-
Drug Injection: A solution containing either vehicle, this compound, or plecanatide is injected into the lumen of the ligated loops.
-
Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is kept warm and anesthetized for a specific duration (e.g., 2-4 hours).
-
Fluid Collection and Measurement: After the incubation period, the animal is euthanized, and the loops are carefully excised. The length and weight of each loop are measured. The fluid accumulated within the loop is collected and its volume is determined.
-
Data Expression: Fluid secretion is typically expressed as the ratio of loop weight to length (mg/cm) or as the volume of accumulated fluid per centimeter of the loop (µL/cm).
Conclusion
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linaclotide: a new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linaclotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linaclotide: A Novel Therapy for Chronic Constipation and Constipation-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic properties, metabolism, and disposition of linaclotide, a novel therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Linaclotide Acetate and Other GC-C Agonists: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of Linaclotide Acetate and other Guanylate Cyclase-C (GC-C) agonists, primarily Plecanatide, with available data on the emerging agonist Dolcanatide. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of supporting experimental data, detailed methodologies, and relevant signaling pathways.
Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway
Linaclotide, Plecanatide, and Dolcanatide are GC-C agonists that act locally on the luminal surface of the intestinal epithelium. Their primary mechanism of action involves binding to and activating the GC-C receptor, which initiates a signaling cascade that increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP leads to two key downstream effects: increased intestinal fluid secretion and reduced visceral pain.
Increased cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen. This creates an osmotic gradient that draws water into the intestines, softening stool and accelerating gastrointestinal transit. Additionally, extracellular cGMP is thought to modulate the activity of colonic nociceptors, thereby reducing the visceral pain associated with conditions like Irritable Bowel Syndrome with Constipation (IBS-C).
Plecanatide is an analog of human uroguanylin (B126073) and its activity is pH-sensitive, whereas Linaclotide is structurally related to a bacterial enterotoxin and acts in a pH-independent manner. Dolcanatide is also an analog of uroguanylin.
Data Presentation: Comparative Efficacy in Clinical Trials
The following tables summarize the quantitative data from Phase 3 clinical trials of Linaclotide and Plecanatide for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C) and Chronic Idiopathic Constipation (CIC).
Table 1: Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
| Drug & Dosage | Primary Endpoint Responder Rate (%) | Placebo Responder Rate (%) | Odds Ratio (95% CI) vs. Placebo | Reference |
| Linaclotide 290 mcg | 33.7 | 13.9 | 2.43 (1.48-3.98) | |
| Plecanatide 3 mg (Study 1) | 30.2 | 17.8 | 1.87 (1.47-2.38) | |
| Plecanatide 6 mg (Study 1) | 29.5 | 17.8 | 1.92 (1.48-2.48) | |
| Plecanatide 3 mg (Study 2) | 21.5 | 14.2 | - | |
| Plecanatide 6 mg (Study 2) | 24.0 | 14.2 | - |
Note: The primary endpoint for IBS-C trials was the percentage of "overall responders," defined as patients who reported a ≥30% reduction from baseline in worst abdominal pain and an increase of ≥1 complete spontaneous bowel movement (CSBM) from baseline in the same week for at least 6 of the 12 treatment weeks.
Table 2: Efficacy in Chronic Idiopathic Constipation (CIC)
| Drug & Dosage | Primary Endpoint Responder Rate (%) | Placebo Responder Rate (%) | Odds Ratio (95% CI) vs. Placebo | Reference |
| Linaclotide 72 mcg | 13 | 5 | 3.11 (1.81-5.34) | |
| Linaclotide 145 mcg (Trial 3) | 20 | 3 | 3.25 (2.15-4.91) | |
| Linaclotide 145 mcg (Trial 4) | 15 | 6 | - | |
| Plecanatide 3 mg | 21.0 | 10.2 | 1.99 (1.57-2.51) | |
| Plecanatide 6 mg | 19.5 | 10.2 | - |
Note: The primary endpoint for CIC trials was the percentage of "durable overall CSBM responders," defined as patients who had at least three CSBMs per week and an increase of at least one CSBM from baseline for at least 9 of the 12 treatment weeks.
Table 3: Preclinical Data for Dolcanatide
| Model | Key Findings | Reference |
| In vitro (T84 cells) | Potent cGMP-stimulatory activity. | |
| Murine Colitis Models (DSS and TNBS) | Ameliorated colitis, reduced disease severity and activity index. | |
| Rat Models of Visceral Hypersensitivity | Attenuated visceral hypersensitivity in both inflammatory and non-inflammatory models. |
Experimental Protocols
Phase 3 Clinical Trial Protocol (Synthesized Overview)
The Phase 3 clinical trials for Linaclotide and Plecanatide in IBS-C generally follow a similar design.
-
Screening/Baseline Period (up to 28 days):
-
Patients undergo necessary diagnostic procedures to confirm an IBS-C diagnosis based on ROME III criteria.
-
A washout period for prohibited medications is enforced.
-
Patients complete a daily electronic diary for 2 weeks to establish baseline symptom severity, including bowel movements (BMs), stool consistency (using the Bristol Stool Form Scale), and abdominal pain.
-
-
Treatment Period (12 weeks):
-
Eligible patients are randomized in a double-blind, placebo-controlled manner to receive the study drug (e.g., Linaclotide 290 mcg, Plecanatide 3 mg or 6 mg) or a placebo, taken orally once daily.
-
Patients continue to record their symptoms daily in the electronic diary.
-
Clinic visits are conducted at regular intervals (e.g., weeks 4, 8, and 12) for safety and efficacy assessments.
-
-
Post-Treatment Follow-up (2 weeks):
-
Patients continue to complete the daily electronic diary to assess symptoms after discontinuation of the study drug.
-
A final follow-up visit is conducted.
-
In-Vitro GC-C Agonist Bioactivity Assay Protocol
This protocol outlines a method for assessing the bioactivity of GC-C agonists by measuring cGMP production in the T84 human colon carcinoma cell line.
Principle: This assay utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of cGMP produced by T84 cells following stimulation with a GC-C agonist. The assay is based on the competition between free cGMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for a limited number of binding sites on a cGMP-specific antibody coated on a microplate. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
Materials:
-
T84 cells
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-Buffered Saline (PBS)
-
GC-C agonist (e.g., this compound)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed T84 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: Once the cells are confluent, wash the monolayer twice with PBS.
-
Agonist Stimulation:
-
Prepare serial dilutions of the GC-C agonist in DMEM.
-
Add the agonist dilutions to the respective wells and incubate for a specified time (e.g., 30 minutes).
-
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the lysis buffer protocol.
-
cGMP Quantification:
-
Quantify the cGMP concentration in the cell lysates using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Generate a standard curve using the cGMP standards provided in the kit.
-
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay, such as the BCA assay, to normalize the cGMP levels.
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Normalize the cGMP concentration to the protein concentration for each well.
-
Plot the normalized cGMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve.
-
Conclusion for the Research Community
Both Linaclotide and Plecanatide are effective GC-C agonists for the treatment of IBS-C and CIC, with a similar overall efficacy and safety profile. Meta-analyses have not shown statistically significant differences in efficacy between the two drugs. The most common adverse event for both is diarrhea. Dolcanatide shows promise in preclinical models, demonstrating anti-inflammatory and anti-nociceptive effects, suggesting its potential therapeutic utility in functional constipation disorders and inflammatory bowel diseases. Further clinical investigation is warranted to establish its comparative efficacy in humans. The choice between these agents in a clinical setting may be guided by factors such as dosing flexibility and individual patient characteristics. For the research community, the
Unveiling the Analgesic Potential of Linaclotide Acetate: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of the analgesic effects of Linaclotide Acetate in various preclinical pain models. It delves into supporting experimental data, compares its performance with other secretagogues, and offers detailed methodologies for key experiments to facilitate reproducible research.
This compound, a guanylate cyclase-C (GC-C) agonist, is an established treatment for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Beyond its secretagogue function, a growing body of preclinical evidence has validated its analgesic properties, particularly in the context of visceral pain. This guide synthesizes findings from multiple studies to offer a comprehensive overview of its efficacy and mechanism of action in pain modulation.
Comparative Analgesic Efficacy of Secretagogues
Linaclotide's analgesic effects have been primarily evaluated against a placebo in numerous preclinical studies. However, for a broader perspective, this section also draws comparisons with other secretagogues where data is available, primarily focusing on Plecanatide (B610132), which shares a similar mechanism of action, and Lubiprostone, a chloride channel activator.
Table 1: Preclinical Analgesic Effects of this compound in Rodent Models of Visceral Hypersensitivity
| Pain Model | Species | This compound Dose | Outcome Measure | Result |
| TNBS-Induced Colitis | Rat | 0.01 - 0.3 µg/kg (oral) | Abdominal contractions in response to colorectal distension | Significant decrease in abdominal contractions compared to vehicle.[1] |
| Mouse | Not specified | Nociceptor firing in response to mechanical stimuli | Significant inhibition of colonic nociceptor firing.[2] | |
| Water Avoidance Stress (WAS) | Rat | 3 µg/kg (oral) | Abdominal contractions in response to colorectal distension | Significant decrease in colonic hypersensitivity. |
| Partial Restraint Stress (PRS) | Rat | Not specified | Colonic hypersensitivity | Significant decrease in colonic hypersensitivity.[1] |
Table 2: Comparison of this compound with other Secretagogues in Preclinical Visceral Pain Models
| Drug | Mechanism of Action | Pain Model | Species | Key Analgesic Findings |
| This compound | Guanylate Cyclase-C Agonist | TNBS-Induced Colitis, WAS, PRS | Rat, Mouse | Consistently demonstrates visceral analgesic effects by reducing hypersensitivity to colorectal distension.[1] |
| Plecanatide | Guanylate Cyclase-C Agonist | TNBS-Induced Colitis, PRS | Rat | Orally administered plecanatide significantly attenuated visceral hypersensitivity in both inflammatory and non-inflammatory pain models.[1] |
| Lubiprostone | Chloride Channel Activator | Various | Human | Clinical studies suggest that lubiprostone's effect on pain is likely secondary to improvements in stool consistency, with no direct impact on visceral sensory thresholds.[3] |
Mechanism of Analgesic Action: The GC-C Pathway
Linaclotide exerts its analgesic effects through a well-defined signaling pathway. It binds to and activates guanylate cyclase-C (GC-C) receptors on the apical membrane of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Subsequently, cGMP is released into the submucosal space where it is believed to act on extrinsic afferent nerves, reducing the firing of nociceptors and thereby diminishing the sensation of pain.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key experimental models used to assess the analgesic effects of this compound.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model in Rats
This model is widely used to induce a local colonic inflammation that mimics aspects of inflammatory bowel disease and is associated with the development of visceral hypersensitivity.
Materials:
-
Male Wistar rats (200-250g)
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 50 mg/mL in 50% ethanol)
-
Flexible catheter (2 mm diameter)
-
Light anesthesia (e.g., isoflurane)
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Anesthetize the rat lightly.
-
Gently insert the catheter intra-rectally to a depth of 8 cm from the anus.
-
Slowly administer 0.5 mL of the TNBS solution.
-
To ensure the solution remains in the colon, hold the rat in a head-down position for approximately 60 seconds.
-
Return the rat to its cage with free access to food and water.
-
Visceral sensitivity testing (e.g., colorectal distension) is typically performed 3-7 days after TNBS administration.
Colorectal Distension (CRD) for Visceral Pain Assessment in Rodents
CRD is the gold-standard method for quantifying visceral sensitivity in preclinical models. The visceromotor response (VMR), measured as abdominal muscle contractions, is recorded in response to graded pressures of balloon distension in the colon.
Materials:
-
Distension balloon (e.g., 4-5 cm flexible latex balloon attached to a catheter)
-
Pressure transducer and inflation system
-
Electromyography (EMG) electrodes
-
EMG recording and analysis software
Procedure:
-
Surgically implant EMG electrodes into the external oblique abdominal muscles of the animal and allow for a recovery period.
-
On the day of the experiment, lightly anesthetize the animal and insert the lubricated balloon catheter into the descending colon and rectum, typically 1 cm from the anus.
-
Secure the catheter to the tail with tape.
-
Allow the animal to acclimate in a small, confined space for at least 30 minutes.
-
Perform graded, phasic colorectal distensions (e.g., 10, 20, 40, 60 mmHg for 10-20 seconds each) with a rest period between each distension.
-
Record the EMG activity during the baseline period and during each distension.
-
The VMR is quantified by integrating the EMG signal during the distension period and subtracting the baseline activity.
Conclusion
Preclinical evidence strongly supports the analgesic effects of this compound in various models of visceral pain. Its mechanism of action, mediated through the GC-C/cGMP signaling pathway, offers a targeted approach to pain relief in the gastrointestinal tract. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating novel analgesic therapies for visceral pain disorders. Further head-to-head preclinical studies with other secretagogues are warranted to more definitively establish the comparative efficacy of this compound.
References
- 1. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Lubiprostone does not Influence Visceral Pain Thresholds in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Linaclotide Acetate clinical trial data.
This guide provides a comprehensive comparison of Linaclotide Acetate's clinical trial data for the treatment of Irritable Bowel Syndrome with Constipation (IBS-C) and Chronic Idiopathic Constipation (CIC). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of its performance against other therapeutic alternatives, supported by experimental data.
Mechanism of Action: Guanylate Cyclase-C Agonism
Linaclotide is a synthetic, 14-amino acid peptide that acts as a guanylate cyclase-C (GC-C) agonist.[1] It is minimally absorbed and acts locally on the luminal surface of the intestinal epithelium.[2] The binding of Linaclotide to GC-C receptors stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[3] This increased ion flow results in enhanced intestinal fluid secretion and accelerated gastrointestinal transit.[3] Furthermore, the increase in cGMP is believed to reduce visceral pain by modulating the activity of colonic nociceptors.
Comparative Efficacy in Clinical Trials
Linaclotide has demonstrated significant efficacy in improving symptoms of both IBS-C and CIC in multiple Phase 3 clinical trials. The primary endpoints in these trials typically assess the proportion of patients who are considered "responders" based on improvements in abdominal pain and bowel movement frequency.
Irritable Bowel Syndrome with Constipation (IBS-C)
For IBS-C, the recommended dose of Linaclotide is 290 μg once daily. Clinical trials have consistently shown that Linaclotide is superior to placebo in achieving the composite endpoint of a reduction in abdominal pain and an increase in complete spontaneous bowel movements (CSBMs).
| Endpoint | Linaclotide (290 μg) | Placebo | Alternative: Plecanatide (B610132) (3 mg) | Alternative: Lubiprostone (8 mcg BID) |
| IBS-C FDA Responder Rate | 33.7% | 13.9% | OR = 1.87 vs. Placebo | 17.9% |
| Abdominal Pain/Discomfort Responder | 54.1% - 54.8% | 38.5% - 41.8% | 33% - 41% | - |
| IBS Degree of Relief Responder | 37.0% - 39.4% | 16.6% - 18.5% | - | - |
| Most Common Adverse Event | Diarrhea (20%) | Diarrhea (3%) | Diarrhea | Nausea |
| Discontinuation due to Diarrhea | 4.5% | 0.2% | Lower rates suggested | - |
Note: Direct head-to-head trial data is limited; comparisons are based on separate placebo-controlled trials. Odds Ratios (OR) are presented where specific percentages from comparative meta-analyses are available.
Chronic Idiopathic Constipation (CIC)
For CIC, Linaclotide is approved at doses of 145 μg and 72 μg once daily. The primary endpoint in CIC trials is typically the percentage of patients who are "CSBM Overall Responders," defined as having at least 3 CSBMs and an increase of at least 1 CSBM from baseline per week for at least 9 out of 12 weeks.
| Endpoint | Linaclotide (145 μg) | Linaclotide (72 μg) | Placebo | Alternative: Plecanatide (3 mg) | Alternative: Lubiprostone (24 mcg BID) |
| CSBM Overall Responder Rate | 15% - 20% | 13% | 3% - 6% | 21.0% | - |
| Sustained Response | 11.4% | 12.4% | 4.2% | - | - |
| Most Common Adverse Event | Diarrhea (16%) | Diarrhea | Diarrhea (5%) | Diarrhea (5.9%) | Nausea |
| Discontinuation due to Diarrhea | 3.2% | 2.4% | 0% | - | - |
Note: Direct head-to-head trial data is limited; comparisons are based on separate placebo-controlled trials.
Experimental Protocols
The pivotal Phase 3 clinical trials for Linaclotide in both IBS-C and CIC generally followed a similar, rigorous methodology.
Generalized Phase 3 Clinical Trial Workflow
Key Methodological Components:
-
Study Design : The trials were typically multicenter, randomized, double-blind, and placebo-controlled.
-
Patient Population : Adult patients meeting modified Rome II or III criteria for IBS-C or CIC were enrolled. Key inclusion criteria often included a history of infrequent bowel movements and specific stool consistency. Exclusion criteria included a history of loose or watery stools, structural abnormalities of the GI tract, and other medical conditions that could confound the results.
-
Treatment : Patients were randomized to receive a once-daily oral dose of Linaclotide or a matching placebo for a treatment period of 12 to 26 weeks.
-
Data Collection : Patients typically used an electronic diary to record daily information on bowel movements, stool consistency (using the Bristol Stool Form Scale), abdominal symptoms (pain, bloating), and any adverse events.
-
Primary Endpoints :
-
IBS-C : A composite responder endpoint requiring a patient to have at least a 30% improvement from baseline in their average daily worst abdominal pain score and an increase of at least one CSBM from baseline in the same week for at least 6 out of 12 weeks.
-
CIC : A CSBM overall responder endpoint, where a patient had to have at least 3 CSBMs and an increase of at least 1 CSBM from baseline in a given week for at least 9 out of the 12-week treatment period.
-
-
Secondary Endpoints : These often included changes from baseline in SBM and CSBM frequency, stool consistency, straining, and abdominal bloating.
Safety and Tolerability
The most common adverse event associated with Linaclotide in clinical trials was diarrhea. This is a mechanism-based side effect related to the increased fluid secretion in the intestine. In most cases, diarrhea was reported as mild to moderate in severity. Discontinuation rates due to diarrhea were relatively low. Linaclotide has minimal systemic absorption, which reduces the risk of systemic side effects.
Conclusion for the Research Community
The extensive clinical trial data for this compound demonstrate its efficacy and a generally manageable safety profile for the treatment of IBS-C and CIC. Its mechanism of action via the GC-C signaling pathway provides a targeted approach to alleviating the primary symptoms of these conditions. When compared to other prosecretory agents like Plecanatide and Lubiprostone, Linaclotide shows comparable efficacy, with a distinct side effect profile primarily characterized by diarrhea. This comparative guide, summarizing key quantitative data, experimental protocols, and the underlying mechanism of action, serves as a valuable resource for researchers and professionals in the field of drug development and gastroenterology.
References
- 1. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Linaclotide Acetate and lubiprostone in vitro
An In Vitro Head-to-Head Comparison of Linaclotide (B608579) and Lubiprostone (B194865)
This guide provides a detailed in vitro comparison of linaclotide and lubiprostone, two therapeutic agents used for constipation-related disorders. The content is tailored for researchers, scientists, and drug development professionals, offering an objective look at their distinct molecular mechanisms, supported by experimental data from studies on intestinal epithelial cell lines and tissues.
Overview of Mechanisms of Action
Linaclotide and lubiprostone both induce intestinal fluid secretion by activating chloride channels on the apical membrane of enterocytes, but they do so via fundamentally different signaling pathways.
Linaclotide is a 14-amino acid peptide agonist of the guanylate cyclase-C (GC-C) receptor.[1][2] Its binding to GC-C, an intestinal transmembrane receptor, initiates an intracellular signaling cascade.[3][4] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The subsequent rise in intracellular cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) channel.[2][7] This results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen, followed by the passive diffusion of sodium and water, increasing luminal fluid.[2][4]
Lubiprostone , a bicyclic fatty acid derived from prostaglandin (B15479496) E1, was initially understood to act primarily as a selective activator of the type-2 chloride channel (ClC-2).[8][9][10] Activation of ClC-2 leads to an efflux of chloride ions, which drives the paracellular movement of sodium and water into the intestinal lumen, softening stool and promoting transit.[10][11] However, more recent in vitro evidence suggests a more complex mechanism. Studies indicate that lubiprostone's pro-secretory effects in human T84 colonic cells are mediated predominantly through the CFTR channel and involve an increase in cyclic adenosine (B11128) monophosphate (cAMP) and activation of prostaglandin EP4 receptors.[12][13][14] While it does activate ClC-2, its contribution to overall chloride secretion in these models appears to be minor compared to CFTR.[12][14]
Signaling Pathway Diagrams
The distinct signaling cascades initiated by each compound are visualized below.
Quantitative In Vitro Comparison
The following tables summarize key quantitative parameters from in vitro studies, primarily using the human colonic adenocarcinoma T84 cell line, a standard model for studying intestinal ion secretion.
Table 1: Receptor Binding and Second Messenger Potency
| Parameter | Linaclotide | Lubiprostone | Cell Line | Citation(s) |
|---|---|---|---|---|
| Target(s) | Guanylate Cyclase-C (GC-C) | ClC-2, CFTR, EP4 Receptors | T84, Human Tissue | [1][3][12][14] |
| Binding Affinity (Kᵢ) | 1.23 - 1.64 nM | Not Reported | T84 | [1] |
| EC₅₀ (cGMP Accumulation) | 99 - 772 nM | No effect on cGMP | T84 | [1][5][15] |
| Intracellular Signaling | ↑ cGMP, ↑ Ca²⁺ | ↑ cAMP (via EP4) | T84 |[13][16][17] |
Table 2: Functional Activity (Chloride Secretion)
| Parameter | Linaclotide | Lubiprostone | Tissue/Cell Model | Citation(s) |
|---|---|---|---|---|
| Ion Channel(s) Activated | CFTR | CFTR (major), ClC-2 (minor) | T84 | [2][12][14] |
| Cl⁻ Secretion (ΔIsc) | Similar increase at 1 µM | Similar increase at 1 µM | Pig Jejunum | [16][17] |
| Cl⁻ Secretion (ΔIsc) | Significant increase at 1-10 µM | Significant increase at 1-10 µM | Human Colonic Mucosa | [18][19] |
| Epithelial Barrier Repair | Ineffective | Promotes repair after stress | Pig Jejunum, T84 |[16][17] |
Isc: Short-circuit current, a measure of net ion transport.
Key Experimental Protocols
Detailed methodologies are essential for interpreting and replicating in vitro findings. Below are summarized protocols for the key assays used to compare these compounds.
Cell Culture of T84 Intestinal Epithelial Cells
-
Cell Line: T84 human colon carcinoma cells are obtained from a certified cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Growth Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Polarization: For transport studies, cells are seeded at a high density (e.g., 1x10⁶ cells/cm²) onto permeable filter supports (e.g., Transwell® inserts) and allowed to grow for 10-21 days to form polarized, electrically resistant monolayers. Transepithelial electrical resistance (TEER) is monitored to assess monolayer confluence and tight junction integrity.
Ussing Chamber Assay for Ion Transport
This technique measures active ion transport across an epithelial tissue or cell monolayer.
-
Setup: The polarized cell monolayer or a segment of excised intestinal mucosa is mounted between the two halves of an Ussing chamber.[20]
-
Bathing Solution: Both the apical and basolateral sides are bathed in identical, oxygenated Ringer's solution (e.g., Krebs bicarbonate Ringer) maintained at 37°C.[21]
-
Electrical Measurement: The potential difference across the epithelium is clamped to 0 mV using an external voltage clamp. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net sum of active ion transport.[22]
-
Experiment: After a baseline equilibration period, linaclotide or lubiprostone is added to the apical (luminal) bath.[23] The change in Isc (ΔIsc) is recorded over time. An increase in Isc indicates a net secretion of anions (Cl⁻ and/or HCO₃⁻).
Intracellular cGMP Quantification Assay
This assay is specific for evaluating the activity of GC-C agonists like linaclotide.
-
Cell Seeding: T84 cells are seeded in multi-well plates and grown to confluence.
-
Pre-treatment: Cells are pre-incubated for 15-30 minutes in Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation.
-
Stimulation: Various concentrations of linaclotide are added to the wells, and the cells are incubated for a defined period (e.g., 30 minutes) at 37°C.[5][15]
-
Lysis: The reaction is terminated by removing the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a detergent-based buffer).
-
Quantification: The concentration of cGMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[5][15]
-
Analysis: Data are used to generate dose-response curves and calculate the EC₅₀ value, representing the concentration of linaclotide that produces 50% of the maximal cGMP response.
Summary of In Vitro Differences
-
Primary Target and Signaling: Linaclotide acts via a well-defined GC-C/cGMP/PKGII/CFTR pathway.[2][5] Lubiprostone's mechanism is more debated; while it activates ClC-2, its secretory effect in human cell models is largely dependent on CFTR and cAMP signaling, suggesting it is not a selective ClC-2 activator in this context.[12][14]
-
Second Messengers: Linaclotide directly and potently increases intracellular cGMP levels.[1] Lubiprostone does not affect cGMP but has been shown to increase cAMP.[13][16]
-
Ion Channel Specificity: Linaclotide's effect is mediated by CFTR.[7] Lubiprostone activates both CFTR and ClC-2.[12]
-
Cellular Homeostasis and Repair: In studies using cellular stressors, lubiprostone demonstrated a protective and reparative effect on the intestinal epithelial barrier, a property not observed with linaclotide.[16][17] This suggests lubiprostone may have additional functions beyond simply inducing secretion.
References
- 1. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical Insights: Linaclotide's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Linaclotide activates guanylate cyclase‐C/cGMP/protein kinase‐II‐dependent trafficking of CFTR in the intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lubiprostone: a chloride channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of type-2 chloride channels: a novel therapeutic target for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Lubiprostone is a Non-Selective Activator of cAMP-Gated Ion Channels and Chloride Channel Protein 2 (Clc-2) Has a Minor Role in its Prosecretory Effect in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lubiprostone activates Cl- secretion via cAMP signaling and increases membrane CFTR in the human colon carcinoma cell line, T84 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lubiprostone is non-selective activator of cAMP-gated ion channels and Clc-2 has a minor role in its prosecretory effect in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of cGMP levels in T84 cells co-incubated with linaclotide by LC-MS/MS method [ywfx.nifdc.org.cn]
- 16. Contrasting effects of linaclotide and lubiprostone on restitution of epithelial cell barrier properties and cellular homeostasis after exposure to cell stressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Contrasting effects of linaclotide and lubiprostone on restitution of epithelial cell barrier properties and cellular homeostasis after exposure to cell stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comparison of linaclotide and lubiprostone dosing regimens on ion transport responses in human colonic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of linaclotide and lubiprostone dosing regimens on ion transport responses in human colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Linaclotide induces secretion of cGMP from mouse colonic epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Prokinetic Agents: Benchmarking Linaclotide Acetate's Effect on Colonic Motility
This guide provides a detailed comparison of linaclotide (B608579) acetate's effects on colonic motility against other prominent prokinetic agents. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed methodologies.
Introduction to Prokinetic and Prosecretory Agents
Chronic constipation and irritable bowel syndrome with constipation (IBS-C) are common functional bowel disorders characterized by difficult, infrequent, or incomplete defecation.[1] Therapeutic strategies often involve agents that enhance gastrointestinal motility. These agents can be broadly categorized based on their mechanism of action. Linaclotide, a guanylate cyclase-C (GC-C) agonist, and lubiprostone (B194865), a chloride channel activator, are primarily classified as "prosecretory" agents that increase intestinal fluid to promote motility.[2][3] In contrast, agents like prucalopride (B966), a selective serotonin (B10506) 5-HT4 receptor agonist, are direct "prokinetic" agents that stimulate peristalsis.[4] This guide focuses on comparing the efficacy and mechanisms of these distinct approaches.
Mechanisms of Action: Signaling Pathways
The therapeutic effects of linaclotide, lubiprostone, and prucalopride stem from distinct molecular pathways that ultimately converge to enhance colonic motility.
-
Linaclotide Acetate (B1210297) : Linaclotide is a 14-amino-acid peptide that acts locally on the luminal surface of the intestinal epithelium.[1][3] It binds to and activates guanylate cyclase-C (GC-C) receptors, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][5] This elevation in cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[6][7][8] The increased ion flow drives water into the intestines, increasing fluid content, softening stool, and accelerating colonic transit.[1][6] Additionally, extracellular cGMP has been shown to inhibit colonic nociceptors, which may contribute to the relief of abdominal pain in IBS-C patients.[8][9]
-
Lubiprostone : A prostaglandin (B15479496) E1 derivative, lubiprostone activates ClC-2 chloride channels on the apical membrane of intestinal epithelial cells.[10][11][12] This activation prompts an efflux of chloride ions into the intestinal lumen.[10] The resulting ionic gradient leads to a paracellular passive movement of sodium and water, increasing the liquidity of intestinal contents.[2][11] This increase in fluid softens the stool and promotes intestinal motility and the passage of stool.[10][11] Some studies suggest lubiprostone may also have effects on smooth muscle contraction through prostaglandin E receptors.[13]
-
Prucalopride : Prucalopride is a highly selective, high-affinity serotonin 5-HT4 receptor agonist.[4][14] By binding to 5-HT4 receptors in the gastrointestinal tract, it stimulates colonic peristalsis, including high-amplitude propagating contractions (HAPCs), which are crucial for the mass movement of stool through the colon.[4] Unlike earlier 5-HT4 agonists, its high selectivity avoids interactions with cardiac hERG potassium channels, conferring a favorable cardiovascular safety profile.[4]
Comparative Efficacy on Colonic Motility
Quantitative data from clinical trials provide a basis for comparing the effects of these agents on colonic motility. The primary endpoints in these studies often include changes in colonic transit time (CTT) and the frequency of spontaneous bowel movements (SBMs).
| Agent | Mechanism Class | Dosage | Key Efficacy Outcome | Reference |
| Linaclotide | GC-C Agonist | 290 µg once daily | Significantly accelerates overall colonic transit at 48h compared to placebo. | [1] |
| (Prosecretory) | 145 µg once daily | Recommended for Chronic Idiopathic Constipation (CIC). | [5] | |
| Prucalopride | 5-HT4 Agonist | 2 mg once daily | Reduced Colonic Transit Time (CTT) by 12.0 hours (95% CI: -18.9, -5.1). | [15] |
| (Prokinetic) | 4 mg once daily | Reduced Colonic Transit Time (CTT) by 13.9 hours (95% CI: -20.5, -7.4). | [15] | |
| 1-2 mg once daily | Significantly decreased mean total CTT by 12.0 hours vs. placebo in one study. | [16] | ||
| Lubiprostone | ClC-2 Activator | 24 µg twice daily | Increases intestinal fluid secretion, leading to increased motility and passage of stool. | [2][10] |
| (Prosecretory) | 8 µg twice daily | Approved for IBS-C in women. | [2] |
Note: Direct head-to-head trial data is limited, and comparisons should be made with caution due to variations in study populations and designs. A meta-analysis suggests linaclotide and lubiprostone have similar efficacy, though linaclotide may be associated with a higher incidence of diarrhea, while lubiprostone is linked to a higher risk of nausea.[17]
Experimental Protocols for Assessing Colonic Motility
The evaluation of prokinetic agents relies on standardized preclinical and clinical methodologies to measure changes in gastrointestinal transit.
A. Preclinical Evaluation: Bead Expulsion Assay in Rodents
This is a common in vivo method to assess colonic transit and motility in mice or rats.[18][19]
Objective: To measure the total colonic transit time by recording the time required for a surgically or transanally inserted bead to be expelled.
Protocol:
-
Acclimatization: Mice are housed individually and acclimatized to handling. To reduce variability from stress-induced defecation, animals may be placed in a holder for a short period before the test.[19]
-
Bead Insertion: A small glass or plastic bead (e.g., 1.5-3 mm diameter) is inserted into the distal colon, typically 2-3 cm from the anus, under light isoflurane (B1672236) anesthesia.[18][19]
-
Drug Administration: The test agent (e.g., linaclotide) or vehicle is administered orally or via another appropriate route at a predetermined time before or after bead insertion.
-
Observation: Following recovery from anesthesia, the animal is placed in a clean cage with no bedding to allow for easy observation of the expelled bead.
-
Data Recording: The time from bead insertion (or from recovery from anesthesia) until the bead is expelled is recorded as the colonic transit time. A cutoff time (e.g., 240 minutes) is typically established.
-
Analysis: Transit times are compared between drug-treated groups and the vehicle control group using appropriate statistical methods. A shorter expulsion time indicates accelerated colonic transit.
B. Clinical Evaluation: Radiopaque Marker Transit Study
This method is used in human clinical trials to measure whole gut and segmental (including colonic) transit times.[15][20]
Objective: To quantify CTT by tracking the passage of ingested radiopaque markers via abdominal X-rays.
Protocol:
-
Marker Ingestion: Patients ingest a capsule containing a known number of radiopaque markers (e.g., 10-24 markers).
-
Drug Regimen: Patients follow a prescribed daily dosing schedule of the investigational drug (e.g., prucalopride 2 mg) or placebo for the duration of the study (e.g., 4-12 weeks).[15]
-
Abdominal Radiography: A plain abdominal X-ray is taken at a specified time point (e.g., 24, 48, or 120 hours) after marker ingestion.
-
Marker Counting: The number of markers remaining in the entire colon and in specific segments (ascending, transverse, descending, and rectosigmoid) is counted.
-
CTT Calculation: Colonic transit time is calculated based on the number of retained markers and the time of the X-ray. Slower transit is indicated by a higher number of retained markers.
-
Analysis: CTT values before and after treatment are compared between the drug and placebo groups to determine the drug's effect on colonic motility.[15]
Comparative Summary and Conclusion
Linaclotide, lubiprostone, and prucalopride represent two distinct, effective strategies for managing constipation by enhancing colonic motility. Linaclotide and lubiprostone act as prosecretory agents, increasing luminal fluid to facilitate transit, while prucalopride acts as a classic prokinetic, directly stimulating muscular contractions.
The choice of agent may depend on the underlying pathophysiology and the patient's specific symptoms. For instance, the dual action of linaclotide, which both accelerates transit and reduces visceral pain, makes it a compelling option for IBS-C.[1][9] Prucalopride's potent stimulation of HAPCs may be particularly beneficial for patients with documented slow-transit constipation.[4]
References
- 1. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of Action | LINZESS® (linaclotide) | For HCPs [linzesshcp.com]
- 7. Mechanism of Action in CIC | LINZESS® (linaclotide) [linzesshcp.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Lubiprostone? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Role of Lubiprostone on Gastrointestinal Motility [jnmjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Prucalopride improves bowel function and colonic transit time in patients with chronic constipation: an integrated analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of prucalopride on colonic transit, anorectal function and bowel habits in patients with chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 19. karger.com [karger.com]
- 20. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Linaclotide Acetate's Binding Affinity to GC-C Receptors: A Comparative Guide
This guide provides a comprehensive in vitro comparison of Linaclotide Acetate's binding affinity to its target, the Guanylate Cyclase-C (GC-C) receptor. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental validation of Linaclotide's binding characteristics and compares its performance with an alternative GC-C agonist, Plecanatide. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflow are included to facilitate a deeper understanding of the underlying pharmacology.
Comparative Analysis of GC-C Receptor Binding Affinity
This compound is a potent and selective agonist of the GC-C receptor. Its binding to the receptor is a critical initiating step in its mechanism of action for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). The binding affinity of Linaclotide and its comparators to the GC-C receptor is a key determinant of their pharmacological activity.
In vitro studies have demonstrated that Linaclotide binds to the GC-C receptor with high affinity. The binding of Linaclotide to GC-C receptors on human colon carcinoma T84 cells has been shown to be pH-independent. This is a distinguishing feature compared to the endogenous ligands, guanylin (B122020) and uroguanylin, and the alternative therapeutic, Plecanatide, whose binding affinities are pH-sensitive. Plecanatide, an analog of uroguanylin, exhibits preferential binding in the more acidic environment of the proximal small intestine.
The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Cell Line | Radioligand | Ki (Inhibition Constant) | pH Dependence |
| This compound | Guanylate Cyclase-C (GC-C) | T84 (human colon carcinoma) | [¹²⁵I]-pSTa | 1.23-1.64 nM | Independent |
| Plecanatide | Guanylate Cyclase-C (GC-C) | T84 (human colon carcinoma) | [¹²⁵I]-ST peptide | ~0.1 nM (EC₅₀ for displacement) | Dependent |
Signaling Pathway and Experimental Workflow
The binding of Linaclotide to the GC-C receptor on the apical surface of intestinal epithelial cells initiates a downstream signaling cascade. This leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen. This increased fluid secretion helps to soften stool and increase intestinal transit.
The in vitro validation of binding affinity is typically performed using a competitive radioligand binding assay. The workflow for such an experiment is outlined below.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of this compound to GC-C receptors, based on established methodologies.
1. T84 Cell Membrane Preparation
-
Cell Culture: Human colon carcinoma T84 cells are cultured to confluence in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Homogenization: The cultured cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, with protease inhibitors, pH 7.4).
-
Centrifugation: The cell suspension is homogenized and then centrifuged at a low speed (e.g., 500 x g) to remove nuclei and intact cells. The supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh lysis buffer and centrifuged again. The final pellet is resuspended in a suitable buffer, and protein concentration is determined (e.g., using a BCA protein assay). The membrane preparations are then aliquoted and stored at -80°C until use.
2. Competitive Radioligand Binding Assay
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]-pSTa).
-
Increasing concentrations of the unlabeled competitor (this compound or other test compounds).
-
The prepared T84 cell membranes (a specific amount of protein per well).
-
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Measurement of Radioactivity
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.
5. Data Analysis
-
IC₅₀ Determination: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
This comprehensive guide provides valuable insights into the in vitro validation of this compound's binding affinity to GC-C receptors, offering a basis for comparative analysis and further research in
Comparative Analysis of Gene Expression Changes Induced by Linaclotide Acetate and Other Intestinal Secretagogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Linaclotide Acetate and other prominent intestinal secretagogues, including Lubiprostone, Plecanatide, and Tenapanor. While direct comparative transcriptomic studies are limited, this document synthesizes available data on the mechanisms of action and known effects on gene expression for each agent, supported by detailed experimental protocols and signaling pathway visualizations.
Introduction to Intestinal Secretagogues
Intestinal secretagogues are a class of drugs that increase fluid secretion into the intestinal lumen, thereby alleviating constipation. They are primary therapeutic options for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This guide focuses on four key agents with distinct mechanisms of action:
-
This compound (Linzess®): A guanylate cyclase-C (GC-C) agonist.[1][2]
-
Plecanatide (Trulance®): Another GC-C agonist, structurally similar to uroguanylin.[3][4]
-
Lubiprostone (Amitiza®): A chloride channel activator.
-
Tenapanor (Ibsrela®): A sodium/hydrogen exchanger 3 (NHE3) inhibitor.[5]
Signaling Pathways and Mechanisms of Action
Understanding the distinct signaling pathways of these drugs is crucial to interpreting their potential effects on gene expression.
This compound and Plecanatide: GC-C Agonism
Linaclotide and Plecanatide share a common mechanism of action by activating the GC-C receptor on the apical surface of intestinal epithelial cells. This activation triggers a cascade of intracellular events, leading to increased fluid secretion.
Lubiprostone: Chloride Channel Activation
Lubiprostone is a locally acting bicyclic fatty acid that activates chloride channels on the apical membrane of gastrointestinal epithelial cells, leading to chloride-rich fluid secretion. While initially thought to primarily activate ClC-2 channels, evidence also suggests a role for CFTR activation.
Tenapanor: NHE3 Inhibition
Tenapanor acts locally in the gut to inhibit the sodium/hydrogen exchanger 3 (NHE3), reducing sodium absorption from the small intestine and colon. This results in an increase in intestinal fluid and a loosening of stools.
Comparative Gene Expression Analysis
Currently, there is a lack of publicly available, head-to-head transcriptomic studies comparing the global gene expression changes induced by this compound against other intestinal secretagogues. The following tables summarize the known effects on specific genes and gene families based on individual studies.
This compound and Plecanatide
As GC-C agonists, the primary downstream effects of Linaclotide and Plecanatide are mediated through the cGMP signaling pathway. While extensive gene expression profiling is not widely published, some studies have indicated effects on cell proliferation.
| Gene/Gene Family | Direction of Change | Experimental Context | Reference |
| Linaclotide | |||
| Ki67 | Downregulation | Human colorectal tissue after bowel preparation | |
| Plecanatide | |||
| cGMP-responsive genes | Upregulation (inferred) | Mouse model of colitis-associated colorectal carcinogenesis |
Lubiprostone
Studies on Lubiprostone have suggested effects on genes related to inflammation and intestinal barrier function.
| Gene/Gene Family | Direction of Change | Experimental Context | Reference |
| Mast cell-related genes | Downregulation | Cystic fibrosis mouse model | |
| Genes upregulated in CF | Downregulation | Cystic fibrosis mouse model | |
| Occludin (OCLN) | Upregulation | Rat colon crypts under stress | |
| Claudin-1 (CLDN1) | Upregulation | Rat colon crypts under stress | |
| Claudin-2 (CLDN2) | Downregulation | Rat colon crypts under stress | |
| Glucocorticoid Receptor (NR3C1) | Upregulation | Cortisol-treated Caco-2/BBE cells and human colon crypts |
Tenapanor
Research on Tenapanor has focused on its role in intestinal barrier function and visceral hypersensitivity, with some evidence pointing to the modulation of pain signaling pathways.
| Gene/Gene Family | Direction of Change | Experimental Context | Reference |
| TRPV1 signaling-related genes | Normalization (inferred) | Rat models of visceral hypersensitivity |
Experimental Protocols
The following sections detail generalized protocols for key experiments used to assess gene expression changes in response to intestinal secretagogues.
Experimental Workflow for Gene Expression Analysis
A typical workflow for analyzing gene expression changes in intestinal organoids or biopsies following drug treatment is illustrated below.
References
- 1. stemcell.com [stemcell.com]
- 2. Linaclotide (Linzess) for Irritable Bowel syndrome With Constipation and For Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LINACLOTIDE – A SECRETAGOGUE AND ANTI-HYPERALGESIC AGENT – WHAT NEXT? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Linaclotide Acetate: Replicating Key Findings from Seminal Research
For researchers, scientists, and professionals in drug development, understanding the foundational research behind a therapeutic agent is critical. This guide provides an objective comparison of Linaclotide (B608579) Acetate's performance, supported by experimental data from seminal papers. We delve into its mechanism of action, key experimental protocols, and pivotal clinical trial results, offering a framework for replicating and building upon this foundational research.
Mechanism of Action: The Guanylate Cyclase-C Pathway
Linaclotide is a 14-amino acid peptide agonist of the guanylate cyclase-C (GC-C) receptor.[1][2] It acts locally on the luminal surface of the intestinal epithelium with minimal systemic absorption.[3][4][5] Its therapeutic effects in treating Irritable Bowel Syndrome with Constipation (IBS-C) and Chronic Idiopathic Constipation (CIC) stem from a dual mechanism: increasing intestinal fluid secretion and reducing visceral pain.
Activation of GC-C by linaclotide triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP leads to the activation of cGMP-dependent protein kinase II (PKG II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR). This activation results in the secretion of chloride and bicarbonate into the intestinal lumen. This ionic gradient promotes the passive diffusion of sodium and water into the lumen, increasing intestinal fluid and accelerating transit.
Furthermore, the increase in cGMP is thought to have an anti-nociceptive effect. Increased extracellular cGMP levels appear to modulate the sensitivity of colonic afferent pain fibers, reducing visceral hypersensitivity, a key feature of IBS-C.
References
- 1. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Linaclotide? [synapse.patsnap.com]
- 5. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation - PMC [pmc.ncbi.nlm.nih.gov]
Translating Animal Insights to Clinical Reality: A Comparative Guide to Linaclotide Acetate and its Alternatives
For researchers and drug development professionals navigating the landscape of treatments for irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC), understanding the translational relevance of preclinical animal studies is paramount. This guide provides a comprehensive comparison of Linaclotide (B608579) Acetate and its key alternatives—Lubiprostone (B194865), Plecanatide (B610132), and Prucalopride (B966)—by dissecting their performance in animal models and juxtaposing it with human clinical trial data.
Mechanism of Action: A Tale of Different Pathways
The therapeutic agents discussed herein employ distinct mechanisms to alleviate the symptoms of IBS-C and CIC. Linaclotide and Plecanatide are guanylate cyclase-C (GC-C) agonists, Lubiprostone is a chloride channel activator, and Prucalopride is a selective serotonin-4 (5-HT4) receptor agonist.
Linaclotide and Plecanatide: These peptides bind to and activate GC-C receptors on the luminal surface of intestinal enterocytes.[1] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[1] This increased fluid secretion accelerates intestinal transit.[1] Additionally, an increase in extracellular cGMP is thought to modulate visceral hypersensitivity by inhibiting afferent nerve stimulation.[2]
Lubiprostone: This bicyclic fatty acid metabolite of prostaglandin (B15479496) E1 activates type-2 chloride channels (ClC-2) on the apical membrane of gastrointestinal epithelial cells, leading to chloride-rich fluid secretion into the intestine. This increases intestinal fluid and enhances motility.
Prucalopride: As a selective 5-HT4 receptor agonist, prucalopride enhances the release of acetylcholine, a key neurotransmitter in promoting gut motility. This leads to coordinated contractions of the colon and accelerates intestinal transit.
Signaling Pathway of GC-C Agonists
Caption: Signaling pathway of GC-C agonists like Linaclotide and Plecanatide.
Preclinical to Clinical Translation: A Comparative Analysis
The translational relevance of animal studies is assessed by comparing the observed effects in preclinical models with the outcomes of human clinical trials.
Linaclotide Acetate: From Rodent Models to Patient Relief
Animal Studies Summary:
| Endpoint | Animal Model | Dosing | Key Quantitative Findings |
| Visceral Hypersensitivity | TNBS-induced colonic allodynia in rats | Oral | Significantly decreased the number of abdominal contractions in response to colorectal distension.[3] |
| Partial Restraint Stress (PRS) and Water Avoidance Stress (WAS) in rats | Oral | Significantly decreased colonic hypersensitivity.[3] | |
| Colitis-induced chronic visceral hypersensitivity in mice | 3 µg/kg/day, oral | Reversed enhanced visceromotor responses to colorectal distension.[4] | |
| Gastrointestinal Transit | Wild-type mice | Oral | Significantly increased intestinal transit.[5] |
| Cystic Fibrosis mice (F508del and null mutations) | 50 µg/kg | Increased geometric center of fluorescent dye from ~2.8 to ~5.4.[5] |
Human Clinical Trial Summary:
| Indication | Dosage | Key Efficacy Endpoints | Common Adverse Events |
| IBS-C | 290 µg once daily | Significant improvement in abdominal pain and complete spontaneous bowel movements (CSBMs).[6] | Diarrhea |
| CIC | 145 µg once daily | Significant increase in weekly CSBMs.[2] | Diarrhea |
Translational Insight: Animal studies accurately predicted the dual action of Linaclotide in both improving constipation and reducing visceral pain, which has been a significant differentiator in its clinical success for IBS-C.
Alternative Therapies: A Look at the Preclinical Evidence
Lubiprostone:
| Endpoint | Animal Model | Dosing | Key Quantitative Findings |
| Gastrointestinal Transit | Dogs | 24 µg and 48 µg | Accelerated small bowel transit time (from 137.8 min to ~71-82 min).[7] |
Plecanatide:
| Endpoint | Animal Model | Dosing | Key Quantitative Findings |
| Visceral Hypersensitivity | TNBS-induced and PRS-induced visceral hypersensitivity in rats | 0.01 and 0.05 mg/kg, oral | Reduced the rate of muscular contractions in response to colorectal distension.[8][9] |
Prucalopride:
| Endpoint | Animal Model | Dosing | Key Quantitative Findings |
| Gastrointestinal Transit | Fasted rats | 1 mg/kg and 2 mg/kg, IV | Significantly increased GI propulsion rate at 2 and 4 hours (e.g., at 2h, from 70.5% to ~82-83%).[10] |
Human Clinical Trial Summary for Alternatives:
| Drug | Indication | Dosage | Key Efficacy Endpoints | Common Adverse Events |
| Lubiprostone | IBS-C, CIC | 8 µg twice daily (IBS-C), 24 µg twice daily (CIC) | Improvement in spontaneous bowel movements (SBMs) and abdominal symptoms. | Nausea, Diarrhea |
| Plecanatide | IBS-C, CIC | 3 mg once daily | Significant increase in durable overall CSBM responders. | Diarrhea |
| Prucalopride | CIC | 1 mg or 2 mg once daily | Increase in the number of SBMs per week. | Headache, Nausea, Abdominal pain, Diarrhea |
Translational Insight: For all the compared drugs, the prokinetic effects observed in animal models translated well to increased bowel movement frequency in humans. The visceral analgesic effects of Plecanatide seen in animal studies are also consistent with the reduction in abdominal pain observed in clinical trials for IBS-C.[11]
Experimental Protocols: A Closer Look at the Methodology
A detailed understanding of the experimental design is crucial for interpreting the translational relevance of animal studies.
Visceral Hypersensitivity Model: TNBS-Induced Colitis
Caption: Workflow for a TNBS-induced colitis visceral hypersensitivity study.
Protocol Details:
-
Animals: Typically, male Wistar rats or mice are used.
-
Induction of Colitis: Animals are lightly anesthetized, and a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is administered intrarectally to induce a local inflammatory reaction.[12]
-
Visceral Sensitivity Assessment: Visceromotor response to colorectal distension is measured. A balloon is inserted into the colon and inflated to various pressures, and the number of abdominal contractions is counted as a measure of pain.
-
Drug Administration: The test compound (e.g., Linaclotide) or vehicle is administered orally for a specified period following colitis induction.
-
Outcome Measures: The primary outcome is the change in the number of abdominal contractions at different distension pressures before and after treatment.
Gastrointestinal Transit Model
Protocol Details:
-
Animals: Mice are commonly used.
-
Transit Marker: A non-absorbable colored marker, such as carmine (B74029) red or fluorescently labeled dextran, is administered by oral gavage.
-
Measurement: After a specific time, the animals are euthanized, and the gastrointestinal tract is excised. The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine or as the geometric center of distribution.
-
Drug Administration: The test drug or vehicle is administered orally prior to the transit marker.
Logical Relationship: Assessing Translational Relevance
Caption: Key factors influencing the translational relevance of animal studies.
Conclusion
The preclinical animal studies for this compound have demonstrated strong translational relevance, accurately predicting its dual mechanism of action on both intestinal transit and visceral pain, which has been validated in human clinical trials for IBS-C and CIC. Its alternatives, Lubiprostone, Plecanatide, and Prucalopride, also show good translation from animal prokinetic effects to clinical efficacy in improving bowel function. The visceral analgesic properties observed in animal models for the GC-C agonists, Linaclotide and Plecanatide, highlight the utility of these models in predicting efficacy for the complex symptoms of IBS-C. This comparative analysis underscores the importance of well-designed animal studies in the successful development of novel therapies for functional gastrointestinal disorders.
References
- 1. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prokinetic effects of large-dose lubiprostone on gastrointestinal transit in dogs and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanylate cyclase C-mediated antinociceptive effects of linaclotide in rodent models of visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Chronic linaclotide treatment reduces colitis-induced neuroplasticity and reverses persistent bladder dysfunction [insight.jci.org]
- 5. Linaclotide improves gastrointestinal transit in cystic fibrosis mice by inhibiting sodium/hydrogen exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linaclotide inhibits colonic nociceptors and relieves abdominal pain via guanylate cyclase-C and extracellular cyclic guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prokinetic effects of large-dose lubiprostone on gastrointestinal transit in dogs and its mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease [mdpi.com]
Safety Operating Guide
Proper Disposal of Linaclotide Acetate: A Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of linaclotide (B608579) acetate (B1210297), providing immediate safety information, operational plans, and detailed procedural guidance for researchers, scientists, and drug development professionals.
Linaclotide acetate, a peptide-based guanylate cyclase-C agonist, requires meticulous disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As with many research chemicals and therapeutic agents, improper disposal can pose risks. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While this compound is generally classified as "Harmful if swallowed," it should be handled with care, assuming it is a potentially hazardous material.[1][2][3]
Mandatory Personal Protective Equipment (PPE) includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A buttoned lab coat is required to protect against skin contact.
All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, to prevent inhalation of aerosolized particles.[4]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the form of the waste (liquid or solid) and must always be in accordance with local, state, and federal regulations.[3][5] Coordination with your institution's Environmental Health & Safety (EHS) department is a critical and mandatory step.[4]
Liquid Waste Disposal: Chemical Inactivation
For liquid waste containing this compound, such as unused stock solutions, experimental buffers, and contaminated media, chemical inactivation is the recommended first step to denature the peptide, rendering it biologically inactive. Studies on the chemical stability of linaclotide have shown it is susceptible to degradation under basic, acidic, and oxidative conditions.[1][5] Alkaline hydrolysis is particularly effective.[1]
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, prepare a 1N Sodium Hydroxide (NaOH) solution.
-
Inactivation: Carefully and slowly add the liquid this compound waste to the 1N NaOH solution in a suitable, labeled, and sealed container. A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete degradation.
-
Incubation: Allow the mixture to stand for a minimum of 24 hours at room temperature to facilitate hydrolysis and denaturation of the peptide.
-
Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding a suitable neutralizing agent, such as 1N Hydrochloric Acid (HCl). Monitor the pH using pH strips or a calibrated pH meter.
-
Final Disposal: Once neutralized, the inactivated solution must be disposed of as hazardous chemical waste. Pour the solution into a clearly labeled hazardous waste container designated for aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your institution's EHS department and local wastewater regulations.[6]
Solid Waste Disposal
Solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other consumables, must be segregated and disposed of as hazardous chemical waste.[6][7]
-
Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container.[7] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound Waste"), and the associated hazards.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Data on Chemical Degradation of Linaclotide
The following table summarizes key quantitative data from stability studies, which forms the basis for the chemical inactivation protocol.
| Stress Condition | Reagent Concentration | Exposure Time & Temperature | Degradation Percentage | Degradation Products Formed |
| Alkaline Hydrolysis | 1 N NaOH | 30 min @ 60°C | 22.43% | 3 major degradation peaks |
| Acidic Hydrolysis | Not Specified | 30 min | 8.72% | 2 major degradation peaks |
| Oxidative Stress | Not Specified | Not Specified | 17.82% | 1 major degradation peak |
| Thermal, Light, Neutral | N/A | N/A | No decomposition observed | None |
Data adapted from a stability-indicating RP-HPLC method development study.[1]
Disposal Workflow and Logical Relationships
The proper disposal of this compound follows a clear, logical workflow designed to mitigate risk at each stage. This process ensures that all waste is handled, treated, and disposed of in a manner that is safe for laboratory personnel and the environment.
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Context
The disposal of pharmaceutical waste, including research-grade materials like this compound, is governed by multiple federal and state regulations. The primary federal agency overseeing this is the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[8][9][10][11] While this compound is not specifically listed as a hazardous waste, it is crucial to follow institutional guidelines, which often treat all chemical waste as hazardous to ensure compliance and safety.[6] The "cradle-to-grave" principle of RCRA means that the generator of the waste is responsible for it until its final, safe disposal.
References
- 1. akjournals.com [akjournals.com]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Characterization of disulfide bridges containing cyclic peptide Linaclotide and its degradation products by using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicallab.com [clinicallab.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Gastrointestinal Stability of Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US10675325B2 - Stable formulations of linaclotide - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
